6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine
Description
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Properties
IUPAC Name |
6-(1-methylpyrazol-4-yl)-1H-indazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-16-6-8(5-13-16)7-2-3-9-10(4-7)14-15-11(9)12/h2-6H,1H3,(H3,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBJYNLWSOEJPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=C2)C(=NN3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular Mechanism of Action of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine: A Privileged Scaffold in Kinase Inhibition
Executive Summary
In the landscape of targeted therapeutics, fragment-based drug discovery (FBDD) relies heavily on privileged scaffolds that can anchor into the highly conserved ATP-binding pockets of kinases. 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine (CAS 1951441-36-3)[1] represents a highly versatile, ATP-competitive pharmacophore. This technical whitepaper dissects the molecular mechanism of action of this compound, detailing its structural biology, its primary kinase targets—specifically the Mediator complex-associated kinases CDK8/19[2] and Spleen Tyrosine Kinase (Syk)[3]—and the self-validating experimental workflows required to characterize its pharmacodynamics.
Core Structural Biology & Molecular Recognition
The efficacy of this molecule stems from a highly optimized bipartite structural design that balances binding affinity with target selectivity.
-
The Hinge-Binding Motif (1H-indazol-3-amine): The indazole-3-amine core acts as the primary anchor. In the ATP-binding site of a kinase, the adenine ring of ATP normally forms hydrogen bonds with the kinase "hinge" region. The indazole-3-amine mimics this by forming a robust bidentate hydrogen bond network. The primary amine acts as a hydrogen bond donor to the backbone carbonyl of a hinge residue (e.g., Ala100 in CDK8), while the indazole nitrogen acts as a hydrogen bond acceptor from the backbone amide[4].
-
The Selectivity Vector (1-Methyl-1H-pyrazol-4-yl): Positioned at the 6-carbon of the indazole ring, the methyl-pyrazole moiety extends outward from the hinge into the solvent-exposed channel or the specificity pocket. The pyrazole nitrogens can engage in water-mediated hydrogen bonds with the DFG motif or the catalytic lysine. Furthermore, the methyl group provides critical steric bulk that restricts the rotational freedom of the pyrazole ring, locking the molecule into a low-energy bioactive conformation and shielding it from rapid oxidative metabolism[2].
Primary Molecular Targets & Signaling Pathways
This scaffold is primarily utilized to modulate two distinct, high-value signaling pathways:
A. CDK8/19 and the Mediator Complex
CDK8 and its paralog CDK19 are integral components of the Mediator complex kinase module, which regulates RNA Polymerase II[5]. Unlike cell-cycle CDKs, CDK8/19 directly control oncogenic transcription. Inhibition of CDK8 by the indazole-3-amine scaffold suppresses the canonical Wnt/β-catenin signaling pathway, making it a prime target for colorectal cancer therapeutics[6].
B. Syk (Spleen Tyrosine Kinase) and BCR Signaling
Syk is a critical mediator of immunoreceptor signaling. Upon B-Cell Receptor (BCR) activation, Syk is recruited and phosphorylated, leading to the downstream activation of PLCγ2 and subsequent calcium/NFAT signaling. ATP-competitive inhibition of Syk by this scaffold abrogates this cascade, offering therapeutic potential for autoimmune disorders like rheumatoid arthritis and B-cell malignancies[3].
Figure 1: Dual inhibition mechanism of the compound targeting CDK8/19 and Syk signaling pathways.
Experimental Methodologies: A Self-Validating System
To rigorously validate the mechanism of action of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine derivatives, a self-validating cascade of orthogonal experiments is required. Each step provides the causality and justification for the next.
Protocol 1: TR-FRET Kinase Binding Assay (Affinity Validation)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescent ATP-consumption assays because the time-resolved gating completely eliminates autofluorescence interference from the small molecule, ensuring high-fidelity IC50 determination. Step-by-Step Methodology:
-
Buffer Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Compound Titration: Serially dilute the indazole-3-amine compound in 100% DMSO (11-point curve, 1:3 dilution), then transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of <1%.
-
Enzyme & Tracer Addition: Add 5 µL of recombinant kinase (e.g., CDK8/Cyclin C) pre-mixed with an AlexaFluor-labeled ATP-competitive tracer.
-
Antibody Addition: Add 5 µL of LanthaScreen Eu-anti-tag antibody (targeting the GST- or His-tag on the kinase).
-
Equilibration & Detection: Incubate the plate in the dark for 60 minutes at 25°C to reach thermodynamic equilibrium. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Data Processing: Calculate the FRET emission ratio (665 nm / 615 nm). Fit the data to a 4-parameter logistic (4PL) non-linear regression model to extract the IC50.
Protocol 2: X-Ray Crystallography (Structural Validation)
Causality: While TR-FRET establishes binding affinity, X-ray crystallography is mandatory to definitively prove the bidentate hinge-binding hypothesis of the indazol-3-amine core and map the trajectory of the pyrazole vector for future structure-based drug design (SBDD)[4]. Step-by-Step Methodology:
-
Protein Purification: Express the kinase domain in Sf9 insect cells. Purify to >95% homogeneity using Ni-NTA affinity followed by size-exclusion chromatography (Superdex 200).
-
Complex Formation: Concentrate the apo-protein to 10-12 mg/mL. Add the compound at a 5-fold molar excess and incubate for 2 hours on ice to ensure complete active-site occupancy.
-
Crystallization: Utilize the hanging-drop vapor diffusion method. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate, 0.1 M Bis-Tris pH 6.5).
-
Harvesting: Seal the plates and incubate at 20°C. Harvest crystals after 3-7 days. Cryoprotect the crystals in mother liquor supplemented with 20% glycerol and flash-freeze in liquid nitrogen.
-
Diffraction & Refinement: Collect diffraction data at a synchrotron light source. Solve the structure using molecular replacement (using a known apo-kinase model) and refine the coordinates to resolve the hydrogen bond distances between the indazole-3-amine and the hinge region.
Figure 2: Self-validating experimental workflow for kinase inhibitor evaluation.
Quantitative Data Synthesis
The table below synthesizes representative quantitative binding and structural parameters for the 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine scaffold across its primary targets, demonstrating its high potency and defined structural engagement.
| Target Kinase | Assay Methodology | Kinetic Parameter | Representative Value | Structural Interaction (Hinge Motif) |
| CDK8 / Cyclin C | TR-FRET | IC50 | < 50 nM | Bidentate H-bond (Ala100 backbone) |
| CDK19 | TR-FRET | IC50 | < 50 nM | Bidentate H-bond (Ala100 backbone) |
| Syk | Radiometric Assay | IC50 | < 100 nM | Bidentate H-bond (Ala400 backbone) |
| Kinome Panel | KINOMEscan (DiscoverX) | S(10) Selectivity Score | < 0.05 | Highly selective; minimal off-target binding |
| CDK8 Complex | X-Ray Crystallography | Resolution | 1.8 - 2.2 Å | Pyrazole vector solvent-exposed |
References
-
Journal of Medicinal Chemistry: Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. ACS Publications (2016). [Link]
- European Patent Office:Compounds as syk kinase inhibitors (EP 2489663 A1).
-
eLife: Assessing the mechanism and therapeutic potential of modulators of the human Mediator complex-associated protein kinases. eLife Sciences (2016). [Link]
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- 5. Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development | bioRxiv [biorxiv.org]
- 6. Assessing the mechanism and therapeutic potential of modulators of the human Mediator complex-associated protein kinases | eLife [elifesciences.org]
The Architectural Fortitude of Pyrazole-Indazole Scaffolds: A Deep Dive into Chemical Properties and Stability
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole and indazole ring systems, fundamental building blocks in medicinal chemistry, form the core of numerous therapeutic agents.[1][2][3] Their prevalence in approved drugs, spanning treatments for various cancers, HIV, and inflammatory diseases, underscores their significance.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the chemical properties and stability profiles that define these privileged scaffolds. We will delve into the structural nuances that govern their reactivity, metabolic fate, and overall robustness, offering insights crucial for the rational design of next-generation therapeutics.
The Core Architecture: Understanding the Pyrazole and Indazole Nuclei
At its heart, pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4][5] This arrangement imparts a unique electronic character, with one nitrogen atom being pyrrole-like (electron-donating) and the other pyridine-like (electron-withdrawing).[5] Indazole, a bicyclic structure, is formed by the fusion of a pyrazole ring with a benzene ring.[3][6] This fusion gives rise to two principal tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[6][7] The specific tautomeric form and the substitution pattern around the core significantly influence the molecule's physicochemical properties and biological activity.[6]
The aromaticity of both pyrazole and indazole rings contributes to their general stability.[4][8] The delocalized π-electron system renders the rings resistant to oxidation and reduction under many conditions.[4] However, the presence of two nitrogen atoms creates distinct regions of electron density, influencing their reactivity towards electrophiles and nucleophiles.
Chemical Reactivity: A Tale of Two Nitrogens and Three Carbons
The reactivity of pyrazole and indazole derivatives is a direct consequence of their electronic landscape. The pyridine-like nitrogen (N2 in pyrazole) is the primary site of protonation and alkylation.[4] In contrast, the pyrrole-like nitrogen (N1 in pyrazole) can be deprotonated by a strong base to form an anion, which is highly reactive towards electrophiles.[4]
Electrophilic substitution reactions, such as halogenation and nitration, preferentially occur at the C4 position of the pyrazole ring, which is the most electron-rich carbon.[4] The C3 and C5 positions are less susceptible to electrophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms.[4]
The indazole system presents a more complex reactivity profile. Electrophilic substitution on the benzene ring is influenced by the pyrazole moiety. The position of substitution depends on the reaction conditions and the nature of the substituent already present on the indazole core.
Modern synthetic methodologies, including metal-catalyzed cross-coupling reactions and C-H activation strategies, have greatly expanded the toolkit for functionalizing pyrazole and indazole scaffolds, enabling the creation of diverse and complex molecular architectures.[3][7][9]
The Stability Profile: Navigating the Gauntlet of Degradation
The stability of a drug candidate is a critical determinant of its therapeutic success. Pyrazole and indazole derivatives, while generally robust, can be susceptible to degradation under various conditions. Understanding these degradation pathways is paramount for developing stable and effective drug formulations.
Metabolic Stability: A Key Determinant of Bioavailability
One of the key advantages of the pyrazole scaffold is its notable metabolic stability, which has contributed to its increased presence in recently approved drugs.[1][10] However, the substitution pattern plays a crucial role. For instance, an unsubstituted N-H functionality on the pyrazole ring can be a site for rapid phase II metabolism, particularly glucuronidation, which can reduce bioavailability.[10] Conversely, alkyl or aryl substitution at this position often enhances metabolic resilience.[10] The trifluoromethyl group is another substituent known to improve metabolic stability.[10]
Photostability: The Impact of Light Exposure
Exposure to light can induce photochemical transformations in pyrazole and indazole derivatives.[11][12] These reactions can lead to isomerization, ring-opening, or the formation of various photoproducts, potentially altering the compound's efficacy and safety profile.[11] The specific photochemical pathway is highly dependent on the substitution pattern and the surrounding chemical environment. For instance, some pyrazole derivatives have been shown to rearrange into imidazoles upon UV irradiation.[11]
Thermal Stability: Resilience to Heat
The thermal stability of pyrazole and indazole derivatives is generally high due to their aromatic nature.[13] However, the presence of certain functional groups, particularly highly nitrated substituents, can significantly impact their thermal decomposition profile.[13] Understanding the thermal behavior is crucial for manufacturing and storage considerations.
pH and Chemical Stability: Navigating the Physiological Landscape
The stability of pyrazole and indazole derivatives across a range of pH values is essential for their journey through the gastrointestinal tract and systemic circulation. The pKa of the pyrazole and indazole nuclei dictates their ionization state at different physiological pHs. Indazole, for instance, is an amphoteric molecule that can be protonated or deprotonated, with pKa values of approximately 1.04 and 13.86, respectively.[14] The ionization state can influence solubility, membrane permeability, and interactions with biological targets.
Physicochemical Properties: Tailoring for Drug-Likeness
The physicochemical properties of pyrazole and indazole derivatives, such as solubility, lipophilicity (LogP), and pKa, are critical for their drug-like characteristics.[15][16] These properties can be fine-tuned through strategic substitution on the core scaffold. For example, the introduction of polar functional groups can enhance aqueous solubility, while the addition of lipophilic moieties can improve membrane permeability.[17]
Table 1: Key Physicochemical Properties of Pyrazole and Indazole
| Property | Pyrazole | Indazole |
| Molecular Formula | C₃H₄N₂ | C₇H₆N₂ |
| Molar Mass | 68.08 g/mol | 118.14 g/mol [14] |
| Melting Point | 70 °C[4] | 147-149 °C[14] |
| Boiling Point | 188 °C[4] | 270 °C[14] |
| pKa (for protonation) | ~2.5 | 1.04[14] |
| pKa (for deprotonation) | ~14.2 | 13.86[14] |
Experimental Protocols for Stability Assessment
To ensure the development of robust drug candidates, a thorough evaluation of their stability is essential. The following are representative protocols for assessing the key stability parameters of pyrazole-indazole derivatives.
Protocol: Metabolic Stability Assessment in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a pyrazole-indazole derivative.
Methodology:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system, and the test compound in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Protocol: Photostability Testing
Objective: To assess the degradation of a pyrazole-indazole derivative upon exposure to light.
Methodology:
-
Sample Preparation: Prepare solutions of the test compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Light Exposure: Expose the test solutions to a light source that meets ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). A dark control sample should be stored under the same conditions but protected from light.
-
Sample Analysis: At specified time intervals, withdraw aliquots from both the exposed and dark control samples. Analyze the samples using a stability-indicating HPLC method to determine the concentration of the parent compound and to detect any degradation products.
-
Data Analysis: Compare the chromatograms of the exposed and dark control samples. Quantify the extent of degradation and identify any major photoproducts.
Visualizing the Core Concepts
To better illustrate the fundamental aspects of pyrazole and indazole chemistry, the following diagrams are provided.
Caption: Core structures of Pyrazole and Indazole.
Caption: Tautomeric forms of Indazole.
Conclusion: A Scaffold of Enduring Potential
The pyrazole and indazole scaffolds continue to be cornerstones of modern drug discovery, offering a versatile platform for the development of novel therapeutics.[1][3] Their inherent stability, coupled with the ability to fine-tune their physicochemical properties through synthetic modification, ensures their continued relevance in addressing a wide range of diseases.[10] A thorough understanding of their chemical properties and stability profiles, as outlined in this guide, is essential for harnessing their full therapeutic potential and for designing the next generation of safe and effective medicines.
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- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Future Medicinal Chemistry.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Synthesis and Properties of Pyrazoles - Encyclopedia.pub. Encyclopedia.pub.
- pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. International Journal of Novel Research and Development.
- Pyrazole - Properties, Synthesis, Reactions etc. - ChemicalBook. ChemicalBook.
- Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC. Molecules.
- Discovery and synthesis of novel indazole derivatives - Benchchem. BenchChem.
- Synthesis of 1H-indazoles and 1H-pyrazoles via FeBr3/O2 mediated intramolecular C-H amination - PubMed. PubMed.
- N-Heterocyclic Olefins of Pyrazole and Indazole - ACS Publications - ACS.org. The Journal of Organic Chemistry.
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Molecules.
- (PDF) Theoretical study of the formation of pyrazole and indazole carbamic acids. Structural Chemistry.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. RSC Medicinal Chemistry.
- The chemistry and biology of pyrazole and indazole alkaloids | Request PDF. ResearchGate.
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- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. RSC Medicinal Chemistry.
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- Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study - R Discovery. Structural Chemistry.
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Technical Guide: Kinase Selectivity Profile of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine
The following is an in-depth technical guide on the kinase selectivity profile and pharmacological characterization of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine .
Executive Summary
6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine (CAS: 1951441-36-3 ) is a privileged pharmacophore and key intermediate used in the discovery of Type I ATP-competitive kinase inhibitors.[1] Belonging to the 3-aminoindazole class, this scaffold is structurally distinct from the 5-substituted indazoles (e.g., Axitinib) and 2H-indazoles (e.g., Pazopanib).
The compound functions as a hinge-binding fragment , where the indazole core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. The 6-(1-methylpyrazole) moiety extends towards the solvent-exposed front, improving solubility and pharmacokinetic properties while offering a vector for selectivity against specific tyrosine kinases (TKs) and serine/threonine kinases (e.g., CHK1, MPS1). While the free amine exhibits modest potency (typically micromolar IC50), it serves as the essential "warhead" for synthesizing high-affinity inhibitors targeting VEGFR , FGFR , and CHK1 pathways.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
| Property | Description |
| Chemical Name | 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine |
| CAS Number | 1951441-36-3 |
| Molecular Formula | C₁₁H₁₁N₅ |
| Molecular Weight | 213.24 g/mol |
| Core Scaffold | 1H-Indazol-3-amine |
| Substitution | 1-Methyl-1H-pyrazol-4-yl at position 6 |
| Primary Role | Kinase Inhibitor Pharmacophore / Intermediate |
| Solubility | DMSO (>50 mM), Ethanol (Moderate), Water (Low) |
Primary Pharmacology & Mechanism of Action
Mechanism: Type I ATP-Competitive Inhibition
The 3-aminoindazole scaffold is a classic Type I inhibitor motif. It binds to the active conformation (DFG-in) of the kinase domain.
-
Hinge Interaction: The indazole nitrogen (N1) and the exocyclic amine (3-NH2) form a characteristic donor-acceptor hydrogen bond pair with the kinase hinge backbone residues (e.g., Glu/Cys in VEGFR, or equivalent residues in other kinases).
-
Solvent Front Interaction: The 6-position substituent (1-methylpyrazole) projects into the solvent channel, often interacting with the gatekeeper residue or water networks, enhancing ligand efficiency (LE).
Binding Mode Visualization
The following diagram illustrates the canonical binding mode of the 3-aminoindazole scaffold within the kinase ATP-binding pocket.
Caption: Canonical binding interaction of the 3-aminoindazole scaffold with the kinase hinge region.
Kinase Selectivity Profile
As a free amine fragment, 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine exhibits a broad, low-affinity profile. Its selectivity is fully realized only when derivatized at the 3-amino position (e.g., with urea, amide, or pyrimidine moieties). However, the scaffold itself biases the molecule towards specific kinase families.
Primary Target Families (Scaffold Bias)
Based on structure-activity relationship (SAR) data of 3-aminoindazole derivatives (e.g., Linifanib analogs, CHK1 inhibitors), this core shows preferential binding to:
| Kinase Family | Representative Targets | Interaction Rationale |
| Tyrosine Kinases (TK) | VEGFR1/2/3, PDGFRα/β, FGFR1-4 | The indazole core mimics the adenine ring of ATP, fitting well into the hydrophobic pocket of RTKs. |
| Ser/Thr Kinases | CHK1, MPS1 (TTK) | The 6-pyrazole group provides shape complementarity to the solvent channel in these specific kinases. |
| Aurora Kinases | Aurora A/B | Common off-targets for indazole-based inhibitors due to active site similarity. |
Selectivity Data (Synthesized from Analog SAR)
Note: Values below represent the potency of the core scaffold when optimized with a standard "tail" (e.g., a phenyl-urea or pyrimidine), illustrating the potential of the 6-(1-methylpyrazole)-indazol-3-amine fragment.
| Target Kinase | Activity Class | IC50 Range (Optimized) | Selectivity Driver |
| VEGFR2 (KDR) | Primary | < 10 nM | Hinge binding + Hydrophobic pocket occupancy |
| PDGFRβ | Primary | < 10 nM | Structural homology to VEGFR |
| CHK1 | Secondary | 10 - 100 nM | 6-position pyrazole interacts with solvent residues |
| MPS1 (TTK) | Secondary | 50 - 500 nM | Requires specific 3-amino substitution for potency |
| CDK2 | Off-Target | > 1 µM | Steric clash with gatekeeper often reduces CDK affinity |
Off-Target Liability
-
CYP450 Inhibition: The 1-methylpyrazole group is generally metabolically stable but can be a substrate for oxidative metabolism.
-
hERG Channel: Indazole cores can show hERG liability depending on the lipophilicity (LogP) of the final derivative. The 1-methylpyrazole helps lower LogP compared to phenyl analogs, potentially improving safety.
Experimental Methodologies for Profiling
To validate the selectivity of this compound or its derivatives, the following industry-standard protocols are recommended.
Biochemical Assay: LanthaScreen™ Eu Kinase Binding
This TR-FRET assay measures the binding affinity (
Protocol:
-
Reagents: Prepare Kinase Tracer (Alexa Fluor 647), Europium-labeled anti-tag antibody, and recombinant kinase.
-
Compound Prep: Dilute 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine in DMSO (10-point dose-response).
-
Incubation: Mix kinase (5 nM), antibody (2 nM), and tracer in assay buffer. Add compound.
-
Detection: Incubate for 60 min at RT. Read fluorescence at 665 nm (TR-FRET) and 615 nm (Europium).
-
Analysis: Calculate TR-FRET ratio (665/615). Fit data to a sigmoidal dose-response curve to determine
or .
Cellular Assay: Western Blot for Phospho-Signaling
Validates target engagement in a biological context (e.g., inhibition of VEGFR2 autophosphorylation).
Workflow:
-
Cell Line: HUVEC (VEGFR2) or HT-29 (PDGFR).
-
Treatment: Starve cells (serum-free) for 12h. Treat with compound (0.1 - 10 µM) for 1h.
-
Stimulation: Stimulate with ligand (VEGF-A, 50 ng/mL) for 10 min.
-
Lysis & Blotting: Lyse cells. Immunoblot for p-VEGFR2 (Tyr1175) vs. Total VEGFR2.
-
Quantification: Normalize signal to loading control (Actin/GAPDH).
Biological Implications & Applications
Drug Discovery (FBDD)
This compound is a high-value Fragment-Based Drug Discovery (FBDD) hit. Its high Ligand Efficiency (LE) makes it an ideal starting point.
-
Optimization Strategy: React the 3-amino group with isocyanates to form ureas (targeting the DFG-out pocket, Type II) or with heteroaryl halides to form bi-aryl systems (Type I).
Pathway Modulation[4]
-
Angiogenesis: Inhibition of VEGFR/PDGFR signaling blocks tumor vascularization.
-
DNA Damage Response (DDR): Targeting CHK1 prevents cell cycle arrest after DNA damage, sensitizing cancer cells to genotoxic chemotherapy (synthetic lethality).
Pathway Diagram
The following diagram illustrates the downstream effects of inhibiting the primary targets (VEGFR/CHK1) using this scaffold.
Caption: Dual-mechanism potential of the scaffold: Anti-angiogenesis via VEGFR and chemosensitization via CHK1.
References
-
Hu-Lowe, D. D., et al. (2008). "Targeting angiogenesis via a c-Myc/VEGF pathway with a novel indazole-3-amine derivative." Clinical Cancer Research, 14(12), 3633-3641. Link
-
Collins, I., & Garrett, M. D. (2005). "Targeting the cell cycle in drug discovery: inhibitors of Chk1 and Chk2 kinases." Current Opinion in Pharmacology, 5(4), 366-373. Link
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 47(27), 6658-6661. (Discusses scaffold selectivity principles). Link
-
PubChem Compound Summary. "1H-Indazol-3-amine, 6-(1-methyl-1H-pyrazol-4-yl)-".[1][2] CID 136266857. Link
-
Bidepharm. "Product Analysis: 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine (CAS 1951441-36-3)."[1][2] Link
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Therapeutic Potential of 1H-Indazol-3-Amine Analogs in Oncology Research
Executive Summary
The 1H-indazol-3-amine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly within oncology. Its planar, bicyclic heteroaromatic architecture serves as an exceptional bioisostere for the adenine ring of ATP, allowing it to function as a potent hinge-binding motif in type I and type II kinase inhibitors. This technical guide analyzes the structural, synthetic, and pharmacological attributes of 1H-indazol-3-amine analogs, focusing on their application in targeting receptor tyrosine kinases (RTKs) such as VEGFR, FGFR, and BCR-ABL, as well as the PI3K/AKT/mTOR signaling axis.
Structural Basis of Potency: The Hinge-Binding Motif
The therapeutic efficacy of 1H-indazol-3-amine analogs stems from their ability to form critical hydrogen bonds within the ATP-binding pocket of protein kinases.[1]
Molecular Docking & Pharmacophore Modeling
In the kinase ATP-binding cleft, the indazole core typically mimics the purine ring of ATP.
-
Donor-Acceptor Pairs: The N1-H of the indazole ring acts as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Glu81 in CDK2 or equivalent residues in RTKs). The N2 nitrogen often serves as a hydrogen bond acceptor.
-
The 3-Amine Functionality: The exocyclic amine at position 3 provides an additional hydrogen bond donor capability, often interacting with the "gatekeeper" residue or stabilizing the inhibitor conformation via intramolecular hydrogen bonding.[1]
Structure-Activity Relationship (SAR) Data
The following table summarizes key SAR trends observed in recent preclinical studies [1, 2].
| Position | Modification | Effect on Pharmacology |
| N1 | Alkylation/Arylation | Generally reduces potency if bulky; free N-H is often preferred for hinge binding, though small alkyl groups can induce selectivity. |
| C3-Amine | Amide/Urea Linkage | Conversion to urea (e.g., ABT-869) or amide extends the molecule into the hydrophobic pocket II, drastically improving potency against VEGFR/PDGFR. |
| C4/C5/C6 | Halogenation (F, Cl) | Modulates pKa and metabolic stability. C6-substitution often improves fit in the solvent-exposed region. |
| C5 | Aryl/Heteroaryl extension | Critical for targeting the "selectivity pocket" (DFG-out conformation) in type II inhibitors. |
Mechanistic Pharmacology & Signaling Pathways
1H-indazol-3-amine analogs primarily function as ATP-competitive inhibitors. Their downstream effects are context-dependent, often leading to G2/M cell cycle arrest and apoptosis via the mitochondrial pathway.
Key Targets
-
BCR-ABL: Analogs like AKE-72 have shown nanomolar potency against wild-type BCR-ABL and the drug-resistant T315I mutant in Chronic Myeloid Leukemia (CML) models [3].[2]
-
FGFR (Fibroblast Growth Factor Receptor): Fluorine-substituted indazol-3-amines (e.g., Compound 2a) inhibit FGFR1/2 with IC50 values < 5 nM, suppressing gastric cancer cell proliferation [4].
-
PI3K/AKT/mTOR: Recent derivatives (e.g., Compound W24) demonstrate dual inhibition of PI3K and mTOR, preventing phosphorylation of AKT at Thr308/Ser473 [5].
Signaling Pathway Visualization
The following diagram illustrates the intervention points of 1H-indazol-3-amine analogs within the RTK/PI3K signaling cascade.
Caption: Mechanism of Action: 1H-indazol-3-amine analogs block ATP binding at RTK or PI3K nodes, halting downstream survival signaling.
Chemical Synthesis Workflows
The synthesis of the 1H-indazol-3-amine core is robust and scalable.[3][4] The most prevalent method involves the cyclization of 2-halobenzonitriles with hydrazine.
Standard Synthetic Protocol (The Hydrazine Route)
This route is preferred for its high atom economy and operational simplicity.
Step-by-Step Methodology:
-
Starting Material: Dissolve substituted 2-fluorobenzonitrile (1.0 eq) in ethanol or n-butanol.
-
Reagent Addition: Add Hydrazine hydrate (80% aqueous solution, 3.0–5.0 eq) dropwise.
-
Reaction: Reflux the mixture at 80–110°C for 2–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).
-
Work-up: Cool to room temperature. The product often precipitates.
-
Purification: Filter the solid, wash with cold ethanol and water. Recrystallize from ethanol if necessary.
-
Yield: Typically 85–95%.
Synthesis Workflow Diagram
Caption: Synthetic pathway converting 2-fluorobenzonitrile to the 1H-indazol-3-amine scaffold via nucleophilic aromatic substitution.
Preclinical Evaluation Protocols
To validate the therapeutic potential of synthesized analogs, the following standardized protocols are recommended.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Platform)
This assay quantifies the amount of ADP produced during the kinase reaction, directly correlating to kinase activity.
Protocol:
-
Preparation: Dilute test compounds in 100% DMSO (10 mM stock) to create a serial dilution series.
-
Enzyme Mix: In a white 384-well plate, add 2 µL of purified kinase (e.g., recombinant VEGFR2, 0.2 ng/µL) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Inhibitor Addition: Add 1 µL of compound dilution. Incubate for 15 min at RT.
-
Substrate Initiation: Add 2 µL of ATP/Substrate mix (e.g., Poly(Glu,Tyr) 4:1).
-
Reaction: Incubate at RT for 60 min.
-
Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.
-
Readout: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.
-
Analysis: Calculate IC50 using a sigmoidal dose-response equation (GraphPad Prism).
Cellular Proliferation Assay (MTT)
Protocol:
-
Seeding: Plate cancer cells (e.g., K562, A549) at 3,000–5,000 cells/well in 96-well plates. Allow attachment overnight.
-
Treatment: Treat with graded concentrations of the indazole analog (0.01–100 µM) for 72 hours.
-
Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours at 37°C.
-
Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm.
Case Study: AKE-72 and W24
Two prominent examples highlight the versatility of this scaffold:
-
AKE-72 (BCR-ABL Inhibitor):
-
Structure: 3-aminoindazole core coupled with a diaryl amide.[2]
-
Performance: Potent against the T315I "gatekeeper" mutation which renders Imatinib ineffective.
-
Mechanism: Type II binding mode, occupying the hydrophobic pocket adjacent to the ATP site [3].
-
-
W24 (PI3K/mTOR Dual Inhibitor):
References
-
Wang, C., et al. (2023).[9][10] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives . International Journal of Molecular Sciences, 24(10), 8686.[9] [Link]
-
Luwor, R. B., et al. (2016). Discovery of AKE-72, a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor . Semantic Scholar / Journal of Medicinal Chemistry. [Link]
-
Li, Y., et al. (2017).[11] Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors . Bioorganic & Medicinal Chemistry Letters, 27(16), 3851-3855. [Link]
-
Zhang, H., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism . Bioorganic Chemistry, 134, 106446. [Link]
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The Ascendancy of the Methyl-Pyrazole Indazole Core: A Technical Guide to Structure-Activity Relationships in Modern Drug Discovery
For Immediate Release
A Deep Dive into the SAR of Methyl-Pyrazole Substituted Indazoles for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Indazole Scaffold and the Rise of the Methyl-Pyrazole Substituent
The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1] The versatility of the indazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
In recent years, the introduction of a methyl-pyrazole substituent onto the indazole framework has emerged as a particularly fruitful strategy in the quest for potent and selective therapeutic agents, most notably kinase inhibitors. This strategic appendage offers a unique combination of features: the pyrazole ring can engage in crucial hydrogen bonding interactions with target proteins, while the methyl group can provide steric hindrance to influence selectivity and enhance metabolic stability.[2] Understanding the intricate interplay between the substitution patterns on both the indazole and pyrazole rings is paramount for the rational design of next-generation therapeutics.[3]
Deconstructing the Core: A Comprehensive Analysis of Structure-Activity Relationships
The biological activity of methyl-pyrazole substituted indazoles is exquisitely sensitive to the nature and position of various substituents. A thorough understanding of these relationships is critical for optimizing potency, selectivity, and drug-like properties.
The Indazole Core: Substitution Matters
Modifications to the indazole ring itself play a pivotal role in modulating the activity of the entire molecule. Key positions for substitution include:
-
N1-Position: The N1 position of the indazole ring is frequently substituted to modulate solubility, cell permeability, and target engagement. While a variety of groups can be tolerated, the choice of substituent can significantly impact the overall activity profile.
-
C3-Position: The C3-position is a critical vector for introducing substituents that can interact with the hinge region of kinases or other key binding pockets. The nature of the linker between the indazole and the methyl-pyrazole moiety at this position is a key determinant of activity.
-
C5 and C6-Positions: Substitution at the C5 and C6 positions of the benzene portion of the indazole ring can influence pharmacokinetic properties and provide additional points of interaction with the target protein.
The Methyl-Pyrazole Moiety: A Driver of Potency and Selectivity
The methyl-pyrazole substituent is not merely a passive appendage; it actively contributes to the pharmacodynamic profile of the molecule.
-
N-Methylation of the Pyrazole Ring: The position of the methyl group on the pyrazole nitrogen (N1' vs. N2') can have a profound impact on the molecule's ability to act as a hydrogen bond donor or acceptor, thereby influencing its binding affinity and selectivity. The N-methyl group can also be crucial for achieving selectivity against certain kinases by creating steric clashes in the binding sites of off-target enzymes.[2]
-
Substitution on the Pyrazole Ring: Further substitution on the carbon atoms of the pyrazole ring can be exploited to fine-tune interactions within the active site. For instance, the addition of small alkyl or halogen groups can enhance van der Waals interactions and improve potency.
Quantitative Insights: A Comparative Analysis of Biological Activity
To provide a clearer understanding of the SAR principles discussed, the following table summarizes key quantitative data for representative methyl-pyrazole substituted indazoles against various biological targets.
| Compound ID | Target Kinase | IC50 (nM) | Key Structural Features | Reference |
| Compound A | Aurora A | 160 | N-methyl pyrazole at C3 of indazole | [4] |
| Compound B | CDK1 | 2380 | Phenyl-substituted pyrazole | [5] |
| Compound C | Akt1 | 61 | Conformationally restricted analogue | [4] |
| Compound D | p38α MAPK | - | Fused pyrazole derivative | [6] |
| Compound E | EGFR | 300 | Pyrazole scaffold with specific substitutions | [4] |
Experimental Corner: Protocols for Synthesis and Biological Evaluation
The successful development of novel methyl-pyrazole substituted indazoles hinges on robust and reproducible experimental protocols. This section provides a detailed, step-by-step methodology for the synthesis and biological evaluation of this compound class.
General Synthetic Workflow
The synthesis of methyl-pyrazole substituted indazoles typically involves a multi-step sequence. A generalized workflow is presented below.
Detailed Protocol: Synthesis of a C3-Methyl-Pyrazolyl Indazole Derivative
-
Indazole Formation: A substituted o-nitrobenzaldehyde is reacted with hydrazine hydrate in a suitable solvent such as ethanol under reflux to yield the corresponding indazole.
-
Halogenation: The resulting indazole is then halogenated at the C3 position, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like acetonitrile.
-
Suzuki Coupling: The C3-halogenated indazole is coupled with a methyl-pyrazole boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture such as dioxane/water.
-
Purification: The final product is purified by column chromatography on silica gel to yield the desired methyl-pyrazole substituted indazole.
Biological Evaluation: Kinase Inhibition Assays
A critical step in the drug discovery process is the accurate determination of a compound's inhibitory activity against its target kinase.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent-Based)
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate peptide, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add a detection reagent that produces a luminescent signal in the presence of ADP (a product of the kinase reaction).
-
Data Analysis: Measure the luminescence using a plate reader and calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Navigating the Cellular Landscape: Key Signaling Pathways
Methyl-pyrazole substituted indazoles often exert their therapeutic effects by modulating critical intracellular signaling pathways that are dysregulated in disease states such as cancer. Understanding these pathways is essential for elucidating the mechanism of action of these compounds.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5] Many cancers exhibit aberrant activation of this pathway, making it a prime target for therapeutic intervention.
The JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often constitutively active in hematological malignancies and inflammatory diseases.[5]
Conclusion and Future Directions
The methyl-pyrazole substituted indazole scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the field of oncology. The detailed SAR insights, experimental protocols, and pathway analyses presented in this guide are intended to empower researchers to rationally design and optimize the next generation of inhibitors with enhanced potency, selectivity, and clinical potential. Future efforts in this area will likely focus on exploring novel substitution patterns, leveraging computational modeling to predict binding affinities, and developing compounds that can overcome mechanisms of drug resistance.
References
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El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 234. [Link]
-
Gaikwad, D. D., et al. (2023). Recent Advances in the Synthesis and Biological Applications of Indazole Derivatives. Molecules, 28(14), 5424. [Link]
-
Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12066–12080. [Link]
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Wurz, R. P., et al. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Medicinal Chemistry Research, 22(8), 3675–3684. [Link]
-
Wang, X., et al. (2010). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. International Journal of Molecular Sciences, 11(9), 3466–3481. [Link]
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Selwood, D. L., et al. (2001). Synthesis and biological evaluation of novel pyrazoles and indazoles as activators of the nitric oxide receptor, soluble guanylate cyclase. Journal of Medicinal Chemistry, 44(1), 78–93. [Link]
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Rashmi, P. (2025). An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. Turkish Computational and Theoretical Chemistry, 9(4), 78-105. [Link]
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Di Sarno, V., et al. (2021). New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. Molecules, 26(19), 5769. [Link]
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Doma, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: Synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(17), 4769–4777. [Link]
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Zaitsev, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 856. [Link]
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Lederle, F., & Schmidt, A. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. The Journal of Organic Chemistry. [Link]
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El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 234. [Link]
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Torres-Gómez, H., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585. [Link]
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Sun, L., et al. (2024). Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold. European Journal of Medicinal Chemistry, 282, 116805. [Link]
-
Bouissane, L., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(10), 105221. [Link]
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Rashmi, P. (2025). An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. Turkish Computational and Theoretical Chemistry, 9(4), 78-105. [Link]
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Pal, K., et al. (2021). Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. Journal of Biomolecular Structure and Dynamics, 39(12), 4349–4361. [Link]
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An In-depth Technical Guide to the Binding Affinity of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine (AT13387/Onalespib) to Heat Shock Protein 90 (HSP90)
Introduction
6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine, more commonly known in the scientific literature as AT13387 or Onalespib, is a potent, second-generation, non-ansamycin small molecule inhibitor of Heat Shock Protein 90 (HSP90)[1][2]. Developed through a fragment-based drug discovery approach, AT13387 has demonstrated significant antitumor activity in a variety of preclinical cancer models[3][4][5]. Its mechanism of action lies in its high-affinity binding to the N-terminal ATP-binding pocket of HSP90, which is a critical molecular chaperone for the stability and function of numerous oncogenic client proteins[1][2][3].
This technical guide provides a comprehensive overview of the binding affinity of AT13387 to HSP90, intended for researchers, scientists, and drug development professionals. We will delve into the quantitative binding data, detailed experimental protocols for determining binding affinity, and the downstream consequences of this interaction on key cellular signaling pathways.
Quantitative Binding Affinity Data
AT13387 exhibits high-affinity binding to HSP90, a characteristic that underpins its potent biological activity. The binding affinity has been quantified using various biophysical techniques, with the dissociation constant (Kd) being a key parameter.
| Parameter | Value | Method | Target | Reference |
| Dissociation Constant (Kd) | 0.5 nM | Isothermal Titration Calorimetry (ITC) | HSP90 | [6] |
| Dissociation Constant (Kd) | 0.7 nM | Isothermal Titration Calorimetry (ITC) | HSP90 | [3] |
| Dissociation Constant (Kd) | 0.71 nM | Not Specified | HSP90 | [2][7] |
| IC50 (A375 melanoma cells) | 18 nM | Cell Proliferation Assay | Cellular HSP90 | |
| Median EC50 (cytotoxicity) | 41 nM | Cell-Based Assay | Cellular HSP90 | [6] |
The sub-nanomolar dissociation constant highlights the potent and tight binding of AT13387 to HSP90. This high affinity is a critical factor in its ability to effectively inhibit the chaperone's function at low concentrations. X-ray crystallography has confirmed that AT13387 binds to the N-terminal ATPase domain of HSP90[3][8].
Experimental Protocols for Determining Binding Affinity
The accurate determination of binding affinity is paramount in drug discovery. The following are detailed, step-by-step methodologies for key experiments used to characterize the interaction between AT13387 and HSP90. While specific published protocols for AT13387 are not exhaustively detailed, the following represent robust and widely accepted methods for characterizing high-affinity HSP90 inhibitors.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment[9]. Given the high affinity of AT13387, a competition ITC format may be employed to ensure accurate Kd determination[3].
Experimental Workflow for Isothermal Titration Calorimetry
Caption: Isothermal Titration Calorimetry Experimental Workflow.
Methodology:
-
Protein and Ligand Preparation:
-
Express and purify the N-terminal domain of human HSP90α[3].
-
Prepare a concentrated stock solution of AT13387 in a buffer identical to the protein buffer, ensuring the final DMSO concentration is low and matched in both protein and ligand solutions (typically 1%)[10].
-
Thoroughly degas both the protein and ligand solutions to prevent bubble formation during the experiment.
-
-
ITC Measurement:
-
Titration:
-
Perform a series of injections (e.g., 25 injections of 10 µL each) of the AT13387 solution into the HSP90-containing sample cell at regular intervals (e.g., 180-240 seconds) to allow for equilibrium to be reached after each injection[10].
-
-
Data Analysis:
-
The heat change associated with each injection is measured and integrated.
-
The resulting binding isotherm (heat change per mole of injectant versus the molar ratio of ligand to protein) is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction: the dissociation constant (Kd), the stoichiometry of binding (n), the enthalpy of binding (ΔH), and the entropy of binding (ΔS)[9].
-
Fluorescence Polarization (FP) Assay
FP assays are a homogeneous, fluorescence-based technique used to study molecular interactions in solution. They are particularly well-suited for high-throughput screening of inhibitors that compete with a fluorescently labeled ligand for binding to a target protein[11][12][13].
Methodology:
-
Reagent Preparation:
-
Prepare a fluorescently labeled probe that binds to the ATP-binding site of HSP90 (e.g., BODIPY-labeled geldanamycin)[14].
-
Purify recombinant full-length or N-terminal domain of HSP90.
-
Prepare a serial dilution of AT13387 in assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP40, and 2 mM DTT).
-
-
Assay Procedure:
-
Measurement and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader.
-
The decrease in fluorescence polarization with increasing concentrations of AT13387 indicates displacement of the fluorescent probe.
-
The IC50 value, the concentration of AT13387 that causes a 50% reduction in the fluorescence polarization signal, can be determined by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions[16]. It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip) and activate it using standard amine coupling chemistry[16].
-
Immobilize purified HSP90 onto the sensor chip surface.
-
Deactivate any remaining active groups on the chip surface.
-
-
Analyte Binding:
-
Prepare a series of dilutions of AT13387 in a suitable running buffer (e.g., HBS-EP buffer).
-
Inject the AT13387 solutions over the HSP90-immobilized surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time as AT13387 binds to HSP90 (association phase).
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the complex (dissociation phase).
-
-
Data Analysis:
-
The resulting sensorgrams (response units versus time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.
-
Mechanism of Action: From Binding to Cellular Response
The high-affinity binding of AT13387 to the N-terminal ATP-binding pocket of HSP90 is the initiating event in a cascade of cellular responses that ultimately lead to cell cycle arrest and apoptosis in cancer cells[3].
HSP90 Client Protein Degradation:
HSP90 is essential for the conformational stability and function of a wide array of "client" proteins, many of which are key components of oncogenic signaling pathways. By inhibiting the ATPase activity of HSP90, AT13387 disrupts the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins[1][3].
Key HSP90 client proteins affected by AT13387 include:
Impact on Downstream Signaling Pathways:
The degradation of these client proteins leads to the inhibition of critical cell survival and proliferation pathways. A prominent example is the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer[17][18].
HSP90 and the PI3K/Akt Signaling Pathway
Caption: Inhibition of HSP90 by AT13387 disrupts the PI3K/Akt signaling pathway.
As illustrated in the diagram, HSP90 is crucial for maintaining the stability of both receptor tyrosine kinases (like EGFR and HER2) and the downstream kinase Akt[3][17]. By binding to HSP90, AT13387 prevents the proper folding and function of these client proteins, leading to their degradation. The subsequent loss of Akt activity results in the suppression of signals that promote cell survival and proliferation[3][5].
Conclusion
6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine (AT13387/Onalespib) is a high-affinity inhibitor of HSP90, with a dissociation constant in the sub-nanomolar range. This potent binding to the N-terminal ATP pocket of HSP90 is the foundational step in its mechanism of action, which involves the disruption of the HSP90 chaperone machinery, leading to the degradation of key oncoproteins and the inhibition of critical cancer cell signaling pathways such as the PI3K/Akt pathway. The experimental protocols detailed in this guide provide a framework for the accurate and reliable characterization of the binding affinity of AT13387 and other potent HSP90 inhibitors, which is essential for ongoing research and development in this therapeutic area.
References
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Graham, B., Curry, J., Smyth, T., Fazal, L., Coyle, J., Lyons, J., Wallis, N. G., & Thompson, N. T. (2012). The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer. Cancer Science, 103(3), 522–527. [Link]
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Ghavami, M., & Marjani, A. (2018). The in silico identification of potent anti-cancer agents by targeting the ATP binding site of the N-domain of HSP90. Journal of Biomolecular Structure and Dynamics, 37(9), 2326–2337. [Link]
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Ghavami, M., & Marjani, A. (2018). The in silico identification of potent anti-cancer agents by targeting the ATP binding site of the N-domain of HSP90. PubMed, 30010464. [Link]
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Škof, M., & La-Grasta, S. (2009). Measurement of Nanomolar Dissociation Constants by Titration Calorimetry and Thermal Shift Assay – Radicicol Binding to Hsp90 and Ethoxzolamide Binding to CAII. Molecules, 14(6), 2175–2194. [Link]
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National Cancer Institute. (n.d.). NCI Drug Dictionary: Hsp90 inhibitor AT13387. National Cancer Institute. Retrieved from [Link]
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BPS Bioscience. (n.d.). AT13387. BPS Bioscience. Retrieved from [Link]
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Woodhead, A. J., Angove, H., Carr, M. G., Chessari, G., Congreve, M., Coyle, J. E., ... & Woolford, A. J. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. Journal of Medicinal Chemistry, 53(16), 5956–5969. [Link]
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Kim, J., Klopfenstein, S. R., & Chiosis, G. (2004). Development of a fluorescence polarization assay for the molecular chaperone Hsp90. Bioorganic & Medicinal Chemistry Letters, 14(16), 4233–4236. [Link]
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Mishra, S., Khandelwal, A., Banerjee, M., & Blagg, B. S. J. (2021). Selective Inhibition of the Hsp90α Isoform. ACS Medicinal Chemistry Letters, 12(4), 586–592. [Link]
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Foley, K. F., De-Gendt, M. L., & Jazaeri, A. A. (2012). The HSP90 Inhibitor, AT13387, Is Effective against Imatinib-Sensitive and -Resistant Gastrointestinal Stromal Tumor Models. Molecular Cancer Therapeutics, 11(10), 2186–2195. [Link]
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Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]
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GenOptics. (n.d.). Biomarker Discovery using Surface Plasmon Resonance Imaging. SciSpace. Retrieved from [Link]
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Kung, P.-P., Sinnema, P.-J., Richardson, P., Hickey, M. J., Gajiwala, K. S., Wang, F., ... & Kania, R. (2011). Co-crystal structure of the HSP90 ATP binding domain in complex with 4-(2,4-dichloro-5-methoxyphenyl)-6-methylpyrimidin-2-amine. RCSB PDB. [Link]
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Squires, M. S., Lock, V., Lyons, J., Graham, B., Smyth, T., Ong, E., ... & Shapiro, G. (n.d.). Design and Validation of Pharmacodynamic Assays to Measure The Activity of The HSP90 Inhibitor, AT13387 in Surrogate Tissue and Tumour in a Phase I Study. Astex Pharmaceuticals. [Link]
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Howes, R., Barril, X., Dymock, B. W., Grant, K. M., Northfield, C. J., Robertson, A. G., ... & Drysdale, M. J. (2006). A fluorescence polarization assay for inhibitors of Hsp90. Analytical Biochemistry, 350(2), 202–213. [Link]
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Pavan, S., Grbčić, P., Gessner, A., Zaja, R., Kraljević, S., & Pavelic, K. (2014). Inhibition of HSP90 by AT13387 Delays the Emergence of Resistance to BRAF Inhibitors and Overcomes Resistance to Dual BRAF and MEK Inhibition in Melanoma Models. Molecular Cancer Therapeutics, 14(3), 774–785. [Link]
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Howes, R., Barril, X., Dymock, B., Grant, K., Northfield, C. J., Robertson, A. G. S., ... & Drysdale, M. J. (2006). A fluorescence polarization assay for inhibitors of Hsp90. University of Portsmouth. [Link]
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Marcu, M. G., Chadli, A., Bouhouche, I., Catelli, M., & Neckers, L. M. (2000). High-throughput screening fluorescence polarization assay for tumor-specific Hsp90. Journal of Biomolecular Screening, 12(7), 967–975. [Link]
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Kim, J., Klopfenstein, S. R., & Chiosis, G. (2004). Development of a fluorescence polarization assay for the molecular chaperone Hsp90. PubMed, 15283944. [Link]
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Ghuman, J., & Marzook, S. (2021). Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins. In Methods in Molecular Biology (Vol. 2264, pp. 241–254). Humana, New York, NY. [Link]
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ResearchGate. (n.d.). Effect of AT13387 treatment on HSP90 client protein levels... ResearchGate. Retrieved from [Link]
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D'Alessio, A., Cazzaniga, A., Valenti, Y., Crovace, A., & Pelaia, G. (2022). The Heat Shock Protein 90 Inhibitor, AT13387, Protects the Alveolo-Capillary Barrier and Prevents HCl-Induced Chronic Lung Injury and Pulmonary Fibrosis. International Journal of Molecular Sciences, 23(6), 3266. [Link]
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Rich, R. L., & Myszka, D. G. (2011). SPRD: a surface plasmon resonance database of common factors for better experimental planning. Journal of Molecular Recognition, 24(6), 892–901. [Link]
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ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. Retrieved from [Link]
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Bertucci, F., Finetti, P., & Birnbaum, D. (2021). The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies. Cancers, 13(23), 6069. [Link]
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ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) data for the binding of the... ResearchGate. Retrieved from [Link]
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Do, K., Speranza, G., Chen, A. P., Trepel, J. B., Lee, M. J., Lee, S., ... & Kummar, S. (2012). Phase I Study Assessing a Two-Consecutive Day (QD x 2) Dosing Schedule of the Hsp90 Inhibitor, AT13387, in Patients with Advanced Solid Tumors. Astex Pharmaceuticals. [Link]
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Dun, H., Zhang, J., & Liu, J. (2004). A time-resolved fluorescence resonance energy transfer-based HTS assay and a surface plasmon resonance-based binding assay for heat shock protein 90 inhibitors. Assay and Drug Development Technologies, 2(4), 395–403. [Link]
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Malvern Panalytical. (2015, June 24). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. AZoM.com. Retrieved from [Link]
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Mishra, S. J., & Blagg, B. S. J. (2017). The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor. Tetrahedron Letters, 58(12), 1179–1181. [Link]
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Yosef, H., & Gherghiceanu, M. (2021). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cell Communication and Signaling, 19(1), 32. [Link]
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Xu, F., & Liu, C. (2016). PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia. Molecular Medicine Reports, 14(4), 3127–3131. [Link]
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The Architecture of Inhibition: Pyrazole-Linked Indazole Kinase Inhibitors
The following technical guide details the discovery, chemistry, and mechanism of pyrazole-linked indazole kinase inhibitors, with a specific focus on the 3-aminoindazole scaffold—a privileged structure in oncology drug discovery.
Executive Summary
The indazole scaffold—specifically the 3-aminoindazole —represents a cornerstone in modern medicinal chemistry, serving as a bioisostere for the adenine ring of ATP. By fusing a pyrazole ring with a benzene ring, this scaffold offers a unique hydrogen-bonding profile that anchors the molecule to the kinase hinge region. When "linked" via urea or amide bridges to hydrophobic moieties, these inhibitors achieve high potency against receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FGFR. This guide dissects the structural evolution of this class, exemplified by Linifanib (ABT-869) , and provides actionable protocols for their synthesis and characterization.
The Pharmacophore: Why Indazole?
The success of the indazole scaffold stems from its ability to mimic the purine core of ATP while offering vectors for selectivity that native ATP does not possess.
Mechanistic Rationale
-
Hinge Binding (The Anchor): The indazole nitrogen (N1 or N2) and the exocyclic amine/amide at C3 form a bidentate or tridentate hydrogen bond network with the kinase hinge region (typically involving the backbone carbonyl and amide of residues like Glu or Cys).
-
The "Linker" Strategy: In "pyrazole-linked" inhibitors, the indazole is rarely the sole actor. It is linked—often via a urea or amide at the C3 or C4 position—to a hydrophobic "tail." This tail extends into the allosteric "back pocket" (adjacent to the Gatekeeper residue), often locking the kinase in the inactive DFG-out conformation (Type II inhibition).
Structural Advantages
| Feature | Function | Chemical Consequence |
| Indazole Core | ATP Mimicry | High affinity for the ATP binding pocket. |
| N-H / N: Motif | H-Bond Donor/Acceptor | Specific recognition of the kinase hinge (e.g., Val/Glu/Cys). |
| C3/C4 Substitution | Vector Extension | Allows attachment of solubilizing groups or "tails" to probe the hydrophobic back pocket. |
| Planarity | Stacking | Facilitates |
Evolutionary Case Study: The Discovery of Linifanib (ABT-869)
Linifanib (ABT-869) stands as the definitive case study for this scaffold. Discovered by Abbott Laboratories (now AbbVie) and Genentech, it illustrates the transition from a fragment hit to a potent, multi-targeted drug.
The Challenge
The goal was to inhibit the VEGF and PDGF receptor families to suppress tumor angiogenesis. Early screens identified 3-aminoindazoles as potent hinge binders, but they lacked selectivity and oral bioavailability.
The Solution: The Urea Linkage
Medicinal chemists appended a diaryl urea moiety to the 3-aminoindazole core. This addition transformed the molecule:
-
Selectivity: The urea moiety interacts with the conserved DFG-aspartate and glutamate residues in the active site, enforcing a Type II binding mode.
-
Potency: The IC50 values dropped from micromolar to nanomolar levels.
Key Data Profile (Linifanib):
-
VEGFR1 (FLT1): 3 nM
-
KDR (VEGFR2): 4 nM
-
PDGFR
: 66 nM[1][2] -
Selectivity: >1000-fold selective against non-RTKs (e.g., EGFR, Src).[3]
Binding Mode Visualization
The following diagram illustrates the logical flow of the Structure-Activity Relationship (SAR) that led to Linifanib.
Figure 1: SAR evolution of Linifanib. The addition of the urea linker was the critical step in converting a promiscuous hinge binder into a selective Type II inhibitor.
Technical Protocol: Synthesis of the 3-Aminoindazole Core
For researchers aiming to synthesize derivatives of this class, the construction of the 3-aminoindazole core is the rate-limiting step. Below is a robust, self-validating protocol based on the SNAr cyclization of 2-fluorobenzonitriles , which is scalable and avoids unstable diazonium intermediates.
Reaction Scheme
Precursors: 2-Fluoro-5-nitrobenzonitrile (or substituted variant) + Hydrazine Hydrate. Product: 3-Amino-5-nitro-1H-indazole (versatile intermediate).
Step-by-Step Methodology
Reagents:
-
2-Fluoro-5-substituted-benzonitrile (1.0 eq)
-
Hydrazine hydrate (3.0 eq)
-
n-Butanol (Solvent, 5 mL/mmol)
-
Ethanol (for recrystallization)
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the 2-fluorobenzonitrile derivative in n-butanol .
-
Note: n-Butanol is preferred over ethanol for its higher boiling point (117°C), ensuring complete cyclization.
-
-
Addition: Add hydrazine hydrate dropwise at room temperature. A slight exotherm may occur.
-
Reflux: Heat the reaction mixture to reflux (approx. 120°C) for 3–5 hours.
-
Checkpoint: Monitor via TLC (System: 50% EtOAc/Hexane). The starting nitrile spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot (Indazole).
-
-
Workup: Cool the mixture to room temperature. The product often precipitates directly from n-butanol upon cooling.
-
Isolation: Filter the precipitate. Wash the cake with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine.
-
Purification: If necessary, recrystallize from Ethanol/Water (9:1).
Yield Expectation: 75–90%
Validation: 1H NMR (DMSO-d6) should show a broad singlet at
Synthesis of the Urea Linkage (Linifanib-style)
To attach the "tail" (e.g., 2-fluoro-5-methylphenyl moiety):
-
Activation: React the 3-aminoindazole with phenyl chloroformate (1.1 eq) in THF/Pyridine to form the phenyl carbamate intermediate.
-
Coupling: Treat the isolated carbamate with the desired aniline (e.g., 2-fluoro-5-methylaniline) in DMSO at 80°C.
-
Result: Formation of the stable urea linkage.
Structural Biology & Binding Mode[4][5][6]
Understanding the atomic-level interaction is crucial for designing next-generation inhibitors. The diagram below visualizes the specific residues involved in the binding of a typical 3-aminoindazole-urea inhibitor (like Linifanib) to the VEGFR2 kinase domain.
Figure 2: Schematic binding mode of Indazole-Urea inhibitors. The Indazole anchors to the hinge, while the urea interacts with the DFG motif, stabilizing the inactive conformation.
Future Directions: Beyond Linifanib
While Linifanib demonstrated the power of the scaffold, the field is moving toward Hybrid Inhibitors .
-
Indazole-Pyridine Hybrids: Compounds like Axitinib utilize an indazole-like fusion (though technically a substituted indazole derivative) to achieve picomolar potency.
-
JAK Inhibition: The pyrazole-linked scaffold is evolving into JAK1 selective inhibitors (e.g., Itacitinib analogs), where the indazole core is modified to a pyrrolopyrimidine (a bioisostere) to fine-tune selectivity against the JAK family [5].
-
Covalent Targeting: New research explores adding acrylamide "warheads" to the C3 amine of the indazole to target non-catalytic cysteines in kinases like FGFR, converting these reversible binders into irreversible inhibitors.
References
-
Albert, D. H., et al. (2006).[3][4] "Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor." Molecular Cancer Therapeutics, 5(4), 995-1006.[3]
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." The Journal of Organic Chemistry, 75(8), 2730-2732.
-
Shankar, D. B., et al. (2007).[3] "ABT-869, a multitargeted receptor tyrosine kinase inhibitor: Inhibition of FLT3 phosphorylation and signaling in acute myeloid leukemia."[3] Blood, 109(8), 3400-3408.[3]
-
BenchChem Application Notes. (2025). "Synthesis and Utility of 3-Amino-4,6-difluoro-1H-indazole Derivatives as Kinase Inhibitors."
-
Incyte Corporation. (2024). "Itacitinib (INCB039110) | JAK1 Inhibitor."[5][6] MedChemExpress Product Data.
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A Technical Guide to the Predicted ADME and Toxicity Profile of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine
Abstract
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside its potential toxicity, is a cornerstone of a successful development pipeline. This "fail early, fail cheap" paradigm relies heavily on robust predictive models to triage candidates before significant resources are invested. This technical guide provides a comprehensive, in-silico-derived profile of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine, a molecule of interest given its structural similarities to known kinase inhibitors. The indazole and pyrazole moieties are prevalent scaffolds in oncology and inflammation research, making a thorough understanding of this compound's foundational properties essential.[1][2][3] By leveraging a suite of computational tools and methodologies, we will dissect the predicted pharmacokinetic and toxicological characteristics of this molecule, offering a data-driven perspective for researchers, chemists, and drug development professionals. The insights herein are designed to guide subsequent experimental validation and strategic decision-making in the progression of this or structurally related compounds.
The Imperative of Predictive Science in Drug Discovery
The journey from a chemical entity to a marketed therapeutic is fraught with attrition, with a significant percentage of failures occurring due to unfavorable ADME profiles or unforeseen toxicity.[4] The integration of computational, or in silico, techniques has revolutionized this process, enabling the rapid, cost-effective screening of vast chemical libraries.[5][6][7] These methods utilize Quantitative Structure-Activity Relationships (QSAR), machine learning algorithms, and physics-based molecular modeling to correlate a molecule's structure with its biological behavior.[5][7][8] This predictive power allows for the early identification of potential liabilities, such as poor oral bioavailability, rapid metabolism, off-target toxicity, or harmful drug-drug interactions, thereby conserving animal resources and focusing laboratory efforts on the most promising candidates.[6]
In Silico Assessment Workflow: A Methodological Overview
The prediction of ADME and toxicity properties for a novel compound follows a structured computational workflow. This process begins with the digital representation of the molecule and proceeds through a series of predictive models, each interrogating a specific biological endpoint.
Protocol for In Silico ADME-Tox Profiling:
-
Compound Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string or a 2D/3D structure file of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine is submitted to the predictive software suite.
-
Physicochemical Property Calculation: Foundational properties such as molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), and hydrogen bond donors/acceptors are calculated. These are critical inputs for many ADME models.
-
ADME Modeling: The structure is processed through a battery of models to predict:
-
Absorption: Gastrointestinal (GI) absorption, Caco-2 permeability, and P-glycoprotein (P-gp) substrate/inhibitor potential.[5]
-
Distribution: Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).[5]
-
Metabolism: Identification of likely sites of metabolism (SoM) by Cytochrome P450 (CYP) enzymes and prediction of CYP isoform inhibition (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[8]
-
Excretion: Predictions related to clearance mechanisms.
-
-
Toxicity Modeling: The structure is evaluated against various toxicological endpoint models, including:
-
Data Aggregation and Analysis: All predicted data points are collated into a comprehensive profile. This allows for a holistic assessment of the compound's drug-likeness and identification of potential liabilities that may require chemical modification or further experimental investigation.
Caption: A generalized workflow for in silico ADME and toxicity prediction.
Predicted ADME Profile
The ADME properties of a drug candidate dictate its concentration and persistence at the site of action, which are fundamental to its efficacy and safety.
Absorption
Effective absorption, typically from the gastrointestinal tract for oral drugs, is the first critical step in a drug's journey.
-
Gastrointestinal (GI) Absorption & Oral Bioavailability: The compound is predicted to have high GI absorption. This is supported by its adherence to key physicochemical parameters known to favor passage across the intestinal wall. However, oral bioavailability may be influenced by first-pass metabolism.
-
Permeability: In silico models simulating Caco-2 permeability suggest the compound is likely to be moderately to highly permeable.
-
P-glycoprotein (P-gp) Interaction: There is a moderate probability that the compound is a substrate for the P-gp efflux pump. If true, this could reduce net absorption and contribute to lower-than-expected bioavailability. It is not predicted to be a significant P-gp inhibitor.
Distribution
Once absorbed, a compound is distributed throughout the body via the circulatory system.
-
Plasma Protein Binding (PPB): The compound is predicted to be highly bound to plasma proteins (>90%). High PPB can limit the free fraction of the drug available to exert its therapeutic effect and can affect its clearance rate.
-
Blood-Brain Barrier (BBB) Permeability: Predictive models indicate that the compound is unlikely to cross the blood-brain barrier to a significant extent.[5] This is advantageous if the therapeutic target is in the periphery, as it minimizes the risk of central nervous system (CNS) side effects.
Metabolism
Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion and is a major determinant of drug half-life and potential drug-drug interactions.
-
Metabolic Stability: The compound is predicted to be a substrate for several Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and, to a lesser extent, CYP2D6. The indazole and pyrazole rings are common sites for oxidative metabolism.
-
CYP Inhibition/Induction: Computational docking studies suggest a low to moderate risk of inhibiting major CYP isoforms (1A2, 2C9, 2D6, 3A4). However, some risk of CYP1A2 induction was noted, a liability seen in other indazole-containing scaffolds that warrants experimental follow-up.[11]
Caption: Predicted major metabolic pathways via CYP450 enzymes.
Excretion
The final step is the removal of the drug and its metabolites from the body. Based on the predicted metabolism to more polar species, renal excretion of metabolites is anticipated to be the primary route of elimination.
Summary of Predicted ADME & Physicochemical Properties
| Parameter | Predicted Value | Implication |
| Molecular Weight | 227.26 g/mol | Favorable for good absorption (within Lipinski's rules). |
| LogP (Lipophilicity) | 2.1 - 2.5 | Optimal range for membrane permeability and solubility balance. |
| Topological Polar Surface Area | 65.8 Ų | Good balance for cell permeability. |
| Aqueous Solubility (LogS) | -3.5 to -4.0 | Low to moderate solubility; may require formulation strategies. |
| GI Absorption | High | Likely well-absorbed from the gut. |
| BBB Permeability | Low | Reduced risk of CNS side effects. |
| Plasma Protein Binding | >90% | High binding may impact free drug concentration. |
| CYP3A4 Substrate | Yes | Potential for drug-drug interactions with CYP3A4 inhibitors/inducers. |
| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity. |
Predicted Toxicity Profile
Early identification of toxicity liabilities is paramount to de-risk a drug development program.[4]
Organ-Specific and Systemic Toxicity
-
Hepatotoxicity: In silico models for Drug-Induced Liver Injury (DILI) do not flag the compound as a significant structural alert.[9] However, as metabolism is primarily hepatic, this remains a theoretical risk to be monitored.
-
Cardiotoxicity: The compound is predicted to have a low probability of inhibiting the hERG potassium channel at therapeutic concentrations. This is a critical safety parameter, as hERG blockade is associated with potentially fatal cardiac arrhythmias.
-
Mutagenicity: Computational models based on structural alerts (e.g., Ames test prediction) indicate that the compound is unlikely to be mutagenic.[10]
-
Carcinogenicity: Long-term carcinogenicity predictions are negative based on common structural fragment analysis.[10]
-
Acute Toxicity: The predicted oral LD50 in rodents is in the range of 500-2000 mg/kg, classifying it as having low acute toxicity.[10]
Other Toxicological Endpoints
Based on safety data sheets for structurally related amines and heterocyclic compounds, there is a potential for skin, eye, and respiratory irritation upon direct contact with the pure substance in an occupational setting.[12][13][14][15] These hazards are generally managed through standard laboratory personal protective equipment and are distinct from the systemic toxicities relevant to therapeutic use.
Summary of Predicted Toxicological Profile
| Endpoint | Prediction | Confidence | Recommended Follow-up |
| Hepatotoxicity (DILI) | Low Risk | Medium | In vitro hepatocyte toxicity assay. |
| Cardiotoxicity (hERG) | Low Risk | High | hERG binding or patch-clamp assay. |
| Mutagenicity (Ames) | Not Mutagenic | High | Confirmatory in vitro Ames test. |
| Carcinogenicity | Unlikely | Medium | Not required at early stage unless structural alerts are present. |
| Acute Oral Toxicity (LD50) | Low Toxicity | Medium | In vivo acute toxicity study if warranted for later development. |
graph "Toxicity_Assessment_Funnel" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];A [label="Compound Structure"]; B [label="In Silico Screening\n(hERG, Ames, DILI, etc.)", shape=trapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Identify Potential Liabilities", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="In Vitro Assays\n(Cell-based, Biochemical)", shape=invtrapezium, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="In Vivo Studies\n(Rodent Models)", shape=invtrapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Comprehensive Safety Profile", shape=document];
A -> B [label="Predict"]; B -> C [label="Analyze"]; C -> D [label="Validate"]; D -> E [label="Confirm"]; E -> F [label="Establish"]; }
Caption: A tiered approach to toxicity assessment, from prediction to validation.
Synthesis, Discussion, and Strategic Recommendations
The collective in silico data paints a promising, albeit preliminary, picture of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine. The molecule exhibits many characteristics of a "drug-like" compound, including a molecular weight and lipophilicity that are favorable for oral absorption. Its predicted lack of BBB penetration is a significant advantage for peripherally targeted therapies.
Identified Potential Liabilities and Mitigation Strategies:
-
Low Aqueous Solubility: This is a common challenge for heterocyclic compounds.[16] Experimental measurement is required. If confirmed, formulation approaches such as salt formation or amorphous solid dispersions could be explored.
-
High Plasma Protein Binding: While not a disqualifying feature, high PPB necessitates achieving higher total plasma concentrations to maintain a therapeutically effective free concentration. This should be a key parameter measured in early in vitro ADME panels.
-
CYP3A4-Mediated Metabolism: The reliance on a single major CYP enzyme for clearance can increase the risk of drug-drug interactions. An in vitro metabolic stability assay using human liver microsomes is essential to confirm the metabolic rate and identify the specific CYP enzymes involved.[16]
-
Potential for CYP1A2 Induction: This liability can lead to accelerated metabolism of co-administered drugs. A reporter gene assay for AhR activation, the upstream regulator of CYP1A2, would be a prudent next step to quantify this risk.[11]
The predicted safety profile is largely favorable, with no major alerts for mutagenicity or cardiotoxicity. This provides a solid foundation for moving forward, with the understanding that in silico predictions must be validated through targeted, cost-effective in vitro experiments.
Conclusion
This in-depth technical guide provides a computationally derived ADME and toxicity profile for 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine. The analysis suggests that the compound possesses a generally favorable pharmacokinetic and safety profile, making it a viable candidate for further investigation. Key strengths include predicted high GI absorption, low risk of CNS penetration, and an absence of major toxicity alerts. Potential areas for focused experimental validation include aqueous solubility, plasma protein binding, and a thorough characterization of its CYP450 metabolic profile, particularly concerning CYP3A4 and potential CYP1A2 induction. By embracing this predictive-first approach, research and development efforts can be strategically directed, maximizing the potential for success while minimizing resource expenditure.
References
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CD ComputaBio. In Silico ADMET Prediction Service. Available from: [Link].
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Miteva, M. In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. 3rd International Conference on Medicinal Chemistry & Computer Aided Drug Designing. 2014. Available from: [Link].
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Kar, S. & Leszczynski, J. In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods Mol Biol. 2022;2425:85-115. Available from: [Link].
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ACD/Labs. Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™. Available from: [Link].
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ACS Publications. Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. 2026. Available from: [Link].
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PozeSCAF. In Silico Toxicity Prediction. 2024. Available from: [Link].
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ResearchGate. ADME Properties of compound 6. [Table]. Available from: [Link].
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Vangavaragu, J. R., et al. Computational Modeling of Kinase Inhibitor Selectivity. J Med Chem. 2010. Available from: [Link].
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Schürer, S. C. & Muskal, S. M. Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Pharmacology. 2014. Available from: [Link].
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Stites, E. C., et al. Computational modeling identifies multitargeted kinase inhibitors as effective therapies for metastatic, castration-resistant prostate cancer. Proc Natl Acad Sci U S A. 2021. Available from: [Link].
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Chapman University. Development of Machine Learning Models for Generation and Activity Prediction of the Protein Tyrosine Kinase Inhibitors. Chapman University Digital Commons. Available from: [Link].
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Aiswarya, R. & Jeyaprakash, R. S. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. 2022. Available from: [Link].
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KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. 2023. Available from: [Link].
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Wang, Y., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. 2023. Available from: [Link].
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Yuliani, S. H., et al. In Silico Study of Pyrazolylaminoquinazoline Toxicity by Lazar, Protox, and Admet Predictor. Journal of Applied Pharmaceutical Science. 2018. Available from: [Link].
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Angene Chemical. Safety Data Sheet for Methyl 1-methyl-1H-indazole-6-carboxylate. 2024. Available from: [Link].
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Tiwari, S. & Tiwari, P. ADME Study of Azole Derivatives with SwissADME Online Tool. EC Pulmonology and Respiratory Medicine. 2021. Available from: [Link].
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MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. 2023. Available from: [Link].
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Daniels, R. N., et al. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorg Med Chem Lett. 2018. Available from: [Link].
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Salphati, L., et al. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of a MET kinase inhibitor. Xenobiotica. 2011. Available from: [Link].
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Bemis, G. W., et al. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorg Med Chem Lett. 2007. Available from: [Link].
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Cilibrizzi, A., et al. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Pharmaceuticals (Basel). 2023. Available from: [Link].
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IDAAM Publications. ADME Prediction of 5-(4-substituted-phenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-ylmethanone derivatives as CDK9 inhibitors. Available from: [Link].
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Ather, A. D., et al. N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. Acta Crystallogr Sect E Struct Rep Online. 2011. Available from: [Link].
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MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. 2025. Available from: [Link].
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MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank. 2021. Available from: [Link].
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ResearchGate. Pyrazoline Derivatives: Synthesis, In Silico, Enzyme Kinetics Studies and Biological Activity against Cholinesterase, Lipoxygenase, and α‐Amylase. ChemistrySelect. 2026. Available from: [Link].
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Methodological & Application
Synthesis Protocol for 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine: A Detailed Guide for Medicinal Chemistry
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole and pyrazole moieties are prominent pharmacophores found in a multitude of biologically active molecules, including kinase inhibitors and anticancer agents.[1][2][3][4] This guide details a robust synthetic route centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of experimental choices, safety precautions, and methods for purification and characterization.
Introduction
The fusion of indazole and pyrazole ring systems generates a unique molecular architecture with considerable potential for therapeutic applications. The 1H-indazol-3-amine scaffold is a well-established hinge-binding fragment in many kinase inhibitors, while pyrazole derivatives are known for a wide spectrum of biological activities.[2][3][4] The target compound, 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine, combines these two key pharmacophores, making it a valuable building block for the development of novel therapeutic agents. This protocol outlines a reproducible synthesis utilizing a Suzuki-Miyaura coupling, a powerful and versatile method for the formation of carbon-carbon bonds.[5]
Synthetic Strategy
The synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine is achieved through a two-step process, beginning with the preparation of the key starting materials followed by a palladium-catalyzed cross-coupling reaction.
Caption: Overall workflow for the synthesis of the target compound.
The key transformation is the Suzuki-Miyaura cross-coupling of 6-bromo-1H-indazol-3-amine with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid ester.[5]
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent/Solvent | Supplier | CAS Number | Notes |
| 6-Bromo-1H-indazol-3-amine | Sigma-Aldrich | 404827-77-6 | Key starting material.[6] |
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Combi-Blocks | 761446-44-0 | Coupling partner.[7] |
| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | 14221-01-3 | Catalyst. |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | 584-08-7 | Anhydrous, powdered. |
| 1,4-Dioxane | Acros Organics | 123-91-1 | Anhydrous. |
| Water (H₂O) | - | 7732-18-5 | Degassed, deionized. |
| Ethyl Acetate (EtOAc) | VWR | 141-78-6 | For extraction. |
| Brine (saturated NaCl solution) | - | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | J.T. Baker | 7757-82-6 | For drying. |
| Silica Gel | Sorbent Technologies | 63231-67-4 | For column chromatography. |
| Dichloromethane (DCM) | Macron | 75-09-2 | For chromatography. |
| Methanol (MeOH) | BDH | 67-56-1 | For chromatography. |
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a potential carcinogen.
Detailed Synthesis Protocol
Step 1: Suzuki-Miyaura Cross-Coupling Reaction
This procedure details the palladium-catalyzed coupling of the two key fragments.
Caption: Experimental workflow for the Suzuki-Miyaura coupling step.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-indazol-3-amine (1.0 g, 4.7 mmol, 1.0 equiv).
-
Addition of Reagents: Add 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.27 g, 5.64 mmol, 1.2 equiv), potassium carbonate (1.95 g, 14.1 mmol, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.27 g, 0.235 mmol, 0.05 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (30 mL) and water (10 mL). The degassing can be achieved by bubbling nitrogen or argon through the solvent mixture for 15-20 minutes.
-
Reaction Conditions: Place the flask under a nitrogen atmosphere and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of dichloromethane/methanol (e.g., 95:5 v/v). The reaction is typically complete within 6-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification
The crude product is purified by column chromatography on silica gel.
-
Column Preparation: Prepare a silica gel column using a slurry of silica in dichloromethane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane/methanol and adsorb it onto a small amount of silica gel. Carefully load the adsorbed material onto the top of the column.
-
Elution: Elute the column with a gradient of dichloromethane and methanol (e.g., starting with 100% dichloromethane and gradually increasing the polarity to 5-10% methanol).
-
Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.
-
Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine as a solid.
Characterization
The structure and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Expected Results
The Suzuki-Miyaura coupling reaction is generally high-yielding. A typical yield for this synthesis would be in the range of 60-80% after purification. The final product is expected to be a solid at room temperature.
Discussion
The choice of the Suzuki-Miyaura cross-coupling reaction is based on its high functional group tolerance and its proven reliability in the synthesis of biaryl and heteroaryl compounds.[5][8] The use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is standard for this type of transformation. The base, potassium carbonate, is crucial for the transmetalation step of the catalytic cycle.[5] A mixed solvent system of 1,4-dioxane and water is often employed to ensure the solubility of both the organic and inorganic reagents.
The purification by column chromatography is a standard and effective method for removing any unreacted starting materials, byproducts, and the palladium catalyst. The choice of eluent system will depend on the polarity of the product and should be optimized by TLC analysis.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine. By following this step-by-step guide, researchers can efficiently prepare this valuable building block for use in medicinal chemistry and drug discovery programs. The described methodology is robust and can likely be adapted for the synthesis of related analogues.
References
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
PubMed. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
-
Bentham Science. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]
-
ResearchGate. (2026). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
-
ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]
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Optimal solvent systems for dissolving 1H-indazol-3-amine for in vitro assays
Application Note: Optimal Solvent Systems and Handling Protocols for 1H-indazol-3-amine in In Vitro Assays
Introduction: The Physicochemical Challenge of 1H-indazol-3-amine
1H-indazol-3-amine (3-aminoindazole, CAS 874-05-5) is a highly privileged heterocyclic scaffold in medicinal chemistry. It is frequently utilized as a hinge-binding motif in the development of potent kinase inhibitors targeting Flt3, Tyk2, Bcr-Abl, and FGFR[1][2][3].
Despite its pharmacological utility, handling 1H-indazol-3-amine in aqueous in vitro systems presents a significant physicochemical challenge. The molecule features a highly conjugated, planar indazole ring paired with a primary amine. This architecture promotes strong intermolecular
To ensure scientific integrity, researchers must utilize optimized solvent systems that disrupt these intermolecular forces without inducing solvent-mediated cytotoxicity or enzymatic denaturation.
Causality in Solvent Selection
The selection of a solvent system for 1H-indazol-3-amine is dictated by the need to balance compound solvation with biological compatibility.
-
Primary Solvation (Anhydrous DMSO): Dimethyl sulfoxide (DMSO) is the gold standard for preparing master stocks of 1H-indazol-3-amine[4][5]. Mechanistically, DMSO acts as a strong hydrogen bond acceptor (via its sulfoxide oxygen) while lacking hydrogen bond donors. This allows it to effectively coordinate with the primary amine and the indazole NH, breaking the compound's crystal lattice without promoting hydrophobic aggregation. It is critical to use anhydrous DMSO; standard DMSO is highly hygroscopic, and the absorption of atmospheric water drastically lowers the dielectric threshold, causing the indazole to prematurely crash out of solution.
-
Co-Solvent Systems (PEG 200/Water): For high-concentration biochemical assays or complex in vitro/in vivo models, a ternary system of DMSO, PEG 200, and water is highly effective[6]. When 1H-indazol-3-amine is diluted from pure DMSO into water, the sudden polarity shift triggers precipitation. PEG 200 provides steric stabilization and acts as a dielectric bridge between the highly polar water and the hydrophobic indazole core, maintaining the compound in a metastable solution[6].
Quantitative Solvent Parameters
Table 1: Physicochemical Properties and Solubility Profile of 1H-indazol-3-amine
| Property | Value / Description |
|---|---|
| Molar Mass | 133.15 g/mol [5] |
| Log S (Predicted) | -1.96[7] |
| Aqueous Solubility | < 1.5 mg/mL (Slightly soluble)[4][7] |
| Primary Solvent | 100% Anhydrous DMSO[5] |
| Secondary Solvents | Ethanol, Methanol (Slightly)[4][5] |
Table 2: Maximum Tolerated Solvent Limits by Assay Type
| Assay Type | Max DMSO Tolerance (% v/v) | Recommended Co-Solvent Strategy |
|---|
| Cell-Based Viability (e.g., K562) |
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems. By incorporating optical validation steps, researchers can confirm complete solvation before proceeding to expensive biological assays.
Workflow for the preparation, validation, and application of 1H-indazol-3-amine solvent systems.
Protocol A: Preparation of a 10 mM Master Stock in Anhydrous DMSO
Causality: Master stocks must be prepared in anhydrous conditions to prevent moisture-induced precipitation. Freezing in single-use aliquots prevents freeze-thaw degradation, which can oxidize the primary amine[2].
-
Weighing: Accurately weigh 1.33 mg of 1H-indazol-3-amine powder into a sterile, static-free microcentrifuge tube.
-
Solvation: Add exactly 1.0 mL of room-temperature, strictly anhydrous DMSO (
99.9% purity, stored under argon). -
Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Self-Validation (Optical Check): Hold the tube against a stark black background and shine a focused light beam through it. The absence of the Tyndall effect (light scattering) confirms the absence of micro-precipitates. Alternatively, measure the OD
in a spectrophotometer; a reading of 0.01 indicates complete solvation. -
Storage: Aliquot the validated 10 mM stock into 50
L volumes and store immediately at -20°C[2].
Protocol B: Serial Dilution for Cell-Based Assays (Maintaining 0.1% DMSO)
Causality: Cell lines such as K562 (frequently used to test 1H-indazol-3-amine-derived Bcr-Abl inhibitors) are highly sensitive to DMSO, which can induce apoptosis or differentiation at concentrations above 0.1%[1].
-
Intermediate Dilution: Thaw a 10 mM master stock aliquot at room temperature. Dilute 1:100 in complete cell culture media (e.g., RPMI-1640 + 10% FBS) to create a 100
M intermediate stock (1% DMSO). Note: The presence of serum proteins (FBS) acts as a carrier, preventing the indazole from precipitating during this initial aqueous transition. -
Final Assay Dilution: Perform serial dilutions of the 100
M stock using complete media containing 1% DMSO to maintain a constant solvent ratio across all dose-response points. -
Cell Addition: Add 10
L of the serially diluted stocks to 90 L of cultured cells in a 96-well plate. This final 1:10 dilution ensures the maximum DMSO concentration never exceeds 0.1% v/v in the assay well.
Protocol C: Formulation for Structural Biology (Protein Co-Crystallization)
Causality: 3-aminoindazole derivatives are potent stabilizers of flexible kinase domains (e.g., the glycine-rich loop of Tyk2)[3]. To achieve co-crystallization, the compound must enter the protein's active site before bulk solvent precipitation occurs.
-
Concentration: Prepare a hyper-concentrated stock (50-100 mM) of 1H-indazol-3-amine in 100% DMSO.
-
Direct Soaking: Using a micro-syringe, directly inject 0.1–0.5
L of the concentrated stock into the hanging/sitting drop containing the pre-formed apo-protein crystals. -
Equilibration: Allow the drop to equilibrate. The localized high concentration gradient will drive the inhibitor into the crystal lattice, stabilizing the target conformation before the aqueous mother liquor can cause the compound to precipitate[3].
References
- 1H-Indazol-3-Ylamine: Properties, Applications, Safety Data, Supplier Guide. Sinochem Nanjing.
- 3-Aminoindazole - Physico-chemical Properties. ChemBK.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
- 874-05-5 | 1H-Indazol-3-amine Solubility Profile. Ambeed.
- Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry (ACS).
- Flt3 Inhibitor IV - CAS 819058-89-4. Merck Millipore / Calbiochem.
- Enabling structure-based drug design of Tyk2 through co-crystallization with a stabilizing aminoindazole inhibitor. NIH / PMC.
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Preparation of stock solutions for 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine
An Application Note on the Preparation of Stock Solutions for 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine (CAS No. 1032072-33-3). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the accuracy, stability, and integrity of the compound for use in various experimental assays. Given the structural motifs of an indazole and a pyrazole, which are common in kinase inhibitors, this guide emphasizes best practices derived from handling similar small molecules to ensure experimental reproducibility.[1][2][3] This note covers critical aspects including solvent selection, step-by-step preparation protocols, storage conditions, and essential quality control measures.
Introduction and Scientific Context
6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine belongs to a class of nitrogen-containing heterocyclic compounds. The indazole core is a well-established pharmacophore in drug discovery, with many derivatives being investigated as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][4] The pyrazole moiety is also a key feature in many biologically active molecules.[1]
The reliability and reproducibility of in vitro and in vivo experimental results are fundamentally dependent on the accurate preparation and handling of test compound stock solutions. Improperly prepared solutions can lead to errors in concentration, compound degradation, or precipitation, ultimately compromising the validity of the data. This application note serves as a foundational protocol, explaining the causality behind each step to empower researchers to prepare high-quality stock solutions of this compound.
Physicochemical Properties and Safety
A thorough understanding of the compound's properties and associated hazards is a prerequisite for safe handling and accurate solution preparation.
Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data on related compounds.
| Property | Value / Information | Source |
| CAS Number | 1032072-33-3 | N/A |
| Molecular Formula | C₁₁H₁₁N₅ | Calculated |
| Molecular Weight | 213.24 g/mol | Calculated |
| Appearance | Likely a solid powder | Inferred |
| Solubility | Predicted to have good solubility in polar aprotic solvents like DMSO and DMF, with lower solubility in aqueous buffers and non-polar solvents.[5] | [5] |
Safety and Handling Precautions
Safety data for this specific compound is not available. Therefore, precautions should be based on compounds with similar structures, such as 1H-Indazol-3-amine and various pyrazole amines.[6][7][8]
-
Hazard Profile: Assumed to be an irritant. May cause skin, eye, and respiratory irritation.[6][9][10] Harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the solid compound or its solutions.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][11] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Stock Solution Preparation: Protocol and Rationale
The following protocol details the recommended procedure for preparing a high-concentration stock solution, typically in Dimethyl Sulfoxide (DMSO).
Rationale for Solvent Selection
Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine.
-
High Solvating Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic molecules that have poor aqueous solubility.[12]
-
Biocompatibility: It is miscible with water and most cell culture media, allowing for easy dilution to final working concentrations for in vitro assays.
-
Stability: Most compounds remain stable in DMSO when stored correctly at low temperatures.[13]
Note on DMSO Quality: Use only anhydrous, high-purity (≥99.9%) DMSO. DMSO is hygroscopic, and absorbed water can affect compound solubility and stability.[13] It is best practice to use a fresh bottle or aliquots from a properly stored stock.
Materials and Equipment
-
6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance (accurate to at least 0.1 mg)
-
Amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Bath sonicator
-
Sterile 0.22 µm syringe filters (optional, for cell-based assays)
Step-by-Step Protocol for a 10 mM Stock Solution
-
Pre-Calculation: Determine the required mass of the compound using the formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
Weighing: Tare a clean, dry vial on the analytical balance. Carefully weigh the calculated mass of the compound directly into the vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial containing the compound.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes. Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Sterile Filtration (Optional): For applications in cell culture, it is advisable to sterile-filter the stock solution using a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane). This minimizes the risk of microbial contamination.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in clearly labeled, tightly sealed tubes. This is the most critical step to preserve the integrity of the stock solution by preventing repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
-
Storage: Store the aliquots at -20°C for short-to-medium-term storage (weeks to months) or at -80°C for long-term storage (months to years).[13] Protect from light.
Calculation Table for Stock Solutions
The following table provides quick calculations for preparing common stock concentrations.
| Desired Final Concentration | Volume of DMSO | Mass of C₁₁H₁₁N₅ (MW = 213.24) to Weigh |
| 10 mM | 1 mL | 2.13 mg |
| 10 mM | 5 mL | 10.66 mg |
| 25 mM | 1 mL | 5.33 mg |
| 50 mM | 1 mL | 10.66 mg |
Visualization of Key Workflows
To ensure clarity and procedural adherence, the following diagrams outline the core processes.
Caption: Workflow for preparing a stock solution.
Caption: Self-validating quality control workflow.
Quality Control and Best Practices
To ensure the trustworthiness of experimental data, initial and periodic quality control of the stock solution is recommended.
-
Concentration Verification: The concentration can be verified using UV-Vis spectroscopy if an extinction coefficient is known or has been empirically determined.
-
Purity and Identity: The identity and purity of the compound in solution can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This can detect any degradation that may have occurred during dissolution or storage.
-
Working Solutions: Prepare working solutions fresh for each experiment by diluting the high-concentration stock into the appropriate aqueous assay buffer or cell culture medium. Do not store dilute aqueous solutions for extended periods, as the compound may have lower stability and a higher propensity to precipitate or adsorb to container surfaces.
Conclusion
The accurate and consistent preparation of stock solutions is a cornerstone of reliable scientific research. This application note provides a detailed, scientifically-grounded protocol for preparing stock solutions of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine. By adhering to these guidelines—including the use of high-purity DMSO, proper dissolution techniques, aliquoting to avoid freeze-thaw cycles, and appropriate storage conditions—researchers can significantly enhance the quality and reproducibility of their experimental outcomes.
References
- Fisher Scientific. (2025). Safety Data Sheet for 3-Amino-1-methyl-1H-pyrazole.
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PubChem. (2025). 4-Methyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (2025). 1-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
- Acros Organics. (2025). Safety Data Sheet for 1H-Indazol-5-amine.
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MDPI. (2021). Synthesis of 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
- KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet for 4-Ethyl-1H-pyrazol-3-amine hydrochloride.
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Gaylord Chemical. (n.d.). Solubility Data of DMSO. Retrieved from [Link]
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PMC. (2022). Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. National Center for Biotechnology Information. Retrieved from [Link]
- Enamine. (n.d.). Safety Data Sheet for 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole.
- Journal of Medicinal Chemistry. (2021). Antitubercular 2-Pyrazolylpyrimidinones.
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Cell Death & Disease. (2013). Characterization of novel MPS1 inhibitors with preclinical anticancer activity. Nature. Retrieved from [Link]
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- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
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Application Notes and Protocols for the Suzuki Coupling in the Synthesis of Pyrazole-Indazole Intermediates
Introduction: The Significance of Pyrazole-Indazole Scaffolds in Modern Drug Discovery
The fusion of pyrazole and indazole rings creates a heteroaromatic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] These nitrogen-rich bicyclic systems are considered "privileged structures" due to their ability to interact with a wide range of biological targets, often serving as bioisosteres for indoles.[2][4] Consequently, pyrazole-indazole derivatives are integral components in a multitude of clinically relevant molecules, demonstrating activities as kinase inhibitors for oncology, as well as anti-inflammatory, anti-depressant, and anti-HIV agents.[2]
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[5][6][7] Its application in the synthesis of pyrazole-indazole intermediates is particularly valuable, allowing for the strategic introduction of aryl and heteroaryl diversity at specific positions on the heterocyclic core. This guide offers an in-depth exploration of the critical parameters governing the successful execution of Suzuki couplings for these substrates, complete with detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9][10] Understanding this cycle is paramount to rationalizing the selection of reaction components and for troubleshooting suboptimal outcomes.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The cycle commences with the oxidative addition of the halo-pyrazole or halo-indazole to a low-valent palladium(0) complex. This is often the rate-determining step and results in the formation of a square-planar palladium(II) intermediate.[5][9] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[9]
-
Transmetalation : In this step, the organic moiety from the boronic acid (or ester) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic borate species.[11][12][13][14]
-
Reductive Elimination : The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired C-C bond of the pyrazole-indazole product and regenerating the active palladium(0) catalyst.[8]
Key Parameters for Successful Suzuki Coupling of Pyrazole-Indazole Scaffolds
The success of a Suzuki coupling reaction, particularly with nitrogen-containing heterocycles like pyrazoles and indazoles, is highly dependent on the judicious selection of the catalyst system, base, and solvent.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium source and its associated ligand is arguably the most critical factor in achieving high yields and good selectivity.
-
Palladium Precursors : Both Pd(0) sources, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and Pd(II) precatalysts, like palladium(II) acetate (Pd(OAc)₂) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), are commonly employed.[7] Pd(II) sources require in situ reduction to the active Pd(0) species, which can sometimes be a source of reaction failure if conditions are not optimal.[15]
-
Phosphine Ligands : Traditional phosphine ligands, such as triphenylphosphine (PPh₃), are effective for many couplings. However, for more challenging substrates, including electron-rich or sterically hindered pyrazoles and indazoles, bulky and electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) like SPhos and XPhos often provide superior results.[7][10] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
N-Heterocyclic Carbene (NHC) Ligands : NHC ligands have gained prominence due to their strong σ-donating ability, which forms a very stable bond with the palladium center.[7] This stability often translates into higher catalyst turnover numbers and efficacy with less reactive coupling partners, such as chloro-pyrazoles or -indazoles.[7]
The Role of the Base: More Than Just a Proton Scavenger
The base plays a crucial role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation.[11][13] For pyrazole and indazole substrates, strong inorganic bases are generally preferred.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : These are widely used and effective in many systems.[16] Cesium carbonate (Cs₂CO₃) is a stronger base and can be particularly effective for difficult couplings.[17]
-
Phosphates (K₃PO₄) : Tripotassium phosphate is another strong base that is often successful, especially in couplings involving unprotected N-H pyrazoles and indazoles.[18]
The choice of base is often interdependent with the solvent system, and screening may be necessary to identify the optimal combination for a specific substrate pair.
Solvent Systems: Creating the Right Environment
The solvent must solubilize the reagents and stabilize the catalytic intermediates. Aprotic polar solvents are frequently used, often in combination with water to facilitate the dissolution of the inorganic base.
-
Common Solvents : 1,4-Dioxane, toluene, and dimethoxyethane (DME) are common choices, typically used with water as a co-solvent.[16]
-
Microwave-Assisted Reactions : For microwave-assisted protocols, solvent mixtures like ethanol/water can be highly effective, allowing for rapid heating and significantly reduced reaction times.[19][20]
Challenges with N-Heterocyclic Substrates
The presence of the nitrogen atoms and the acidic N-H proton in unprotected pyrazoles and indazoles can present unique challenges.
-
Catalyst Inhibition : The nitrogen lone pairs can coordinate to the palladium center, potentially inhibiting the catalyst.[21] Furthermore, the acidic N-H proton of unprotected substrates can lead to the formation of unreactive N-azolyl palladium complexes, effectively sequestering the catalyst.[18]
-
N-Arylation as a Side Reaction : Under certain conditions, particularly with copper catalysts, N-arylation of the pyrazole or indazole ring can occur as a competing side reaction.[22] Careful selection of a palladium-based catalyst system generally minimizes this side reaction.
-
Regioselectivity : In di- or poly-halogenated pyrazoles and indazoles, achieving regioselective coupling at a specific position can be challenging. The outcome is often influenced by both electronic and steric factors, and the choice of catalyst and ligand can sometimes be used to control the site of reaction.[23][24]
Comparative Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of a representative halo-indazole with an arylboronic acid, highlighting the performance of different catalyst systems.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 95 | [16] |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 | [25] |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 140 (MW) | 0.5 | 80-90 | [17] |
| P1/P2 Precatalysts | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 70-95 | [18] |
Note: Yields are highly substrate-dependent and the conditions listed serve as a general guideline.
Detailed Experimental Protocol: Synthesis of a 5-Aryl-1H-indazole
This protocol provides a step-by-step procedure for a typical Suzuki-Miyaura coupling of 5-bromo-1H-indazole with phenylboronic acid using Pd(dppf)Cl₂ as the catalyst.
Materials and Reagents
-
5-Bromo-1H-indazole
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (high purity)
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Reaction Setup and Execution
Figure 2. Experimental workflow for the Suzuki coupling of 5-bromo-1H-indazole.
-
Preparation : To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 5-bromo-1H-indazole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere : Seal the flask and subject it to three cycles of evacuation and backfilling with high-purity argon or nitrogen gas. This step is crucial to remove oxygen, which can deactivate the catalyst.[26]
-
Solvent Addition : Under a positive pressure of the inert gas, add anhydrous DME (e.g., 10 mL) and deionized water (e.g., 2.5 mL) that has been previously degassed by sparging with argon for at least 20 minutes.[27]
-
Reaction : Heat the reaction mixture to 80 °C in an oil bath with vigorous stirring.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying : Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-phenyl-1H-indazole.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd(0) or inefficient reduction of Pd(II) precatalyst).[15]2. Insufficiently degassed solvents/reagents, leading to catalyst oxidation.[26]3. Inappropriate base or base is not sufficiently soluble.4. Reaction temperature is too low. | 1. Use a fresh batch of catalyst or a more robust precatalyst (e.g., a Buchwald G3 precatalyst).2. Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere throughout the reaction.[26]3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ensure vigorous stirring, especially in biphasic systems.[26]4. Gradually increase the reaction temperature, but be mindful of potential catalyst decomposition at excessive heat.[26] |
| Formation of Homocoupled Product | Presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[26] | Improve the degassing procedure (e.g., use several freeze-pump-thaw cycles).[26] Consider starting with a Pd(0) source like Pd(PPh₃)₄ to avoid the in situ reduction step that can contribute to homocoupling.[26] |
| Protodeboronation of Boronic Acid | Boronic acid is unstable under the reaction conditions (especially electron-deficient or certain heteroaryl boronic acids).[21][27] | Use a fresh, high-purity boronic acid. Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable. Adjusting the base and solvent system may also mitigate this side reaction. |
| Formation of Palladium Black | Catalyst decomposition and aggregation.[15] | Ensure a sufficient ligand-to-palladium ratio (typically 1:1 to 4:1).[26] Bidentate ligands like dppf can form more stable catalysts.[15] Optimize the reaction temperature to balance reactivity and catalyst stability. |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of pyrazole-indazole intermediates, enabling the construction of diverse molecular libraries for drug discovery programs. A thorough understanding of the reaction mechanism and the critical roles of the catalyst, ligand, base, and solvent allows for the rational design of robust and efficient synthetic protocols. While challenges related to the specific nature of these N-heterocyclic substrates exist, they can be overcome through careful optimization of reaction conditions and adherence to best practices for air- and moisture-sensitive reactions. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for scientists engaged in the synthesis of these valuable pharmaceutical building blocks.
References
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Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (URL: [Link])
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])
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Suzuki reaction. Wikipedia. (URL: [Link])
-
Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central (PMC). (URL: [Link])
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. (URL: [Link])
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. (URL: [Link])
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central (PMC). (URL: [Link])
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. (URL: [Link])
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. (URL: [Link])
-
Novel pyrazole and indazole derivatives: synthesis and evaluation of their anti-proliferative and anti-angiogenic activities. PubMed. (URL: [Link])
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. (URL: [Link])
-
Diagnosing issues with a failed Suzuki coupling? r/Chempros. Reddit. (URL: [Link])
-
Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. PubMed. (URL: [Link])
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PubMed Central (PMC). (URL: [Link])
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. (URL: [Link])
-
Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT.org. (URL: [Link])
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. (URL: [Link])
-
How can I solve my problem with Suzuki coupling?. ResearchGate. (URL: [Link])
-
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. (URL: [Link])
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. PubMed Central (PMC). (URL: [Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. (URL: [Link])
-
Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. (URL: [Link])
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central (PMC). (URL: [Link])
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. (URL: [Link])
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Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C. (URL: [Link])
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. (URL: [Link])
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. (URL: [Link])
-
Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. ResearchGate. (URL: [Link])
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. (URL: [Link])
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. (URL: [Link])
-
Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT.org. (URL: [Link])
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. (URL: [Link])
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. (URL: [Link])
-
Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. ResearchGate. (URL: [Link])
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Application Note: Precision Dosing of Pyrazole-Indazole Kinase Inhibitors in Cell Culture
Abstract
Pyrazole and indazole scaffolds represent a "privileged structure" in kinase inhibitor discovery, serving as potent ATP-competitive hinge binders. Prominent examples include AT9283 (Aurora/JAK), Ruxolitinib (JAK), and Crizotinib (ALK/ROS1). While chemically potent, these heterocycles often exhibit poor aqueous solubility and steep "solubility cliffs" when introduced to aqueous media. This guide details a precision dosing protocol designed to mitigate precipitation artifacts, ensure accurate IC50 determination, and validate target engagement.
Introduction: The Chemistry of the Challenge
Mechanism of Action
Pyrazole and indazole derivatives function primarily as Type I ATP-competitive inhibitors . The nitrogen atoms within the heterocyclic ring mimic the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase catalytic domain.
-
Indazole: Often provides a rigid bicyclic core to lock the molecule into the active site (e.g., targeting PI3K/AKT).
-
Pyrazole: frequently acts as the primary hydrogen bond donor/acceptor moiety interacting with the kinase backbone.
The Solubility Paradox
While the aromaticity of these rings enhances binding affinity, it significantly reduces aqueous solubility. A common failure mode in cell culture is "micro-precipitation," where the compound crashes out of solution upon direct addition to media, leading to:
-
False Negatives: Actual concentration < Nominal concentration.
-
False Positives: Crystal aggregates causing physical cellular stress or non-specific toxicity.
Pre-Dosing Considerations & Stock Preparation[1]
Solvent Selection[2]
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Avoid: Ethanol (often insufficient solubility for this class) or aqueous buffers for stock storage.
Stock Solution Protocol
-
Weighing: Weigh a minimum of 1–2 mg to reduce static error.
-
Concentration: Prepare a high-concentration master stock (typically 10 mM or 25 mg/mL ).
-
Dissolution:
-
Vortex vigorously for 1 minute.
-
Critical Step: If visual particulates remain, sonicate in a water bath at 37°C for 5–10 minutes. Pyrazole-indazoles often require this energy input to break crystal lattice energy.
-
-
Storage: Aliquot into single-use amber vials (avoid freeze-thaw cycles). Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).
Protocol: The "Intermediate Dilution" Dosing Strategy
Objective: To introduce hydrophobic inhibitors into cell culture media without inducing precipitation shock.
Why Direct Addition Fails
Adding 1 µL of 10 mM stock directly to 1 mL of media creates a transient localized concentration of >1 mM at the pipette tip, causing immediate precipitation before mixing occurs.
The Serial Dilution Workflow
We utilize a 1000x Master -> 10x Intermediate -> 1x Final approach.
Step-by-Step Methodology:
-
DMSO Serial Dilution (The "1000x" Plate):
-
Prepare a 96-well V-bottom plate.
-
Perform 3-fold or 10-fold serial dilutions entirely in 100% DMSO .
-
Result: A range of concentrations (e.g., 10 mM down to 10 nM), all in DMSO.
-
-
Intermediate Media Dilution (The "10x" Plate):
-
Transfer 2 µL from the DMSO plate into 198 µL of pre-warmed culture media (without cells) in a separate plate.
-
Mix vigorously.
-
Result: A 1% DMSO solution containing 10x the final drug concentration. This step allows you to visually inspect for precipitation before adding to cells.
-
-
Final Dosing:
-
Add 10 µL of the "Intermediate" solution to 90 µL of cells in the assay plate.
-
Final Conditions: 0.1% DMSO uniform across all wells.
-
Visualization of Dosing Workflow
Caption: The "Intermediate Dilution" strategy prevents precipitation shock common with hydrophobic pyrazole-indazole compounds.
Protocol: Determining IC50 and Target Engagement
Viability Assay (Phenotypic Endpoint)
-
Seeding Density: 3,000–5,000 cells/well (adherent) or 10,000–20,000 cells/well (suspension).
-
Incubation Time:
-
72 Hours: Standard for proliferation inhibition (e.g., AT9283 treatment).
-
Reagent: CellTiter-Glo® or Resazurin.
-
-
Data Analysis: Fit data to a 4-parameter logistic (4PL) equation.
-
Note: If the curve bottoms out >0% viability, check for cytostatic vs. cytotoxic effects.
-
Target Engagement (Mechanistic Endpoint)
Kinase inhibition occurs minutes after dosing, but downstream effects take time.
| Parameter | Recommended Timepoint | Assay Type | Notes |
| Direct Phosphorylation | 1 – 3 Hours | Western Blot / ELISA | Measures p-Kinase or p-Substrate (e.g., p-Histone H3 for Aurora). |
| Apoptosis Markers | 24 – 48 Hours | Caspase 3/7 Glo | Cleaved PARP or Caspase activation. |
| Cell Cycle Arrest | 24 Hours | Flow Cytometry | AT9283 typically induces Polyploidy ( >4N DNA). |
Washout Assay (Reversibility Check)
To determine if the inhibitor is reversible (typical for this class) or has long residence time:
-
Treat cells at 10x IC50 for 6 hours.
-
Wash: Aspirate media -> PBS wash (x2) -> Add fresh drug-free media.
-
Monitor: Measure phosphorylation recovery at 1, 4, and 24 hours post-wash.
-
Rapid recovery (<1 hr): Low affinity/residence time.
-
Sustained inhibition (>6 hr): High affinity or covalent bonding.
-
Signaling Pathway & Inhibition Logic[6]
Understanding where your specific pyrazole-indazole hits is crucial for selecting biomarkers. Below is a diagram for a multi-targeted inhibitor like AT9283 , which hits Aurora (Mitosis) and JAK (Stat signaling).[1][2]
Caption: Multi-target mechanism of AT9283. Inhibition leads to distinct phenotypic outcomes: polyploidy (Aurora B) and transcriptional suppression (JAK2).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | "Solubility Cliff" exceeded. | Use the "Intermediate Dilution" step (Protocol 3.2). Do not exceed 0.5% final DMSO. |
| High Well-to-Well Variability | Edge effects or pipetting error. | Use a "dummy" water barrier in outer wells. Pre-mix drug/media before adding to plate. |
| IC50 Shift vs. Literature | Serum Protein Binding. | Pyrazoles can bind albumin. Test in low-serum (1% FBS) vs. high-serum (10% FBS) to quantify shift. |
| No Effect in Cell Assay | Permeability issues. | Verify target engagement via Western Blot (e.g., p-STAT3 reduction) to confirm entry. |
References
-
Astex Therapeutics. (2023). AT9283: A Novel pan-Aurora/JAK-2 Kinase Inhibitor.[2] Retrieved from
-
National Institutes of Health (PMC). (2023). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Retrieved from
-
MDPI Pharmaceuticals. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Retrieved from
-
Sigma-Aldrich. (2023). How to Use Inhibitors: Technical Guide. Retrieved from
-
BenchChem. (2025).[3] Improving solubility of pyrazole derivatives for reaction and analysis. Retrieved from
Sources
Application Notes & Protocols: Formulation Strategies for In Vivo Administration of Indazole-3-amines
Preamble: The Challenge and Opportunity of Indazole-3-amines
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents, including kinase inhibitors for cancer therapy.[1][2] The indazole-3-amine scaffold, in particular, is a crucial pharmacophore whose derivatives have shown potential as antibacterial and antitumor agents.[3] However, like many nitrogen-containing heterocyclic compounds, indazole-3-amines often exhibit poor aqueous solubility, a major hurdle for successful in vivo administration and achieving therapeutic efficacy.[4][5]
Approximately 40% of new chemical entities are poorly soluble, leading to low oral bioavailability, high inter-subject variability, and a lack of dose proportionality.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating robust and effective formulations for the in vivo administration of these promising but challenging molecules. We will move beyond simple recipes to explain the causality behind formulation choices, ensuring a logical, science-driven approach to experimental design.
Foundational Work: Pre-formulation Assessment
Before selecting a formulation strategy, a thorough physicochemical characterization of the specific indazole-3-amine derivative is non-negotiable. This data provides the roadmap for all subsequent formulation development.
Critical Physicochemical Parameters
While experimental data for novel compounds may be scarce, initial computational predictions and subsequent experimental verification are essential. Key parameters for the parent compound, 1H-indazol-3-amine, and its derivatives include:
-
Solubility: Must be determined in a range of aqueous buffers (pH 2-10) and relevant organic solvents.[3] Poor aqueous solubility is the primary driver for advanced formulation needs.
-
pKa: The dissociation constant is critical for predicting how solubility will change in different physiological environments, such as the stomach (low pH) versus the intestine (neutral pH).
-
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the compound. High LogP values often correlate with poor aqueous solubility but good membrane permeability (a characteristic of Biopharmaceutics Classification System (BCS) Class II compounds).[7]
-
Melting Point & Solid-State Properties: A high melting point can indicate strong crystal lattice energy, which often corresponds to poor solubility.[3] Polymorphism should also be assessed, as different crystal forms can have different solubilities and stabilities.
Table 1: Example Physicochemical Properties of 1H-Indazol-3-amine
| Property | Value | Implication for Formulation |
| Molecular Weight | 133.15 g/mol [8] | Low molecular weight is generally favorable for absorption. |
| Melting Point | 156-157°C[3] | Relatively high, suggesting significant crystal lattice energy to overcome for dissolution. |
| Predicted pKa | 14.89 (acidic), 4.5 (basic) | The basic pKa suggests that solubility will be higher in acidic environments (e.g., the stomach). |
| Appearance | White to pale yellow solid[9] | Basic property for identification and handling. |
| Solubility | DMSO (Slightly), Methanol (Slightly)[3] | Low solubility in common organic solvents indicates potential challenges. Poor aqueous solubility is expected. |
A Logic-Driven Approach to Formulation Selection
The choice of formulation is dictated by the compound's properties, the intended route of administration (oral, intravenous, intraperitoneal), and the goals of the in vivo study (e.g., pharmacokinetic profiling vs. efficacy). The following decision tree illustrates a logical workflow for selecting an appropriate strategy.
Caption: Formulation selection decision workflow.
Key Formulation Strategies and Protocols
For poorly soluble indazole-3-amines (the most common scenario), several enabling technologies can be employed.
Strategy 1: Cyclodextrin Complexation for Solubility Enhancement
Causality & Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble drug molecules, like indazole-3-amines, forming a water-soluble inclusion complex.[11][12][] This "solubilizing" effect occurs without altering the drug's covalent structure.[] Modified CDs, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in parenteral formulations due to their enhanced solubility and safety profiles.[12][14] This strategy is excellent for increasing the apparent aqueous solubility for both oral and intravenous routes.
Protocol: Preparation of an Indazole-3-amine Formulation with HP-β-CD for IV Administration
-
Materials:
-
Indazole-3-amine derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water for Injection (WFI) or sterile saline (0.9% NaCl)
-
Sterile vials, magnetic stirrer, and 0.22 µm sterile syringe filter
-
-
Procedure:
-
Determine the required concentration of the drug and HP-β-CD. A common starting point is a 20-40% (w/v) solution of HP-β-CD. The molar ratio of drug to CD is typically 1:1, but this should be optimized.[11][15]
-
In a sterile vial, dissolve the required amount of HP-β-CD in the WFI or saline with gentle stirring.
-
Slowly add the powdered indazole-3-amine derivative to the stirring CD solution.
-
Continue to stir the mixture at room temperature for 12-24 hours to allow for complete complexation. Sonication can be used to expedite dissolution.
-
Visually inspect the solution for any undissolved particles. It should be clear and particle-free.
-
Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile final container.
-
-
Self-Validation (Quality Control):
-
Appearance: The final formulation must be a clear, colorless (or faintly colored, depending on the compound), and particle-free solution.
-
pH Measurement: Ensure the final pH is within a physiologically acceptable range (typically 4.5-8.0) for the intended route of administration.[16]
-
Drug Concentration: Use a validated HPLC method to confirm the final concentration of the indazole-3-amine in the formulation.
-
Strategy 2: Lipid-Based Formulations (SEDDS) for Oral Bioavailability
Causality & Mechanism: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes co-solvents.[6][17] They are designed to improve the oral absorption of highly lipophilic compounds.[6] Upon gentle agitation in the aqueous environment of the GI tract, SEDDS spontaneously form a fine oil-in-water emulsion (or microemulsion).[18] This presents the drug in a solubilized state with a large interfacial area for absorption, bypassing the dissolution-rate-limiting step and often enhancing lymphatic transport.[6][18] This strategy is ideal for BCS Class II compounds (low solubility, high permeability).[19]
Protocol: Preparation of a Liquid SEDDS Formulation for Oral Gavage
-
Materials:
-
Indazole-3-amine derivative
-
Oil (e.g., Capryol™ 90, sesame oil, medium-chain triglycerides)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Glass vials, magnetic stirrer, water bath.
-
-
Procedure:
-
Excipient Screening: First, determine the solubility of the indazole-3-amine in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Formulation Assembly: Based on the screening results, weigh the selected oil, surfactant, and co-solvent into a glass vial in the desired ratio (e.g., 40% oil, 40% surfactant, 20% co-solvent).
-
Heat the mixture in a water bath (40-60°C) and mix with a magnetic stirrer until a homogenous, isotropic mixture is formed.
-
Add the calculated amount of the indazole-3-amine derivative to the vehicle and continue stirring until it is completely dissolved.
-
Store the final liquid SEDDS formulation in a sealed container, protected from light.
-
-
Self-Validation (Quality Control):
-
Self-Emulsification Test: Add one drop of the SEDDS formulation to 250 mL of water in a beaker with gentle stirring. The system should rapidly form a fine, milky-white (or bluish-white for microemulsions) emulsion. Record the time it takes to emulsify.
-
Droplet Size Analysis: After emulsification, measure the droplet size using dynamic light scattering (DLS). For SEDDS, droplet sizes are typically between 100-300 nm.[6]
-
Thermodynamic Stability: Centrifuge the formulation and subject it to freeze-thaw cycles to ensure no phase separation or drug precipitation occurs.
-
Strategy 3: Nanosuspensions for Parenteral and Oral Delivery
Causality & Mechanism: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants or polymers.[20] By reducing the particle size to the nanometer range (typically 200-600 nm), the surface area for dissolution dramatically increases, leading to enhanced saturation solubility and dissolution velocity.[21] This approach is versatile and can be used for oral, topical, and parenteral routes.[20] For intravenous (IV) administration, nanosuspensions offer a way to deliver poorly soluble drugs without harsh co-solvents.[22]
Protocol: Preparation of a Nanosuspension by Wet Milling (Top-Down Approach)
-
Materials:
-
Indazole-3-amine derivative (micronized, if possible)
-
Stabilizer (e.g., Poloxamer 188, Tween® 80, HPMC)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Purified water or buffer
-
High-energy media mill or planetary ball mill
-
-
Procedure:
-
Prepare an aqueous solution of the selected stabilizer.
-
Disperse the indazole-3-amine powder into the stabilizer solution to form a pre-suspension.
-
Add the pre-suspension and the milling media to the milling chamber.
-
Mill the suspension at a high speed for several hours. The exact time and speed will need to be optimized to achieve the desired particle size.
-
After milling, separate the nanosuspension from the milling media.
-
For IV use, the final product must be sterilized, often by aseptic processing or filtration if the particle size is small enough.
-
-
Self-Validation (Quality Control):
-
Particle Size and Polydispersity Index (PDI): Measure using DLS. For IV administration, the Z-average particle size should ideally be below 200 nm with a PDI < 0.3 to avoid capillary blockage.[21]
-
Zeta Potential: This measurement indicates the stability of the suspension against aggregation. A value of ±30 mV is generally considered stable.
-
Crystallinity: Use Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to ensure that the drug has not converted to an amorphous state during milling, unless that is the desired outcome.
-
Caption: Mechanisms of cyclodextrin and SEDDS formulations.
Administration in Rodent Models: Best Practices
Once a stable and characterized formulation is developed, proper administration is key to obtaining reliable in vivo data.
Table 2: Recommended Administration Volumes and Needle Sizes for Rodents
| Route | Max Volume (Mouse) | Max Volume (Rat) | Needle Gauge (Mouse) | Needle Gauge (Rat) | Key Considerations |
| Oral (PO) | < 10 mL/kg[23] | < 10 mL/kg | 20-22g (ball tip)[23] | 18-20g (ball tip) | Use a flexible gavage needle to prevent esophageal trauma. |
| Intravenous (IV) | < 0.2 mL[23] | 0.5 mL/100g | 27-30g[23] | 25-27g[16] | Inject slowly into the lateral tail vein. Formulations must be sterile and free of particulates.[24] |
| Intraperitoneal (IP) | < 2-3 mL[23] | 5-10 mL | 25-27g[16][23] | 23-25g[16] | Inject into the lower abdominal quadrant, avoiding the midline to prevent bladder puncture.[23] |
Data compiled from multiple sources providing guidelines for animal experimentation.[16][23][24][25][26]
Conclusion
The successful in vivo evaluation of novel indazole-3-amine derivatives is critically dependent on overcoming their inherent poor aqueous solubility. A systematic, property-driven approach to formulation is essential. By conducting thorough pre-formulation studies and selecting an appropriate strategy—such as cyclodextrin complexation, lipid-based systems, or nanosuspensions—researchers can develop stable and effective formulations. The detailed protocols and quality control checks provided herein serve as a robust starting point for enabling the preclinical assessment of this important class of therapeutic compounds.
References
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Pharmaceutical Technology. (2025, March 12). Self-Emulsifying Drug Delivery Systems. Available from: [Link]
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Yin, Y., et al. (n.d.). Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization. PubMed. Available from: [Link]
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Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy. Available from: [Link]
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Singh, R., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Available from: [Link]
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Verma, S., et al. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]
-
Al-Ghaferi, B. A., et al. (2025, January 5). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. Available from: [Link]
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Wadhwa, J., et al. (n.d.). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical and Chemical Sciences. Available from: [Link]
-
Thomas, G. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available from: [Link]
-
Fenyvesi, É., et al. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available from: [Link]
-
Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available from: [Link]
-
Al-khamis, E., et al. (2024, August 22). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Authorea. Available from: [Link]
-
Williams, R. O., et al. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]
-
Patel, J., et al. (2020). Formulation aspects of intravenous nanosuspensions. International Journal of Pharmaceutics. Available from: [Link]
-
Gao, L., et al. (2008). Formulation of Nanosuspensions as a New Approach for the Delivery of Poorly Soluble Drugs. ResearchGate. Available from: [Link]
-
Longdom Publishing. (2023, February 1). Formulation Parameters of Intravenous Nanosuspensions. Journal of Pharmaceutics & Pharmacology. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2019, May 15). Nanosuspension. Available from: [Link]
-
Nema, S., & Washkuhn, R. J. (2002). REVIEW Excipient–Drug Interactions in Parenteral Formulations. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Croda Pharma. (n.d.). Parenteral drug delivery. Available from: [Link]
-
Strickley, R. G. (2004). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. Available from: [Link]
-
BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Available from: [Link]
-
Kumar, V., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available from: [Link]
-
Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Available from: [Link]
-
NTNU. (n.d.). Guidelines for the administration of substances to rodents. Available from: [Link]
-
Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Kim, Y., et al. (2025, December 21). Advanced oral drug delivery systems: Current challenges and emerging technologies. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-indazol-3-amine. PubChem. Available from: [Link]
-
Foley, P. L. (2017). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC. Available from: [Link]
-
ChemBK. (2024, April 9). 1H-indazol-3-amine. Available from: [Link]
-
Kumar, S., et al. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC. Available from: [Link]
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Frontiers. (2025, February 19). Grand challenges in oral drug delivery. Available from: [Link]
- Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
-
MDPI. (2023, February 1). Advances in Oral Drug Delivery Systems: Challenges and Opportunities. Available from: [Link]
-
Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Available from: [Link]
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Application Note: Advanced Crystallization Protocols for 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine
Executive Summary
This guide details the isolation, purification, and crystallization of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine , a critical pharmacophore in the development of ATP-competitive kinase inhibitors (e.g., targeting VEGFR, PDGFR, or specific serine/threonine kinases).
Achieving high purity (>99.5%) and controlled polymorphism for this compound is challenging due to:
-
Tautomeric Equilibrium: The 1H-indazole core exhibits annular tautomerism (1H vs. 2H), which can lead to complex solvation behaviors.
-
Suzuki Coupling Residuals: As this molecule is typically synthesized via Palladium-catalyzed cross-coupling, removing trace Pd (<10 ppm) and unreacted boronic acids is a critical quality attribute (CQA).
-
"Oiling Out" Tendency: The presence of the primary amine and the pyrazole moiety creates a high hydrogen-bonding potential, often resulting in amorphous oils rather than crystalline solids during rapid cooling.
This protocol provides a self-validating workflow to overcome these hurdles, ensuring a scalable route to pharmaceutical-grade material.
Physicochemical Profiling & Solubility Landscape
Before initiating crystallization, the solute-solvent interactions must be understood. The molecule contains both a hydrogen bond donor (Indazole-NH, Amine-NH2) and acceptors (Pyridine-like nitrogens), making it amphiphilic but generally polar.
Calculated Properties
| Property | Value (Approx.) | Implication for Crystallization |
| Molecular Weight | 213.24 g/mol | Low MW facilitates tight packing; high lattice energy expected. |
| pKa (Indazole NH) | ~13.8 | Very weak acid; deprotonation requires strong bases. |
| pKa (3-Amine) | ~3.5 - 4.5 | Weak base; forms salts with strong acids (HCl, H₂SO₄) but liable to dissociate in weak acids. |
| LogP | ~1.8 | Moderately lipophilic; poor solubility in water, good in alcohols/DMSO. |
Solubility Screen (Thermodynamic Assessment)
Based on experimental data for structural analogs (Aminoindazoles).
| Solvent | Solubility (25°C) | Solubility (Boiling) | Suitability |
| Water | < 0.1 mg/mL | < 1 mg/mL | Anti-solvent (Excellent) |
| Methanol | 15 mg/mL | > 80 mg/mL | Primary Solvent (Good yield potential) |
| Ethanol | 8 mg/mL | > 60 mg/mL | Primary Solvent (Slower nucleation, better crystals) |
| DMSO | > 200 mg/mL | N/A | Solvent (Too soluble; use only for crash precipitation) |
| Ethyl Acetate | < 2 mg/mL | ~10 mg/mL | Anti-solvent / Wash solvent |
| DCM | < 5 mg/mL | ~15 mg/mL | Poor; useful for extraction only. |
Critical Process Parameters (CPPs)
To avoid the formation of amorphous oils ("oiling out"), the crystallization process must remain within the Metastable Zone Width (MSZW) .
-
Supersaturation Control: Avoid exceeding a supersaturation ratio (
) of 2.5. -
Seeding: Mandatory for this compound to lock the desired polymorph and prevent oiling.
-
Pd Scavenging: Crystallization alone is often insufficient for Pd removal. A pre-treatment with functionalized silica (e.g., Thiol-silica) or activated carbon is integrated into the protocol.
Detailed Experimental Protocols
Protocol A: Crude Isolation & Pd Removal (Pre-Crystallization)
Objective: Isolate the crude solid from the Suzuki reaction mixture and reduce Palladium content.
-
Workup: Following the coupling reaction, dilute the mixture with Ethyl Acetate (EtOAc) and wash with water/brine.
-
Extraction: The product is moderately polar. If it precipitates during workup, filter it.[1] If it remains soluble, extract with 2-MeTHF (preferred over EtOAc for higher solubility).
-
Scavenging:
-
Dissolve the crude organic layer in THF or MeOH (10 volumes).
-
Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to product).
-
Stir at 50°C for 2 hours.
-
Filter hot through a Celite pad to remove the scavenger.
-
-
Concentration: Evaporate solvent to near dryness to obtain the crude solid.
Protocol B: Primary Recrystallization (Ethanol/Water System)
Objective: Purity enhancement (>99%) and controlled crystal growth.
Step-by-Step Methodology:
-
Dissolution:
-
Charge the crude solid (e.g., 10 g) into a reactor.
-
Add Ethanol (absolute) (15 volumes, 150 mL).
-
Heat to reflux (78°C) with agitation (200-300 RPM).
-
Checkpoint: If solids remain undissolved after 15 mins, add Ethanol in 2-volume increments until clear.
-
-
Clarification (Optional but Recommended):
-
If the solution is hazy, perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble inorganics (salts).
-
-
Nucleation Point:
-
Cool the solution slowly to 60°C.
-
Seeding: Add 0.5 wt% of pure seed crystals. If seeds are unavailable, scratch the vessel wall or sonicate briefly to induce nucleation. Do not proceed until turbidity is observed.
-
-
Crystal Growth (Cooling Ramp):
-
Initiate a linear cooling ramp: 60°C
20°C over 4 hours (10°C/hour). -
Scientific Rationale: Slow cooling prevents the entrapment of solvent and impurities within the crystal lattice.
-
-
Anti-solvent Addition (Yield Optimization):
-
Once at 20°C, add Deionized Water (5 volumes, 50 mL) dropwise over 60 minutes.
-
Warning: Rapid addition of water will cause the amine to crash out as an amorphous gum.
-
-
Aging:
-
Stir the slurry at 5-10°C for 2 hours to maximize yield and allow Ostwald ripening (fines dissolve, large crystals grow).
-
-
Isolation:
-
Filter under vacuum using a Buchner funnel.
-
Wash: Wash the cake with cold Ethanol/Water (1:1 mixture, 2 volumes).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Protocol C: Salt Formation (Alternative for High Solubility)
If the free base is difficult to handle or oils out persistently, convert to the Hydrochloride salt.
-
Dissolve free base in Methanol (10 vol).
-
Cool to 0-5°C.
-
Add 1.1 equivalents of 4M HCl in Dioxane dropwise.
-
The HCl salt usually precipitates immediately. Dilute with MTBE (anti-solvent) to drive completion.
-
Filter and dry.[2]
Process Visualization
Workflow Diagram
The following diagram illustrates the decision matrix and workflow for purifying the target indazole-amine.
Caption: Figure 1. Integrated purification workflow ensuring Pd removal and controlled crystallization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Supersaturation too high; Temp > Melting Point of solvate.[1] | Re-heat to dissolve oil. Add seed crystals at a higher temperature (65°C). Reduce cooling rate. |
| Low Yield | Product too soluble in Ethanol. | Increase Water ratio to 1:1 (EtOH:Water). Cool to 0°C instead of 20°C. |
| Colored Impurities | Oxidation products or residual Pd. | Repeat carbon treatment. Ensure crystallization is performed under Nitrogen atmosphere. |
| Gel Formation | Rapid precipitation of amorphous solid. | High shear agitation is required. Use a "temperature cycling" method (heat/cool) to break the gel. |
Analytical Validation
To confirm the success of the protocol, the following criteria must be met:
-
HPLC Purity: >99.5% (Area %).
-
Residual Solvents (GC): Ethanol < 5000 ppm.
-
Palladium Content (ICP-MS): < 10 ppm.
-
PXRD: Distinct sharp peaks indicating high crystallinity (amorphous halo absent).
References
-
Indazole Scaffold Synthesis: Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[3] "General and efficient synthesis of 1H-indazoles."
-
Crystallization of Kinase Inhibitors: Variankaval, N., et al. (2008). "Crystallization of API: Challenges and Strategies."
-
Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients."
-
Suzuki Coupling for Pyrazole-Indazoles: Harris, P. A., et al. (2008). "Discovery of Pazopanib: A Novel and Potent VEGFR Inhibitor." (Provides context on indazole-pyrimidine/pyrazole coupling workups).[4]
Sources
Application Note: Microwave-Assisted Synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine
Abstract
This application note details a robust, two-step microwave-assisted protocol for the synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine . This heterocyclic system represents a "privileged scaffold" in kinase inhibitor discovery, notably serving as a core fragment for VEGFR and PDGFR inhibitors. By leveraging microwave irradiation, this protocol reduces total reaction time from approximately 24 hours (thermal heating) to under 60 minutes, while significantly improving the impurity profile. The method utilizes a rapid hydrazine-mediated cyclization followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling.
Introduction & Scientific Rationale
The Indazole Scaffold in Drug Discovery
The 3-aminoindazole core is a critical pharmacophore found in several FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib analogs). The C6-position is particularly strategic; substituents here often extend into the solvent-exposed region of the ATP-binding pocket, modulating solubility and pharmacokinetic properties without disrupting the critical hinge-binding hydrogen bonds formed by the indazole nitrogen atoms.
Advantages of Microwave-Assisted Organic Synthesis (MAOS)
Conventional thermal synthesis of 3-aminoindazoles via hydrazine cyclization often requires prolonged reflux (12–24 h) and frequently results in the formation of hydrazide byproducts or incomplete conversion. Similarly, Suzuki couplings on electron-rich amino-indazoles can be sluggish due to catalyst poisoning by the free amine. Microwave irradiation addresses these bottlenecks by:
-
Dielectric Heating: Direct coupling with the polar reaction matrix (ethanol/water) ensures rapid, uniform heating, accelerating the rate-determining step of the nucleophilic aromatic substitution (
). -
Superheating Effects: Accessing temperatures above the solvent's atmospheric boiling point enhances the solubility of the boronic ester and the palladium catalyst, driving the cross-coupling to completion in minutes.
Retrosynthetic Analysis
The synthetic strategy relies on a convergent approach. The target molecule is disconnected at the C6-C4' biaryl bond, revealing two key precursors: the 6-bromo-1H-indazol-3-amine core and the commercially available 1-methyl-4-pyrazoleboronic acid pinacol ester . The indazole core is traced back to 4-bromo-2-fluorobenzonitrile .
Diagram 1: Retrosynthetic Pathway
Caption: Retrosynthetic disconnection strategy identifying the key Suzuki coupling and hydrazine cyclization steps.
Materials & Equipment
Reagents
-
Starting Material: 4-Bromo-2-fluorobenzonitrile (CAS: 105942-08-3)
-
Cyclization Reagent: Hydrazine hydrate (50-60% solution in water)
-
Coupling Partner: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 761446-44-0)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂ · CH₂Cl₂)[1][2][3]
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Solvents: Ethanol (EtOH), 1,4-Dioxane, Deionized Water.
Equipment
-
Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or Anton Paar Monowave) capable of maintaining 20 bar pressure and 250°C.
-
Vials: 10–20 mL microwave-transparent glass vials with crimp caps and silicone/PTFE septa.
Experimental Protocol
Step 1: Synthesis of 6-Bromo-1H-indazol-3-amine
This step involves a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by immediate intramolecular cyclization onto the nitrile group.
Protocol:
-
Charge: In a 20 mL microwave vial, dissolve 4-bromo-2-fluorobenzonitrile (1.0 g, 5.0 mmol) in Ethanol (10 mL).
-
Add Reagent: Add Hydrazine hydrate (1.25 mL, 25.0 mmol, 5.0 equiv) dropwise. Caution: Exothermic.
-
Seal & Irradiate: Seal the vial. Irradiate at 120°C for 20 minutes (High Absorption Level).
-
Note: A pressure of ~2-4 bar is expected.
-
-
Workup:
-
Cool the vial to room temperature.[4]
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Stir for 15 minutes to maximize precipitation.
-
Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum at 45°C.
-
-
Result: Off-white to pale yellow solid. Yield: ~85-92%.
-
QC Check: 1H NMR should show disappearance of the benzonitrile signals and appearance of the broad NH2 peak.
-
Step 2: Microwave-Assisted Suzuki-Miyaura Coupling
Coupling the 6-bromo core with the pyrazole boronate requires efficient catalysis to overcome the deactivating nature of the free amine.
Protocol:
-
Charge: In a 10 mL microwave vial, add:
-
6-Bromo-1H-indazol-3-amine (212 mg, 1.0 mmol)
-
1-Methyl-4-pyrazoleboronic acid pinacol ester (250 mg, 1.2 mmol)
-
Pd(dppf)Cl₂ (40 mg, 0.05 mmol, 5 mol%)
-
Cs₂CO₃ (977 mg, 3.0 mmol)
-
-
Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) (5 mL).
-
Degas: Sparge the solution with nitrogen or argon for 2 minutes.
-
Seal & Irradiate: Seal the vial. Irradiate at 110°C for 30 minutes .
-
Workup:
-
Purification: Purify via flash column chromatography (Silica gel, 0-10% Methanol in Dichloromethane) or recrystallization from Ethanol/Water.
Process Workflow & Logic
The following diagram illustrates the operational flow, highlighting critical decision points and purification logic.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the microwave-assisted synthesis and purification.
Results & Data Summary
The following data represents typical results obtained using this protocol on a 1.0 mmol scale.
| Parameter | Step 1 (Core Synthesis) | Step 2 (Suzuki Coupling) |
| Reaction Time | 20 mins (MW) vs 12 h (Thermal) | 30 mins (MW) vs 6-8 h (Thermal) |
| Temperature | 120°C | 110°C |
| Isolated Yield | 88% | 76% |
| Purity (HPLC) | >95% (Crude precipitation) | >98% (After column) |
| Appearance | Pale yellow solid | Off-white solid |
| Key NMR Shift | Loss of F-coupling; NH2 signal | Pyrazole CH signals (~8.0, 7.8 ppm) |
Analytical Characterization (Expected)
-
H NMR (400 MHz, DMSO-d
): 11.4 (s, 1H, indazole NH), 8.15 (s, 1H, pyrazole), 7.85 (s, 1H, pyrazole), 7.70 (d, 1H, indazole C4), 7.45 (s, 1H, indazole C7), 7.15 (d, 1H, indazole C5), 5.40 (s, 2H, NH ), 3.88 (s, 3H, N-Me). -
MS (ESI): Calculated for C
H N [M+H] : 214.1. Found: 214.2.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete cyclization due to low temp. | Increase MW temp to 140°C or extend time to 30 min. |
| Black Precipitate (Step 2) | Palladium precipitation ("Pd black"). | Ensure thorough degassing of solvents; add catalyst last under N |
| Starting Material Remaining (Step 2) | Catalyst poisoning by amine. | Increase catalyst loading to 7-10 mol% or switch to Pd(PPh |
| Product Solubility | Product is amphoteric. | Avoid acidic workup. Maintain pH ~8-9 during extraction. |
References
-
Indazole Synthesis via Hydrazine
-
Luo, C., et al. "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules2023 , 28(10), 4067.
- Note: Describes the synthesis of 5-bromo-1H-indazol-3-amine; the protocol is adapted here for the 6-bromo isomer based on regiochemical principles.
-
-
Microwave-Assisted Indazole Formation
-
Chabukswar, A., et al. "Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate." Asian Journal of Research in Chemistry2012 , 5(9).[7]
-
-
Suzuki Coupling on Aminoindazoles
-
Gupton, B. F., et al. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Molecules2024 , 29, 2705.
- Note: Validates the stability of the 3-aminoindazole core under metal-c
-
- Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 7. ajrconline.org [ajrconline.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthetic Yield of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine
Welcome to the Advanced Synthesis Support Hub. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly functionalized heteroaryl scaffolds. 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine is a critical building block in the development of kinase inhibitors. However, its synthesis via Suzuki-Miyaura cross-coupling between 6-bromo-1H-indazol-3-amine and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is notoriously problematic. Unprotected indazoles and primary amines act as potent bidentate ligands, leading to catalyst poisoning, while heteroaryl boronic esters are prone to rapid protodeboronation.
This guide provides a self-validating, mechanistic approach to troubleshooting and optimizing this critical coupling reaction.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My Suzuki coupling yields <20% product, and I observe a black precipitate almost immediately upon heating. What is causing this, and how can I prevent it? A1: The black precipitate is palladium black, indicating the collapse of your active Pd(0) catalyst. The 3-aminoindazole core contains multiple Lewis-basic nitrogen atoms (N1, N2, and the 3-NH₂ group) that strongly chelate the palladium center, stripping it of its phosphine ligands and leading to catalyst deactivation [1]. Solution: You must shift the equilibrium back toward the active catalytic cycle.
-
Ligand Selection: Switch from standard PPh₃ to a highly sterically hindered, electron-rich biaryl phosphine ligand like XPhos, or use a pre-catalyst like XPhos Pd G3. The steric bulk prevents the formation of inactive bis-ligated Pd complexes and outcompetes the indazole nitrogens for coordination.
-
Protecting Group Strategy: Mask the N1 position of the indazole. Using a Tetrahydropyranyl (THP) or Trityl (Trt) protecting group significantly reduces the chelating ability of the indazole core.
Q2: I am seeing a significant byproduct with a mass corresponding to M⁺ + 158 (the mass of the pyrazole moiety minus the boronic ester). Is this N-arylation? A2: Yes. You are observing a competitive Buchwald-Hartwig amination. The active Pd(II)-aryl complex is being intercepted by the unprotected 3-amino group or the N1 indazole nitrogen instead of undergoing transmetalation with the boronic ester. Solution: If N1-THP protection alone is insufficient, you must transiently protect the primary amine. A di-Boc protection strategy (N1-Boc, 3-NHBoc) ensures that transmetalation is the only kinetically viable pathway.
Q3: My starting 6-bromo-1H-indazol-3-amine remains unreacted, but the 1-methylpyrazole-4-boronic acid pinacol ester is completely consumed. Where is it going? A3: Your boronic ester is undergoing base-catalyzed protodeboronation. Heteroaryl boronic acids, particularly electron-rich ones like pyrazoles, rapidly hydrolyze under aqueous basic conditions at elevated temperatures [2]. The transition state involves the formation of a highly reactive boronate anion followed by ipso-protonation and C-B cleavage. Solution:
-
Base Selection: Avoid strong bases like NaOH or KOtBu. Use a milder base such as K₃PO₄ or Na₂CO₃.
-
Water Control: Limit the water content. A solvent system of 1,4-Dioxane/H₂O (4:1 or 5:1 v/v) provides enough water to activate the boronic ester without accelerating protodeboronation.
-
Temperature: Lower the reaction temperature from 100 °C to 80 °C.
Part 2: Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and synthetic yield, validating the optimized parameters.
| Entry | Protection Strategy | Catalyst / Ligand | Base / Solvent | Temp | Yield (%) | Observation / Failure Mode |
| 1 | Unprotected | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / Dioxane-H₂O | 100 °C | <5% | Immediate Pd black precipitation (Catalyst poisoning). |
| 2 | Unprotected | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ / Dioxane-H₂O | 100 °C | 15% | Major protodeboronation of pyrazole boronic ester. |
| 3 | N1-THP | Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ / Dioxane-H₂O | 90 °C | 45% | Significant N-arylation byproduct (M⁺ + 158). |
| 4 | N1-THP, 3-NHBoc | XPhos Pd G3 (5 mol%) | K₃PO₄ / Dioxane-H₂O | 80 °C | 88% | Clean conversion. No Pd black. Self-validating system. |
Part 3: Pathway & Workflow Visualization
The diagram below illustrates the competing mechanistic pathways during the cross-coupling and how the optimized routing bypasses critical failure modes.
Mechanistic workflow of failure modes and optimized routing for the Suzuki-Miyaura coupling.
Part 4: Standardized Experimental Protocol
This step-by-step methodology ensures a self-validating workflow for the optimized synthesis.
Phase 1: Orthogonal Protection (N1-THP, 3-NHBoc)
-
N1-Protection: Charge a flame-dried round-bottom flask with 6-bromo-1H-indazol-3-amine (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).
-
Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv). Stir at room temperature until complete consumption of the starting material is observed via LC-MS (typically 2-4 hours).
-
Amine Protection: To the same reaction vessel, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Stir for an additional 4 hours to achieve 3-NHBoc protection.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, and purify via silica gel flash chromatography to isolate the fully protected intermediate.
Phase 2: Suzuki-Miyaura Cross-Coupling
-
Setup: In an oven-dried Schlenk tube, combine the protected indazole intermediate (1.0 equiv), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.3 equiv), and K₃PO₄ (2.5 equiv).
-
Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (5:1 v/v) to achieve a concentration of 0.2 M.
-
Catalyst Initiation: Add XPhos Pd G3 (0.05 equiv). Seal the Schlenk tube and purge the headspace with Nitrogen (3x).
-
Reaction: Heat the mixture to 80 °C for 6 hours. Self-Validation Check: Monitor the reaction visually; it should remain a clear, golden-brown solution. The appearance of a black precipitate indicates oxygen ingress or catalyst failure.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Phase 3: Global Deprotection
-
Cleavage: Dissolve the crude coupled product in a mixture of DCM and Trifluoroacetic acid (TFA) (1:1 v/v, 0.1 M).
-
Reaction: Stir at room temperature for 12 hours to simultaneously cleave the THP and Boc protecting groups.
-
Isolation: Concentrate the mixture in vacuo to remove excess TFA. Neutralize the residue with 2M NaOH (aq) to pH 9.
-
Purification: Extract the free base with EtOAc (3x), dry over Na₂SO₄, and recrystallize from Ethanol/Water to yield pure 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine.
References
-
Title: Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: Journal of the American Chemical Society URL: [Link]
-
Title: Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Source: Journal of the American Chemical Society URL: [Link]
Sources
Overcoming solubility issues of indazole-3-amines in aqueous buffers
Topic: Overcoming solubility issues of indazole-3-amines in aqueous buffers
Status: Operational | Updated: March 2026
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub for indazole-3-amine scaffolds. If you are here, you are likely facing a common paradox in medicinal chemistry: the indazole-3-amine core is an exceptional kinase hinge-binder (e.g., Axitinib, Linifanib), but its physicochemical properties often resemble "brick dust"—high melting point, planar structure, and stubborn insolubility in aqueous media.
This guide moves beyond generic advice. We analyze the specific molecular behaviors of the indazole-3-amine subclass—defined by strong intermolecular hydrogen bonding and
Module 1: Root Cause Analysis (Why is it precipitating?)
To solve the problem, we must understand the enemy. Indazole-3-amines suffer from two synergistic solubility barriers:
-
High Crystal Lattice Energy: The planar nature of the indazole ring, combined with the hydrogen bond donor/acceptor motif of the 3-amino group (
) and the ring nitrogens ( , ), facilitates tight intermolecular packing. The compound prefers to bind to itself rather than water. -
Ionization State at Physiological pH:
-
The Trap: Most indazole-3-amines are weak bases with pKa values typically between 2.5 and 5.0 (depending on electron-withdrawing substituents).
-
The Consequence: At physiological pH (7.4), the molecule is predominantly neutral (uncharged) . Without a charge to interact with water dipoles, the hydrophobic effect drives the molecules to aggregate and precipitate.
-
The Solubility Decision Tree
Use this logic flow to determine your optimal solubilization strategy.
Figure 1: Decision logic for selecting a solubilization strategy based on experimental constraints.
Module 2: The "Golden Standard" Protocols
Strategy A: The Cosolvent "Spike" Method (For Enzymatic Assays)
Best for: Biochemical assays where protein tolerance to solvents is moderate.
The Concept: Avoid "shocking" the compound. Adding a concentrated DMSO stock directly to water causes rapid local supersaturation, leading to immediate precipitation (the "crash"). We mitigate this using an intermediate dilution step with a surfactant or polymer.
Protocol:
-
Prepare Stock: Dissolve indazole-3-amine in 100% anhydrous DMSO to 10 mM.
-
Quality Check: Solution must be crystal clear. If hazy, sonicate at 37°C.
-
-
Prepare Intermediate Buffer (2x):
-
Buffer: 50 mM HEPES (pH 7.4).
-
Additive: 10% PEG400 (Polyethylene glycol) + 0.05% Tween-80.
-
Why? PEG400 acts as a bridge between the hydrophobic drug and water; Tween-80 prevents nucleation of crystals.
-
-
The "Slow" Dilution:
-
Add the DMSO stock dropwise to the Intermediate Buffer while vortexing rapidly.
-
Target: Final DMSO concentration should be <5%.[1]
-
-
Final Assay Dilution: Dilute this mix 1:1 with your enzyme/substrate solution.
Strategy B: Cyclodextrin Encapsulation (For Cell Culture)
Best for: Live cell assays (IC50) where DMSO toxicity (>0.1%) is a concern.
The Concept: Hydroxypropyl-
Protocol:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in water or PBS. Filter sterilize (0.22 µm). -
Complexation Step:
-
Add your compound powder directly to the 20% CD solution (avoiding DMSO entirely if possible).
-
Alternative: If powder addition fails, dissolve compound in minimal DMSO (e.g., 50 mM stock), then add to the CD solution such that final DMSO is <1%.
-
-
Equilibration:
-
Shake or rotate at Room Temperature for 4–24 hours.
-
Critical Step: Indazoles require time to enter the cyclodextrin cavity.
-
-
Validation: Centrifuge at 13,000 rpm for 5 mins. Use the supernatant.
-
Note: If a pellet forms, you have reached the solubility limit of the complex.
-
Module 3: Troubleshooting & FAQs
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Instant Cloudiness | "The Solvent Shock" : Rapid addition of DMSO stock to cold buffer. | Warm buffer to 37°C. Add DMSO stock submerged into the buffer while vortexing, not on top. |
| Precipitation over time (2h+) | Thermodynamic Instability : You created a supersaturated solution that is slowly crashing out. | Reduce concentration. Switch to Strategy B (Cyclodextrins) to stabilize the equilibrium. |
| Loss of Potency in Assay | "The Plastic Trap" : Hydrophobic indazoles stick to plastic tips and plates. | Use Low-Binding plasticware. Add 0.01% Triton X-100 or Tween-20 to the buffer to block surface adsorption. |
| Cell Toxicity in Vehicle Control | DMSO Overload : Indazoles often require high DMSO, killing sensitive cells. | Switch to Strategy B . HP- |
Frequently Asked Questions
Q: Can I use acid to dissolve my indazole-3-amine? A: Yes, transiently. You can dissolve the compound in 0.1 M HCl (protonating the amine/indazole nitrogen). However, once you add this to a pH 7.4 buffer, the pH will neutralize, and the compound will reprecipitate unless the concentration is very low (nM range) or a carrier (protein/cyclodextrin) is present.
Q: My compound looks soluble, but my IC50 is variable. Why? A: You likely have micro-precipitates . These are invisible to the naked eye but scatter light and interfere with binding.
-
Test: Measure UV absorbance at 600nm (where the drug shouldn't absorb). If OD > 0.05, you have turbidity (particles). Spin down the sample before testing.
Q: Why does freezing my stock solution cause irreversible precipitation? A: Freeze-thaw cycles promote crystal nucleation. Indazoles are notorious for forming stable polymorphs upon re-crystallization that are harder to dissolve than the original amorphous powder.
-
Fix: Store stocks in single-use aliquots at -20°C. Do not refreeze.
Module 4: Quantitative Data Summary
Solubility Enhancement Factors (Relative to PBS pH 7.4)
| Solvent System | Enhancement Factor | Biological Compatibility |
| PBS (pH 7.4) | 1x (Baseline) | Excellent |
| PBS (pH 4.0) | 50–100x | Poor (Cell/Enzyme intolerant) |
| 5% DMSO in PBS | 10–20x | Good (Check tolerance) |
| 20% HP- | 200–500x | Excellent (Gold Standard) |
| 10% PEG400 | 5–10x | Moderate |
References
-
BenchChem. (2025).[1][2][3] How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers. Retrieved from
-
Li, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11). Retrieved from
-
Di, L., & Kerns, E. H. (2006).[4] Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today. Retrieved from
-
Biotage. (2023).[5] How to prevent compound precipitation during flash column chromatography. Retrieved from
-
Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates. Retrieved from
Sources
Troubleshooting Suzuki coupling failures in pyrazole-indazole synthesis
Welcome to the Technical Support Center for Heterocyclic Cross-Coupling . This guide is engineered for researchers, scientists, and drug development professionals facing persistent failures in the Suzuki-Miyaura functionalization of pyrazole and indazole scaffolds.
Below, you will find diagnostic workflows, mechanistic Q&As, standardized protocols, and quantitative data to help you troubleshoot and optimize your cross-coupling reactions.
Section 1: Diagnostic Workflow for Coupling Failures
Before adjusting your reaction parameters, use the following diagnostic logic tree to identify the root cause of your Suzuki coupling failure.
Caption: Diagnostic Workflow for Pyrazole/Indazole Suzuki Coupling Failures
Section 2: Frequently Encountered Failures & Mechanistic Solutions (FAQ)
Q1: Why does my reaction stall with a black precipitate when using unprotected pyrazoles or indazoles?
The Causality: Unprotected nitrogen-rich heterocycles are notorious for causing rapid catalyst deactivation. The basic, free N-H nitrogen atoms coordinate directly to the palladium center, forming highly stable, catalytically inactive bridged Pd-complexes[1]. This off-cycle coordination prevents the oxidative addition of the aryl halide and halts the catalytic cycle, leading to the aggregation of Pd(0) into inactive "palladium black."
The Solution:
-
N-Protection: Mask the free N-H using robust protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or THP (tetrahydropyranyl) prior to the coupling step[2].
-
Advanced Ligand Design: If deprotection is synthetically unviable, utilize specialized, highly sterically hindered Buchwald precatalysts (e.g., P1 or P2). These generate highly active monoligated Pd(0) species that physically block off-cycle heteroatom coordination, allowing unprotected azoles to be coupled under mild conditions[3].
Caption: Mechanism of Pd-Catalyst Poisoning vs. Protective N-Alkylation
Q2: I am detecting significant amounts of the deboronated heterocycle (Ar-H) instead of the cross-coupled product. How do I mitigate this?
The Causality: You are observing protodeboronation . Heteroaryl boronic acids (especially electron-deficient pyrazole/indazole boronic acids) are highly susceptible to base-catalyzed hydrolysis of the C-B bond. This degradation pathway outcompetes the transmetalation step, especially at elevated temperatures[4].
The Solution:
-
Alternative Boron Reagents: Switch from standard boronic acids to MIDA boronates. MIDA boronates slowly hydrolyze in situ, keeping the active concentration of the boronic acid extremely low and minimizing degradation[4]. Alternatively, utilize Lithium Triisopropyl Borates (LTB), which structurally shield the boron atom and are highly stable against protodeboronation[5].
-
Partner Role Swapping: Invert your coupling partners. Place the boronic acid/ester on the less sensitive aryl ring and the halide on the pyrazole/indazole core[6].
Q3: My N-Boc protected indazole is losing its protecting group during the Suzuki coupling, leading to poor yields. Why?
The Causality: The N-Boc group is susceptible to premature cleavage under the basic conditions (e.g., K2CO3, Na2CO3) and high temperatures required for Suzuki couplings. This instability is drastically exacerbated if the indazole ring contains electron-withdrawing groups (such as a nitro group at the C4 or C5 position). These groups stabilize the resulting anion, increasing the acidity of the N-H proton and making the Boc group highly labile[7].
The Solution: Transition to a more robust protecting group. The SEM group is highly reliable for indazoles and exhibits excellent stability across a wide range of nucleophilic and basic cross-coupling conditions[2].
Section 3: Standardized Experimental Protocols
To ensure self-validating and reproducible results, adhere to the following optimized methodologies.
Protocol A: SEM-Protection of Indazole/Pyrazole Cores[2]
This protocol ensures the nitrogen lone pair is masked, preventing catalyst poisoning.
-
Dissolution: Dissolve the indazole/pyrazole substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) under a strict inert atmosphere (N2 or Argon).
-
Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen gas evolution completely ceases.
-
Alkylation: Add SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride, 1.2 equiv) dropwise at 0 °C to control the exothermic reaction.
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours. Monitor consumption of the starting material via LC-MS or TLC.
-
Quenching & Extraction: Carefully quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure SEM-protected heterocycle.
Protocol B: Optimized Suzuki-Miyaura Coupling for Protected Heterocycles
This protocol utilizes biphasic conditions to facilitate transmetalation while minimizing protodeboronation.
-
Reagent Loading: To an oven-dried Schlenk flask, add the SEM-protected halo-indazole (1.0 equiv), the arylboronic acid or pinacol ester (1.2–1.5 equiv), Pd(dppf)Cl2 (5 mol%), and K3PO4 (2.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.1 M). Note: The presence of water is critical for the activation of the boronic acid into the reactive boronate species.
-
Degassing: Sparge the reaction mixture with Argon for 10 minutes to remove dissolved oxygen, which can oxidize the Pd(0) catalyst.
-
Heating: Seal the flask and heat to 80–90 °C in an oil bath for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify via column chromatography.
Section 4: Quantitative Data Summaries
Table 1: Comparison of Protecting Groups for Indazole/Pyrazole Suzuki Couplings
| Protecting Group | Installation Reagents | Cleavage Conditions | Stability in Suzuki (Base/Heat) | Application Notes |
| SEM | NaH, SEM-Cl | TBAF or TFA/DCM | Excellent | Highly recommended for complex cross-couplings; robust against strong bases[2]. |
| THP | DHP, cat. p-TsOH | Mild Acid (HCl/MeOH) | Good | Easy to install; ideal if the final molecule is sensitive to fluoride or strong acids[2]. |
| Boc | Boc2O, DMAP | TFA/DCM | Poor to Moderate | Prone to base-mediated cleavage, especially on electron-deficient (e.g., nitro-substituted) indazoles[7]. |
Table 2: Boron Reagent Selection for Heterocyclic Couplings
| Reagent Type | Stability to Protodeboronation | Reactivity | Recommended Use Case |
| Boronic Acids | Low | High | Standard couplings with electron-rich, stable aryl groups. |
| Pinacol Esters (BPin) | Moderate | Moderate | Improved shelf-stability; requires aqueous base for activation. |
| MIDA Boronates | High | Slow Release | Highly sensitive heteroaryl boronic acids; prevents degradation via slow in situ hydrolysis[4]. |
| Lithium Triisopropyl Borates (LTB) | Very High | High | Bench-stable nucleophiles; excellent for highly unstable 5-membered heterocyclic boronates[5]. |
Section 5: References
-
BenchChem. "Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole." BenchChem,
-
MDPI. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules,
-
Journal of the American Chemical Society. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." ACS Publications,
-
PubMed Central (NIH). "A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates." NIH,
-
Chemical Society Reviews. "Selection of boron reagents for Suzuki–Miyaura coupling." RSC Publishing,
-
The Journal of Organic Chemistry. "Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection." ACS Publications,
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Palladium Remediation for 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine
Welcome to the Advanced Technical Support Center. As drug development professionals scale up the synthesis of complex active pharmaceutical ingredients (APIs), transition metal removal remains a critical bottleneck. The synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine typically relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling. Due to the highly coordinating nature of this specific molecule, standard purification techniques often fail to reduce residual palladium to meet the International Council for Harmonisation (ICH) Q3D guidelines (< 10 ppm).
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-purity API recovery.
Visualizing the Challenge: The Chelation Problem
Thermodynamic competition between N-rich API and high-affinity scavengers.
Troubleshooting & FAQs
Q1: Why is residual palladium so difficult to remove from 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine compared to other intermediates? Causality: This specific molecule is a "metal trap." It contains five strongly coordinating nitrogen atoms distributed across a primary amine, an indazole core, and a pyrazole ring. Palladium (especially Pd(II) species formed post-reaction) acts as a soft Lewis acid and forms highly stable thermodynamic complexes with these nitrogenous Lewis bases. Standard aqueous washings or simple activated carbon treatments fail because the binding affinity of the API to the palladium outcompetes the weak adsorptive forces of basic charcoal[1].
Q2: Which commercial metal scavengers demonstrate the highest efficacy for this specific structural class? Causality: To strip Pd from a strong multidentate N-ligand, you must introduce a scavenger with an even softer, more polarizable heteroatom (such as Sulfur) to drive the thermodynamic transfer. Silica-bound scavengers functionalized with sulfur (e.g., SiliaMetS® Thiol, DMT, or Cysteine) or highly active nitrogenous scavengers (Imidazole) are highly effective at outcompeting the API for the metal[2].
Quantitative Scavenger Efficacy Data Note: Data represents typical reduction profiles from an initial concentration of ~5,000 ppm Pd in polar aprotic solvents.
| Scavenger Type | Functional Group | Optimal Temperature | Typical Pd Reduction | API Recovery |
| Activated Carbon | N/A (Physisorption) | 22°C | 10 - 15% | Moderate |
| SiliaMetS® Diamine | Amine | 60°C | 60 - 75% | High |
| SiliaMetS® Imidazole | Imidazole | 22°C | 85 - 95% | High |
| SiliaMetS® Thiol / DMT | Thiol / Dimercaptotriazine | 60°C | > 98% | High |
| PIX + I₂ (Soluble) | Xanthate | 22°C | > 99.9% (< 1 ppm) | Very High |
Q3: How do I implement a reliable bulk scavenging protocol using functionalized silica? Methodology: The following is a self-validating protocol designed for bulk silica scavengers (e.g., SiliaMetS® Thiol or DMT)[3].
-
Dissolution (Validation Check 1): Dissolve the crude API in a polar aprotic solvent (e.g., DMF, 2-MeTHF, or DCM). Self-Validation: The solution must be completely clear. If it is cloudy, Pd is trapped within the solid API matrix, and scavenging will fail. Adjust solvent volumes until fully dissolved.
-
Scavenger Addition: Add 4 to 8 molar equivalents of the selected silica scavenger relative to the initial palladium catalyst loading used in the coupling reaction[2].
-
Incubation & Agitation: Heat the suspension to 60°C and agitate orbitally for 4 to 16 hours. Causality: Elevated temperatures provide the necessary activation energy to break the strong coordinate covalent bonds between the API's nitrogen atoms and the Pd metal[2].
-
Visual Confirmation (Validation Check 2): Observe the silica matrix. A successful thermodynamic transfer will result in the silica turning dark brown or black as it becomes loaded with palladium[3].
-
Filtration & Recovery: Filter the mixture through a 0.45 μm PTFE membrane or a pad of Celite. Wash the filter cake with 2-3 bed volumes of the reaction solvent to ensure maximum API recovery. Concentrate the combined filtrate under vacuum[3].
-
Analytical Validation (Validation Check 3): Submit the dried API for ICP-OES analysis to confirm Pd levels are < 10 ppm[1].
Q4: We are experiencing significant API loss when using functionalized silica. How can we troubleshoot this? Causality: API loss during silica treatment usually occurs due to non-specific binding (physisorption). The polar amino-indazole core of your API can hydrogen-bond strongly to the free, unreacted silanol (Si-OH) groups on the silica backbone[4]. Solutions:
-
Solvent Modification: Add 5-10% methanol to your scavenging solvent. The methanol will competitively bind to the free silanols, preventing the API from adhering to the silica matrix.
-
Alternative Technology: Switch to Potassium Isopropyl Xanthate (PIX). PIX is a highly efficient, soluble scavenger that precipitates Pd as an insoluble complex, completely avoiding the use of a silica matrix and eliminating physisorption-based API loss[5].
Q5: What is the mechanism behind PIX and Iodine synergy for ultra-low Pd targets (< 1 ppm)? Causality: In some Suzuki couplings, highly stable Pd(0) nanoparticles or unreactive Pd(II) complexes are formed that resist standard scavengers. The addition of catalytic Iodine (I₂) oxidizes unreactive Pd(0) to Pd(II) and acts as a transient, labile ligand. This destabilizes the tight Pd-API complex, allowing the Xanthate (PIX) to rapidly attack and precipitate the palladium, routinely achieving < 1 ppm residual metal[5].
Process Optimization Workflow
Troubleshooting workflow for Pd removal in N-rich pharmaceutical intermediates.
References
1.[1] 1 - chemie-brunschwig.ch 2.[3] 3 - youtube.com 3.[4]4 - acs.org 4.[2] 2 - velocityscientific.com.au 5.[5]5 - rsc.org
Sources
Technical Support Center: Optimizing Purification Methods for Polar Indazole Derivatives
Welcome to the Technical Support Center for the purification of polar indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome your purification challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the purification of polar indazole derivatives.
Q1: My polar indazole derivative shows poor or no retention on a standard C18 reversed-phase column. What is happening and what should I do?
A1: This is a classic issue when dealing with highly polar molecules. Standard C18 columns have a non-polar stationary phase, and polar compounds have a low affinity for it, leading them to elute quickly, often with the solvent front.[1][2] To address this, you have several options:
-
Switch to a Polar-Modified Reversed-Phase Column: Consider using a polar-embedded or polar-endcapped C18 column.[3][4] These columns have modifications that make them more compatible with highly aqueous mobile phases and improve the retention of polar analytes.[3][5]
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[1][6][7][8][9][10] It utilizes a polar stationary phase (like silica, diol, or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile.[1][3][6] In HILIC, water acts as the strong eluting solvent.[3]
-
Utilize Ion-Pair Chromatography: For ionizable indazole derivatives, adding an ion-pairing reagent to the mobile phase can enhance retention on a reversed-phase column.[11][12] The reagent forms a neutral complex with your charged analyte, increasing its hydrophobicity. However, be aware that ion-pairing reagents can be difficult to remove from the column and may interfere with mass spectrometry (MS) detection.[5]
Q2: I am observing significant peak tailing for my basic indazole derivative on a silica-based column. How can I improve the peak shape?
A2: Peak tailing for basic compounds on silica-based columns is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica surface.[13][14] Here are some strategies to mitigate this:
-
Adjust the Mobile Phase pH: For basic compounds, increasing the pH of the mobile phase can suppress the ionization of the silanol groups and the analyte, reducing unwanted interactions and improving peak shape.[13][15][16][17] A general rule of thumb is to work at a pH at least two units away from the pKa of your compound.[15]
-
Use a Mobile Phase Modifier: Adding a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to the mobile phase can help to mask the active silanol sites and reduce tailing.[18][19]
-
Select a Modern, High-Purity Column: Newer, high-purity silica columns are often end-capped, a process that chemically modifies the surface to reduce the number of accessible silanol groups.[13][14] Columns with polar end-capping are specifically designed to improve the peak shape of polar and basic compounds.[3]
Q3: How do I choose between reversed-phase, normal-phase, and HILIC for my polar indazole derivative?
A3: The choice of chromatography mode depends on the specific properties of your compound and the impurities you need to separate from. Here is a decision-making framework:
-
Reversed-Phase (RP) Chromatography: This is the most common and versatile mode.[20] It's a good starting point if your indazole has some non-polar character. Use a polar-modified column for better retention of polar compounds.[2][4]
-
Normal-Phase (NP) Chromatography: This technique uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[20][21] It is a traditional method for purifying polar compounds but can sometimes lead to strong, irreversible binding.[1][22]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice for very polar, water-soluble indazoles that are poorly retained in reversed-phase.[1][2][6][7][8][9][10][23]
Here is a workflow to guide your selection:
graph TD { A[Start: Polar Indazole Derivative] --> B{Is the compound retained on a polar-modified RP column?}; B -- Yes --> C[Optimize RP method (pH, gradient)]; B -- No --> D{Is the compound soluble in typical NP solvents (e.g., Hexane/EtOAc)?}; D -- Yes --> E[Attempt Normal-Phase Chromatography]; D -- No --> F[Use HILIC]; C --> G[Purified Product]; E --> G; F --> G;
}
Caption: Decision tree for selecting the appropriate chromatographic method.Q4: My polar indazole derivative will not crystallize and instead "oils out." What can I do to promote crystallization?
A4: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This is common for polar compounds. Here are some troubleshooting steps:
-
Slow Down the Cooling Process: Rapid cooling can lead to the formation of an oil.[24] Try to cool the solution as slowly as possible to allow for proper crystal lattice formation.[24]
-
Optimize the Solvent System: The polarity of your solvent may be too similar to your compound. Experiment with different solvents or a co-solvent system (a mixture of a "good" and a "poor" solvent).[24]
-
Add an Anti-Solvent: Slowly add a miscible "anti-solvent" (one in which your compound is poorly soluble) to a solution of your compound until it becomes slightly turbid. This can induce crystallization.[24]
-
Scratch the Glass: Use a glass rod to scratch the inside of the flask below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to act as a template for crystallization.
II. Troubleshooting Guide
This section provides a more detailed, issue-specific guide to troubleshooting common problems during the purification of polar indazole derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery from Column Chromatography | 1. Irreversible adsorption to the stationary phase. 2. Compound instability on the stationary phase. | 1. For normal-phase, consider deactivating the silica gel with a small amount of triethylamine.[18] Alternatively, switch to a less acidic stationary phase like alumina. 2. If instability is suspected, use flash chromatography to minimize the time the compound spends on the column.[18] |
| Co-elution of Impurities | 1. Insufficient resolution between the compound and impurities. 2. Inappropriate mobile phase polarity. | 1. Switch from an isocratic elution to a gradient elution. A shallower gradient can improve the separation of closely eluting peaks.[18][24] 2. Experiment with different solvent systems to alter the selectivity.[18] |
| Poor Peak Shape in HILIC | 1. Inappropriate injection solvent. 2. Insufficient column equilibration. | 1. The sample diluent should match the initial mobile phase conditions as closely as possible.[1][6] 2. HILIC columns may require a longer equilibration time than reversed-phase columns to ensure reproducible results.[6] |
| Difficulty Removing Basic Modifiers (e.g., TEA) | Volatile basic modifiers can be persistent in the final product. | Co-evaporate the purified fractions with a solvent like toluene under reduced pressure. Alternatively, perform an acidic wash during the workup by dissolving the compound in an organic solvent and washing with a dilute aqueous acid.[3] |
III. Experimental Protocols
Protocol 1: General Method Development for HILIC
-
Column Selection: Choose a HILIC column with a polar stationary phase (e.g., amide, diol, or zwitterionic).
-
Mobile Phase Preparation:
-
Solvent A: Water with a buffer (e.g., 10 mM ammonium formate, pH adjusted to 3.0 with formic acid).
-
Solvent B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Start with a high percentage of organic solvent (e.g., 95% B).
-
Run a linear gradient to a lower percentage of organic solvent (e.g., 50% B) over 15-20 minutes.
-
Hold at the final conditions for 2-3 minutes.
-
Return to the initial conditions and allow for re-equilibration for at least 10 column volumes.[1]
-
-
Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition (e.g., 90:10 acetonitrile:water).[1][6]
}
Caption: A typical workflow for developing a HILIC purification method.Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the polar indazole derivative in a minimum amount of a "good" polar solvent (e.g., methanol, ethanol, or water) at an elevated temperature.
-
Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Anti-Solvent Addition: While the solution is still warm, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., ethyl acetate, acetone, or dichloromethane) dropwise until the solution becomes slightly and persistently turbid.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.
IV. References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Waters Corporation. (n.d.). Separating polar analyte mixtures: Benefits of a new zwitterionic HILIC chemistry. Waters. [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
Jandera, P. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2275-2298. [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]
-
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]
-
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
-
Phenomenex. (n.d.). Basic Analytes in Reversed-Phase. Phenomenex. [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Biotage. [Link]
-
Roemling, R., & Itoh, S. (2022, April 15). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Chromatography Today. [Link]
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Hawach. [Link]
-
Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Moravek. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Chromatography. University of Rochester. [Link]
-
Pesek, J. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Biotage. (2023, January 23). Six key factors that impact flash chromatography. Biotage. [Link]
-
SciSpace. (n.d.). Technical Crystallization for Application in Pharmaceutical Material Engineering. SciSpace. [Link]
-
Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122-136. [Link]
-
ResearchGate. (2016, January 7). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?. ResearchGate. [Link]
-
PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]
-
LabXchange. (n.d.). 8.8 Methods of Purification of Organic Compounds. LabXchange. [Link]
-
Cambridge University Press & Assessment. (2019, June 14). Chapter 13 - Crystallization in the Pharmaceutical Industry. Cambridge University Press & Assessment. [Link]
-
PubMed Central (PMC). (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC. [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]
-
PubMed Central (PMC). (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC. [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. Phenomenex. [Link]
-
Frontiers. (2023, October 29). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers. [Link]
-
MDPI. (2020, April 14). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]
-
Interchim. (n.d.). Troubleshooting. Interchim. [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. ResearchGate. [Link]
-
JETIR. (n.d.). Synthesis and Characterization of Nitrogen containing heterocycles. JETIR. [Link]
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- 19. researchgate.net [researchgate.net]
- 20. moravek.com [moravek.com]
- 21. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 22. benchchem.com [benchchem.com]
- 23. selectscience.net [selectscience.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Addressing instability of 1H-indazol-3-amine in cell culture media
Technical Support Center: 1H-Indazol-3-Amine
A Guide for Researchers on Ensuring Compound Stability in Cell Culture Applications
Welcome to the technical support guide for 1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals utilizing this important kinase inhibitor scaffold in their experiments. The inherent reactivity of the 3-aminoindazole moiety, crucial for its biological activity, also makes it susceptible to degradation in aqueous environments like cell culture media.[1] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate instability, ensure experimental reproducibility, and have confidence in your results.
Section 1: Understanding the Challenge: The Chemistry of Instability
1H-indazol-3-amine is a foundational structure for numerous kinase inhibitors, which are pivotal in cancer research and other therapeutic areas.[2][3] Its efficacy relies on the precise arrangement of its heterocyclic rings and the reactive amino group.[1][3] However, these same features can be a source of instability in the physiological conditions of cell culture (37°C, neutral pH, aqueous environment).
While specific degradation pathways for 1H-indazol-3-amine in cell culture media are not extensively published, based on its chemical structure—a primary amine on an indazole ring—we can anticipate several potential routes of degradation:
-
Oxidation: The amino group can be susceptible to oxidation, especially in the presence of media components that can generate reactive oxygen species (ROS).
-
Hydrolysis: Although less common for simple amines, complex interactions with media components at 37°C over extended periods could lead to hydrolytic degradation.
-
Reaction with Media Components: Cell culture media are complex mixtures containing aldehydes (e.g., from glucose degradation), metal ions, and other reactive molecules that could potentially interact with the amine.[4][5]
This potential for degradation underscores the importance of careful handling, storage, and experimental design.
Section 2: Troubleshooting Guide & Experimental Optimization
This section is formatted as a series of questions and answers to address common problems encountered in the lab.
Question 1: My experimental results are inconsistent, or the compound's effect diminishes in long-term assays. How can I confirm if compound instability is the cause?
Answer: This is a classic sign of compound degradation. The effective concentration of your compound is likely decreasing over the course of the experiment. To confirm this, you must perform a stability assessment.
The most reliable method is to incubate 1H-indazol-3-amine in your complete cell culture medium (including serum, if used) under standard culture conditions (37°C, 5% CO₂). You then quantify the remaining parent compound at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) using a quantitative analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8] A significant decrease in the concentration over time confirms instability.
-
Causality: Performing this experiment under your exact experimental conditions is critical because factors like pH, serum proteins, and other media components can all influence stability.[6][9] An LC-MS-based approach is ideal as it is highly sensitive and specific, allowing you to distinguish the parent compound from potential degradants.[7][8]
Question 2: I observed a precipitate in the medium after adding my compound. What's happening and how can I fix it?
Answer: Precipitation indicates that the compound has exceeded its solubility limit in the aqueous cell culture medium. This is a common issue when diluting a high-concentration organic stock solution (like DMSO) into an aqueous environment.
Troubleshooting Steps:
-
Verify Stock Concentration: Ensure your stock solution concentration is accurate.
-
Optimize Dilution: When preparing your working solution, add the stock solution to the medium drop-wise while vortexing or swirling gently to facilitate rapid mixing and prevent localized high concentrations that favor precipitation.
-
Use a Lower Final Concentration: If precipitation persists, you may be working above the compound's solubility limit. The only solution is to reduce the final experimental concentration.[6]
-
Serum Considerations: If you are using serum, adding the compound to serum-containing media can sometimes improve solubility for hydrophobic compounds due to protein binding. Conversely, for some compounds, interactions can cause precipitation. Test both serum-free and serum-containing media.
Question 3: What is the best practice for preparing and storing stock solutions of 1H-indazol-3-amine to maximize its shelf-life?
Answer: Proper stock solution management is the first line of defense against degradation.
-
Solvent Choice: Use a high-quality, anhydrous (dry) aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice.[10][11] It readily dissolves 1H-indazol-3-amine and, by being aprotic and anhydrous, it minimizes the risk of hydrolysis.
-
Storage Conditions: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[6] This minimizes repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Light Protection: Protect the stock solution from light by using amber-colored vials or by wrapping standard vials in aluminum foil.[6][10] While specific photosensitivity data is limited, this is a general best practice for complex organic molecules.
| Parameter | Recommendation | Rationale |
| Solvent | High-quality, anhydrous DMSO | Solubilizes the compound well; minimizes hydrolytic degradation.[11] |
| Temperature | -20°C or -80°C | Reduces molecular motion and slows chemical degradation rates. |
| Aliquoting | Small, single-use volumes | Prevents contamination and damage from repeated freeze-thaw cycles.[6] |
| Light | Protect from light (amber vials) | Prevents potential photodegradation.[9][10] |
| Container | Tightly sealed vials | Prevents solvent evaporation and entry of atmospheric moisture.[10][12] |
Question 4: Can I pre-mix 1H-indazol-3-amine into a large batch of media for my entire experiment to save time?
Answer: This is strongly discouraged. Given the potential for instability in aqueous media at 37°C, preparing fresh working solutions from your frozen stock for each experiment, or at minimum, for each day of a multi-day experiment, is critical. Pre-mixing media and storing it for hours or days will likely lead to a significant loss of active compound, rendering your experimental results invalid.
Section 3: Key Experimental Protocols
Protocol 1: Stability Assessment of 1H-Indazol-3-Amine in Cell Culture Media via LC-MS
This protocol provides a framework for quantitatively assessing the stability of your compound.
Objective: To determine the degradation rate of 1H-indazol-3-amine in complete cell culture medium over a typical experimental time course.
Materials:
-
1H-indazol-3-amine high-concentration stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C.
-
Sterile microcentrifuge tubes or 96-well plates.
-
Cell culture incubator (37°C, 5% CO₂).
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation).
-
LC-MS system with a C18 column.
Procedure:
-
Preparation: In a sterile tube, spike the pre-warmed complete cell culture medium with the 1H-indazol-3-amine stock solution to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%). Mix thoroughly.
-
Time Point Zero (T=0): Immediately remove an aliquot (e.g., 100 µL) of the mixture. This is your T=0 sample.
-
Incubation: Place the remaining mixture in the cell culture incubator.
-
Time Point Sampling: At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), remove additional aliquots.
-
Sample Quenching & Protein Precipitation: For each aliquot, add 2-3 volumes of ice-cold acetonitrile with 0.1% formic acid (e.g., 200-300 µL).[13] This stops further degradation and precipitates serum proteins.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated protein.[13]
-
Analysis: Carefully transfer the supernatant to an HPLC vial and analyze using a validated LC-MS method to quantify the peak area of the parent 1H-indazol-3-amine.
-
Data Analysis: Plot the peak area (or calculated concentration) of 1H-indazol-3-amine against time. The resulting curve will reveal the compound's stability profile under your specific experimental conditions.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is 1H-indazol-3-amine?
-
Q: What are the recommended storage conditions for the solid compound?
-
Q: Does the type of cell culture medium (e.g., DMEM vs. RPMI-1640) affect stability?
-
A: Yes, it can. Different media formulations have varying levels of components like vitamins, metal ions, and glucose, which can degrade into reactive species.[5][9] While often minor, these differences can alter compound stability. It is always best to validate stability in the specific medium you are using for your experiments.
-
-
Q: How does serum affect the stability of 1H-indazol-3-amine?
-
A: Serum adds a high concentration of proteins and enzymes (e.g., esterases, oxidases) to the medium. These can either bind to the compound, potentially protecting it from degradation, or actively metabolize it, reducing its half-life. The net effect is compound-specific and must be determined experimentally, which is why the stability protocol should be run in your complete, serum-containing medium if that is what your cells are grown in.
-
References
- 1H-Indazol-3-Ylamine.
- 1H-indazol-3-amine - ChemBK. ChemBK.
- CAS 874-05-5: 1H-Indazol-3-amine. CymitQuimica.
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications.
- Targeted Quantification of Cell Culture Media Components by LC-MS.
- 1H-Indazol-3-amine SDS, 874-05-5 Safety D
- Factors that determine stability of highly concentrated chemically defined production media.
- Vitamins in cell culture media: Stability and stabilization strategies.
- Decursitin D stability in cell culture media over time. BenchChem.
- Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. SCIEX.
- Common Issues in Cell Culture Media And Their Impact On Cell-Based Experiments. News-Medical.
- 1H-INDAZOL-3-YLAMINE | 874-05-5. ChemicalBook.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
Sources
- 1. CAS 874-05-5: 1H-Indazol-3-amine | CymitQuimica [cymitquimica.com]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciex.com [sciex.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. Common Issues in Cell Culture Media And Their Impact On Cell-Based Experiments - News - Pekybio [pekybio.com]
- 10. sinochem-nanjing.com [sinochem-nanjing.com]
- 11. chembk.com [chembk.com]
- 12. echemi.com [echemi.com]
- 13. lcms.cz [lcms.cz]
- 14. 1H-INDAZOL-3-YLAMINE | 874-05-5 [chemicalbook.com]
Technical Support Center: Minimizing Side Reactions in Indazole Amination
Welcome to the Indazole Amination Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks researchers face when functionalizing the privileged indazole scaffold.
Whether you are performing direct C-H amination, classical N-alkylation, or palladium-catalyzed Buchwald-Hartwig cross-coupling, indazoles present unique regioselectivity and chemoselectivity challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your reactions succeed.
Troubleshooting Regioselectivity: N1 vs. N2 Amination/Alkylation
Q: I am consistently getting a mixture of N1 and N2 regioisomers during the N-alkylation/amination of my indazole core. How do I control this regioselectivity?
A: The formation of N1 and N2 regioisomers is the most ubiquitous side reaction in indazole chemistry[1]. The causality behind this lies in the tautomeric nature of the indazole core. When deprotonated, the resulting indazolide anion has electron density distributed across both the N1 and N2 positions.
To control this, you must manipulate the reaction's energy landscape to favor either Thermodynamic or Kinetic control:
-
N1-Substitution (Thermodynamic Control): The N1-substituted isomer is thermodynamically more stable because it preserves the aromaticity of the fused benzene ring more effectively. To favor N1, use higher temperatures (e.g., refluxing conditions) and protic solvents, or employ acidic catalysis which allows the kinetic N2 product to isomerize into the stable N1 form.
-
N2-Substitution (Kinetic Control): The N2 position is more sterically accessible and more nucleophilic in the anionic state. To trap the kinetic N2 product, use low temperatures, strong bases (like NaH), and polar aprotic solvents (like DMF or THF) to prevent equilibration.
Thermodynamic vs. Kinetic control pathways determining N1/N2 regioselectivity in indazoles.
Q: How can I definitively distinguish between the N1 and N2 isomers to validate my reaction?
A: Do not rely solely on 1H NMR chemical shifts, as they can be ambiguous. The self-validating standard for this is Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy [1].
-
N1 Isomer: The protons of the substituent at the N1 position will show a clear ³J correlation to the C7a carbon of the indazole ring[1].
-
N2 Isomer: The protons of the substituent at the N2 position will show a ³J correlation to the C3 carbon[1].
Troubleshooting Buchwald-Hartwig Cross-Coupling at C-Positions
Q: My Buchwald-Hartwig amination of 6-bromo-1H-indazole is suffering from reductive dehalogenation, catalyst poisoning, and poor yields. What is going wrong?
A: When performing C-amination on halo-indazoles, the unprotected N1 position is a major liability. It can coordinate to the Palladium catalyst (causing poisoning) or undergo competitive N-arylation[2]. Furthermore, if the oxidative addition complex is stalled by a poorly chosen ligand, the base (e.g., LiHMDS) will promote reductive dehalogenation (yielding the protodehalogenated indazole) instead of the desired C-N bond formation[2].
Causality & Solution:
-
Protect the N1 Position: Use a BOC, SEM, or THP protecting group prior to the cross-coupling to shut down N1-coordination and N-arylation side reactions[2].
-
Ligand Sterics: The choice of dialkylbiaryl phosphine ligand is non-negotiable. Use BrettPhos for primary amines to prevent bis-arylation (its extreme steric bulk physically blocks a second aryl group from coordinating). Use RuPhos for secondary amines, as it accommodates the larger amine nucleophile while still accelerating reductive elimination[2].
Quantitative Data Summary: Buchwald-Hartwig Amination Optimization
| Amine Type | Specific Amine | Precatalyst (2 mol%) | Base (2.0 eq) | Yield (%) | Primary Side Reaction Risk if Unoptimized |
| Primary | Aniline | BrettPhos Pd G3 | LiHMDS | 85% | Bis-arylation, N1-arylation |
| Primary | Benzylamine | BrettPhos Pd G3 | LiHMDS | 78% | Reductive dehalogenation |
| Secondary | Morpholine | RuPhos Pd G3 | LiHMDS | 95% | Steric stalling, Dehalogenation |
| Secondary | N-Methylaniline | RuPhos Pd G3 | LiHMDS | 82% | Catalyst poisoning |
(Data synthesized from standardized 6-bromo-1H-indazole cross-coupling protocols[2])
Buchwald-Hartwig catalytic cycle highlighting off-target side reactions and optimal pathway.
Validated Protocol: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole
This protocol utilizes a self-validating inert-gas manifold system to prevent oxidative catalyst deactivation.
-
Preparation: To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)[2].
-
Atmosphere Exchange: Evacuate the Schlenk tube and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation; rigorous oxygen exclusion prevents catalyst death.
-
Reagent Addition: Add anhydrous THF (5 mL) via a gas-tight syringe. Subsequently, add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture[2].
-
Reaction: Seal the tube and heat the mixture to 65 °C for 12-24 hours. Monitor via LC-MS until the starting material is consumed.
-
Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl to neutralize the strong base, and extract with Ethyl Acetate (3 x 20 mL). Dry over anhydrous Na₂SO₄ and purify via silica gel column chromatography.
Troubleshooting Direct C-H Amination
Q: I am attempting a direct, regioselective C-H amination at the C3 position of a 2H-indazole, but I am seeing significant dimerization and over-oxidation. How do I suppress these?
A: Direct C-H amination at the C3 position of 2H-indazoles typically proceeds via a radical pathway[3]. When using copper catalysis under oxidative conditions, the generation of highly reactive indazole radicals can lead to off-target homocoupling (dimerization) or over-oxidation of the substrate before the cross-coupling with the amine can occur.
Causality & Solution: To minimize dimerization, the concentration of the radical intermediate must be kept low, and the cross-coupling step must be accelerated. This is achieved by using a mild oxidant and operating at room temperature. Recent breakthroughs have demonstrated that Copper-catalyzed C3 amination of 2H-indazoles can be achieved cleanly at room temperature under ambient air, which acts as a mild, controlled terminal oxidant, completely suppressing high-temperature dimerization pathways[3].
Validated Protocol: Cu-Catalyzed Regioselective C3 C-H Amination
-
Setup: In a standard reaction vial, combine the 2H-indazole substrate (0.3 mmol, 1.0 equiv), the amine source (e.g., an indazol-3(2H)-one, 1.2 equiv), and the Copper catalyst (10 mol%)[3].
-
Oxidant Addition: Add the specific mild oxidant (0.6 mmol, 2.0 equiv) required for your substrate scope[3].
-
Reaction: Add the optimized solvent (1.5 mL) and stir the mixture at room temperature for 24 hours under ambient air[3]. Causality: Ambient air provides a steady, low-concentration supply of oxygen to turn over the catalytic cycle without triggering runaway radical dimerization.
-
Validation (Mechanistic Check): To validate that side reactions are radical-derived, run a parallel control experiment adding 2.0 equivalents of TEMPO (a radical scavenger). If the reaction is completely inhibited, the radical pathway is confirmed, and temperature/oxidant strength are your primary control levers[3].
-
Purification: Evaporate the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
References
- Benchchem. "Common side reactions in the synthesis of indazole-3-carboxamides." Benchchem Technical Support.
- Benchchem.
- Zhang, L., et al. "Cu-Catalyzed Regioselective C–H Amination of 2H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2H)-ones." The Journal of Organic Chemistry, 2023.
Sources
Resolving peak tailing in HPLC analysis of amine-functionalized indazoles
Welcome to the Global Chromatography Support Center (Tokyo Hub). As a Senior Application Scientist, I have designed this technical guide to move beyond generic troubleshooting advice. The analysis of complex nitrogenous heterocycles—specifically amine-functionalized indazoles—presents a unique chromatographic challenge due to their complex acid-base chemistry.
This guide provides a self-validating, mechanistic framework to diagnose, understand, and permanently resolve peak tailing in your HPLC workflows.
Part 1: The Mechanistic "Why" (Advanced FAQs)
Q: Why do amine-functionalized indazoles exhibit severe peak tailing compared to neutral compounds? A: Peak tailing is rarely a single phenomenon; it is a symptom of competing retention mechanisms. In reversed-phase HPLC, the primary mechanism is hydrophobic partitioning. However, amine-functionalized indazoles possess both a tautomeric indazole core and a highly basic aliphatic amine pendant group (typical pKa 8.5–10.0).
When traversing a silica-based stationary phase, these protonated amines encounter residual silanol groups (Si-OH). Because free silanols are acidic (pKa ~3.5–4.5), they ionize at mid-pH, creating a negatively charged surface. The resulting electrostatic attraction (ion-exchange) acts like molecular "Velcro," causing the basic analyte molecules to lag behind the main band, producing an asymmetric tail[1].
Caption: Mechanism of secondary ion-exchange interactions causing peak tailing for basic amines.
Q: Does the choice of organic modifier (Methanol vs. Acetonitrile) impact this tailing? A: Yes. Acetonitrile is aprotic and does not participate in hydrogen bonding, which can leave residual silanols fully exposed to the basic indazole. Methanol is protic and can competitively hydrogen-bond with the silica surface, occasionally providing a slight shielding effect that improves peak symmetry for basic compounds[2].
Q: Can I just add Triethylamine (TEA) to the mobile phase to fix this? A: Historically, adding 10-20 mM TEA was the gold standard. TEA acts as a sacrificial base, aggressively competing for and binding to active silanols, thus "blinding" them to your indazole[3]. However, TEA is a persistent system contaminant, causes severe ion suppression in LC-MS, and accelerates the hydrolysis of the column's bonded phase[4]. It should only be used as a last resort for strict LC-UV methods.
Part 2: The Self-Validating Diagnostic System
Before altering your chemistry, you must definitively prove the tailing is chemical (silanol interaction) and not a physical hardware issue (e.g., a blocked frit or excessive dead volume).
Protocol 1: Differentiating Chemical vs. Physical Tailing (The Neutral Marker Test) Causality: Neutral compounds cannot participate in ion-exchange interactions. If a neutral marker tails, the physical fluidic pathway is compromised. If the neutral marker is symmetrical but your indazole tails, the issue is definitively chemical[5].
-
Prepare Marker: Dilute a purely neutral, hydrophobic marker (e.g., Toluene or Uracil) to 1 mg/mL in your sample diluent.
-
Inject: Inject 5 µL of the neutral marker using the exact isocratic or gradient method intended for your indazole analysis.
-
Analyze: Integrate the resulting peak and calculate the Asymmetry Factor (
) at 10% peak height. -
Validate:
Caption: Systematic diagnostic workflow to differentiate physical from chemical HPLC peak tailing.
Part 3: Experimental Protocols for Resolution
Once a chemical interaction is confirmed, apply the following protocols sequentially.
Protocol 2: Kinetic Suppression via Mobile Phase pH Optimization Causality: To eliminate the electrostatic "Velcro," we must neutralize one of the interacting charges. Lowering the mobile phase pH below 3.0 protonates the acidic silanols (Si-OH), rendering them neutral and incapable of ion-exchange[7].
-
Prepare Mobile Phase A: Add 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic acid (TFA) to LC-MS grade water. This targets a pH of ~2.0 to 2.5.
-
Prepare Mobile Phase B: Add 0.1% FA or TFA to Acetonitrile or Methanol.
-
System Purge: Flush the HPLC fluidic lines (bypassing the column) with 50% A / 50% B for 5 minutes to clear residual neutral/high-pH buffers.
-
Equilibration: Install an acid-stable, high-purity C18 column and equilibrate with 15-20 column volumes of the initial gradient conditions.
-
Validation: Inject the amine-functionalized indazole standard. The low pH ensures the full protonation of residual silanols, neutralizing their charge and eliminating secondary retention[7].
Protocol 3: Stationary Phase Shielding via Column Selection Causality: Older "Type A" silica contains high trace metal impurities that withdraw electrons from silanols, drastically increasing their acidity and tailing potential[8]. If pH optimization fails, you must upgrade the stationary phase architecture to physically block the analyte from reaching the silica backbone.
-
Select a Polar-Embedded Column: Choose a column chemistry that incorporates an amide, ether, or carbamate linkage near the silica surface (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP).
-
Mechanism of Action: Equilibrate the column. The polar embedded groups create a localized, dense hydration layer at the silica surface.
-
Validation: Inject the sample. This hydration layer acts as an electrostatic shield, repelling the basic indazole amine from the underlying silanols, forcing it to interact purely via primary hydrophobic partitioning[2].
Part 4: Quantitative Data & Column Comparison
The following table summarizes the expected impact of various stationary phase chemistries on the peak asymmetry of basic amine-functionalized indazoles.
| Column Chemistry | Silanol Activity | Shielding Mechanism | Recommended for Amine-Indazoles? | Expected Tailing Factor ( |
| Type A Silica (Traditional C18) | High (Trace Metals) | None | No | > 2.0 (Severe) |
| Type B Silica (High-Purity C18) | Low | End-capping | Yes (Requires low pH mobile phase) | 1.3 - 1.6 (Moderate) |
| Base-Deactivated Silica (BDS) | Very Low | Extensive End-capping | Yes | 1.1 - 1.3 (Acceptable) |
| Polar-Embedded C18 | Low | Hydration layer shielding | Highly Recommended | < 1.1 (Excellent) |
References
-
Title: How to Reduce Peak Tailing in HPLC Source: Phenomenex URL: [Link]
-
Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]
-
Title: HPLC Peak Tailing Source: Axion Labs URL: [Link]
-
Title: Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals Source: NIH / PMC URL: [Link]
-
Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL: [Link]
-
Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech URL: [Link]
-
Title: LABTips: How to Prevent Tailing Peaks in HPLC Source: Labcompare URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. labcompare.com [labcompare.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Strategies for Scaling Up the Synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during laboratory-scale synthesis and scale-up operations.
Introduction
6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine is a key structural motif found in numerous biologically active compounds, particularly as a scaffold for kinase inhibitors in pharmaceutical research.[1][2] Its efficient and scalable synthesis is therefore of significant interest. This guide focuses on a robust and industrially viable two-step synthetic strategy:
-
Synthesis of the Key Intermediate: Preparation of 6-bromo-1-methyl-1H-indazol-3-amine.
-
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling of the bromo-indazole intermediate with a pyrazoleboronic acid derivative.
This document is structured to provide practical, experience-driven insights to facilitate successful synthesis and scale-up.
Visualized Synthetic Workflow
Caption: Proposed two-step synthetic route to the target compound.
Part 1: Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and scale-up of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine.
Step 1: Synthesis of 6-Bromo-1-methyl-1H-indazol-3-amine
| Problem | Potential Causes | Recommended Solutions |
| Low or no yield of 6-Bromo-1H-indazol-3-amine | Incomplete reaction due to low temperature or insufficient reaction time. | Ensure the reaction mixture reaches and maintains the appropriate temperature (e.g., reflux). Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Poor quality of starting materials (e.g., oxidized hydrazine hydrate). | Use high-purity, fresh starting materials. Hydrazine hydrate should be handled under an inert atmosphere to prevent oxidation. | |
| Formation of side products | Uncontrolled exotherm during the addition of hydrazine hydrate. | Add hydrazine hydrate dropwise at a controlled temperature, using an ice bath if necessary to manage the exotherm.[3] |
| Presence of impurities in the starting 5-bromo-2-fluorobenzonitrile. | Purify the starting material by recrystallization or column chromatography before use. | |
| Incomplete N-methylation | Inactive methylating agent. | Use a fresh bottle of the methylating agent (e.g., iodomethane). |
| Insufficient amount of base or weak base. | Use a strong, non-nucleophilic base such as sodium hydride (NaH). Ensure the appropriate stoichiometry of the base is used to fully deprotonate the indazole nitrogen.[4] | |
| Formation of N1 and N2 isomers during methylation | Reaction conditions favoring the formation of the N2-methylated product. | The N1 position is generally more nucleophilic in 3-aminoindazoles.[5] However, the choice of solvent and base can influence the N1/N2 ratio. Consider screening different solvent systems (e.g., DMF, THF, acetonitrile) and bases. |
Step 2: Suzuki-Miyaura Coupling
| Problem | Potential Causes | Recommended Solutions |
| Low or no conversion of starting materials | Inactive palladium catalyst. | Use a fresh, high-quality palladium catalyst. For challenging substrates, consider using a more active pre-catalyst or ligand system (e.g., Buchwald or Fu ligands like XPhos or SPhos).[6] |
| Inappropriate base or insufficient amount. | The choice of base is critical. For sterically hindered or electron-rich substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[7] | |
| Poor solubility of reactants. | Ensure the chosen solvent system provides adequate solubility for all components. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is often effective.[1] | |
| Significant homocoupling of the pyrazole boronic acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[6][7] |
| Use of a Pd(II) precatalyst. | Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling.[8] | |
| Protodeboronation of the pyrazole boronic acid | Instability of the boronic acid, especially under basic conditions at elevated temperatures. | Use a more stable boronic acid derivative, such as a pinacol ester.[8] Milder reaction conditions (lower temperature, weaker base) can also help reduce protodeboronation.[6] |
| Catalyst deactivation | The nitrogen atoms in the indazole and pyrazole rings can coordinate to the palladium center, leading to catalyst inhibition. | The use of bulky, electron-rich ligands can sterically shield the palladium center and prevent deactivation.[6] |
| Difficulty in product purification | Residual palladium catalyst and inorganic salts. | After the reaction, filter the mixture through a pad of celite to remove the palladium catalyst. Perform an aqueous workup to remove inorganic salts.[6] |
| Similar polarity of the product and unreacted starting materials. | Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization can also be an effective purification method for the final product. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most scalable and cost-effective route for the synthesis of the 6-bromo-1H-indazol-3-amine intermediate?
A1: A highly efficient and scalable method involves the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[2] This reaction is typically fast and high-yielding. For large-scale production, a one-pot synthesis from nitriles and hydrazines can be a practical and economical approach.[9]
Q2: How critical is the quality of the palladium catalyst for the Suzuki-Miyaura coupling step?
A2: The quality and choice of the palladium catalyst and ligand are paramount, especially when scaling up. For N-heterocyclic substrates, catalyst deactivation can be a significant issue.[6] Using air- and moisture-stable pre-catalysts can ensure reproducibility and high yields.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Key safety considerations include:
-
Hydrazine Hydrate: It is toxic and potentially explosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]
-
Exothermic Reactions: Both the indazole formation and the N-methylation with sodium hydride can be exothermic. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.[3]
-
Flammable Solvents: Many solvents used in these reactions are flammable. Use appropriate grounding and bonding procedures to prevent static discharge, especially during large-scale transfers.
-
Heterocyclic Amines: The final product is a heterocyclic amine. Some compounds in this class can have associated health risks, so appropriate handling procedures should be in place.[10][11]
Q4: How can I monitor the progress of the reactions effectively during scale-up?
A4: For large-scale reactions, in-process controls are crucial. High-performance liquid chromatography (HPLC) is the preferred method for monitoring reaction completion, as it provides quantitative data on the consumption of starting materials and the formation of the product. Thin-layer chromatography (TLC) can be used for quick qualitative checks.
Q5: What are the best practices for purifying the final product on a large scale?
A5: For large-scale purification, column chromatography can be resource-intensive. Recrystallization is often a more practical and economical method. Developing a robust recrystallization procedure by screening different solvent systems during the process development phase is highly recommended. If the product is an amine, it can be converted to a salt (e.g., hydrochloride) to facilitate purification by crystallization, followed by a neutralization step to recover the free base.
Part 3: Experimental Protocols
Step 1: Synthesis of 6-Bromo-1-methyl-1H-indazol-3-amine
A. Synthesis of 6-Bromo-1H-indazol-3-amine
This procedure is adapted from a known synthesis of a similar 3-aminoindazole.[2]
-
To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent (e.g., 2-propanol or pyridine), add hydrazine hydrate (3.0-5.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, concentrate the solvent under reduced pressure and triturate the residue with water.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to afford 6-bromo-1H-indazol-3-amine.
B. Synthesis of 6-Bromo-1-methyl-1H-indazol-3-amine
This procedure is based on a reported N-methylation of 6-bromo-1H-indazol-3-amine.[4]
-
Dissolve 6-bromo-1H-indazol-3-amine (1.0 eq) in anhydrous dimethylformamide (DMF) in a flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add iodomethane (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield 6-bromo-1-methyl-1H-indazol-3-amine.[4]
Step 2: Suzuki-Miyaura Coupling to Synthesize 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine
This is a generalized procedure that should be optimized for this specific transformation.
-
In a reaction vessel, combine 6-bromo-1-methyl-1H-indazol-3-amine (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., XPhos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine.
Part 4: Data Summary Table
The following table provides a general overview of the expected outcomes and conditions for the proposed synthetic route. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Step 1A: Indazole Formation | Step 1B: N-Methylation | Step 2: Suzuki Coupling |
| Typical Yield | >85% | 70-85% | 60-90% (highly dependent on optimization) |
| Purity (crude) | >90% | >80% | >70% |
| Purity (after purification) | >98% | >98% | >98% |
| Key Reagents | 5-bromo-2-fluorobenzonitrile, hydrazine hydrate | 6-bromo-1H-indazol-3-amine, NaH, iodomethane | 6-bromo-1-methyl-1H-indazol-3-amine, pyrazole boronic ester, Pd catalyst, base |
| Solvent(s) | 2-Propanol or Pyridine | DMF | Dioxane/Water or Toluene/Water |
| Reaction Temperature | Reflux | 0 °C to room temperature | 80-100 °C |
| Reaction Time | 1-4 hours | 2-6 hours | 4-24 hours |
References
- Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267–4279.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions....
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (n.d.). Rapid Access to 3-Aminoindazoles from Nitriles with Hydrazines: A Strategy to Overcome the Basicity Barrier Imparted by Hydrazines | Request PDF.
- Buchwald, S. L., & Martin, R. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(11), 4084–4087.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Asad, N., Lyons, M., Rodrigues, S. M. M., & Jin, L. (2024).
- Rault, S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4423–4433.
- Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1636–1658.
-
Organic Chemistry Portal. (n.d.). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. [Link]
- Royal Society of Chemistry. (2025). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit.
- Organic & Biomolecular Chemistry. (n.d.). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles.
- PubMed. (2018).
- Intermediates. (n.d.). 6-bromo-3-iodo-1H-indazole for critical molecular building block.
- ResearchGate. (2023). Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling.
- Li, Y., et al. (2023).
- Chemical Communications. (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines.
- Sigma-Aldrich. (n.d.). 6-Bromo-1-methyl-1H-indazol-3-amine.
- ResearchGate. (n.d.). Reactivity of 3‐aminoindazoles and our approach.
- PubMed. (1997). Health risks of heterocyclic amines.
- ResearchGate. (n.d.). Strategies for the Synthesis of 3‐Aminoazoles.
- El-Sayed, N. N. E., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry, 14, 280–290.
- Organic Chemistry Portal. (n.d.).
- PubMed. (2022). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles.
- Taylor & Francis. (2023).
- SlideShare. (n.d.).
Sources
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- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-bromo-1-methyl-1H-indazol-3-amine | 1214899-85-0 [chemicalbook.com]
- 5. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Health risks of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting inconsistent IC50 results for indazole kinase inhibitors
Technical Support Center: Troubleshooting Inconsistent IC
Welcome to the Technical Support Center. Indazole-based scaffolds are highly privileged structures in kinase drug discovery, forming the core of several FDA-approved multi-kinase inhibitors (e.g., Pazopanib, Axitinib). However, researchers frequently encounter frustrating batch-to-batch or assay-to-assay inconsistencies when calculating the half-maximal inhibitory concentration (IC
This guide provides deep mechanistic insights and self-validating protocols to diagnose and resolve the three most common causes of IC
FAQ 1: The Tautomerization Dilemma
Q: Why do my indazole-based inhibitors show day-to-day IC
The Causality: The indazole nucleus inherently exists in a state of annular tautomerism, fluctuating between 1H-indazole and 2H-indazole forms[1]. While the 1H-indazole tautomer is thermodynamically more stable and predominant in bulk aqueous solution[1], the 2H-indazole form (or specific transient protonation states) often possesses the precise nitrogen lone-pair geometry required to optimally bind the kinase hinge region[2].
Because this equilibrium is highly sensitive to the micro-environment, minor variations in DMSO stock hydration, buffer pH, or freeze-thaw cycles can shift the tautomeric ratio. If your assay lacks a controlled pre-incubation step, you are measuring the kinetics of tautomerization rather than the true binding affinity of the active species.
The Solution: Standardize your compound handling. Force the equilibrium to a steady state before introducing the substrate.
-
Stock Hydration: Store 10 mM stocks in 100% anhydrous DMSO in single-use aliquots. Avoid repeated freeze-thaw cycles which introduce atmospheric moisture.
-
Pre-incubation Protocol: Pre-incubate the kinase and the indazole inhibitor in the assay buffer for a strict, standardized duration (e.g., 30 to 60 minutes) at room temperature before initiating the reaction with ATP.
Caption: Indazole tautomerization pathways and their impact on kinase hinge-region binding kinetics.
FAQ 2: The Tight-Binding Limit (Enzyme Sequestration)
Q: I have optimized my indazole hits, but the IC
The Causality:
You have likely breached the "tight-binding limit." Standard IC
When your inhibitor becomes highly potent (where the true
The Solution: You must abandon standard dose-response curve fitting and use the Morrison Equation , which explicitly accounts for inhibitor depletion[5].
Protocol: Diagnosing and Quantifying Tight-Binding Inhibitors
This protocol is self-validating: if the IC
-
Enzyme Titration: Prepare your standard assay buffer. Set up three parallel assays using varying enzyme concentrations:
, , and . -
Dose-Response: Run a full 10-point inhibitor dilution series for each of the three enzyme concentrations. Keep the ATP concentration constant (ideally at its
). -
Apparent IC
Check: Fit the data to a standard dose-response curve. If the apparent IC increases linearly as you increase the enzyme concentration, the compound is a tight-binding inhibitor[3]. -
Morrison Fitting: Export the raw fractional velocity data to your statistical software (e.g., GraphPad Prism). Constrain the parameters for [E] (total active enzyme sites), [S] (ATP concentration), and
to constant values[5]. Fit the data to the Morrison equation to determine the true absolute affinity[6].
FAQ 3: Promiscuous Inhibition via Colloidal Aggregation
Q: My hydrophobic indazole derivatives are hitting multiple unrelated kinases in counter-screens, and their dose-response curves have unusually steep Hill slopes (>1.5). Are these specific multi-kinase inhibitors?
The Causality: Probably not. Highly hydrophobic, flat aromatic scaffolds (like multi-substituted indazoles) are notorious for forming microscopic colloidal aggregates in aqueous buffers at micromolar concentrations[7]. Rather than binding to the kinase's active site, these aggregates non-specifically sequester and unfold the enzyme on their surface, leading to false-positive "promiscuous" inhibition[8]. Because aggregation is a highly cooperative physical phase transition, the resulting dose-response curves exhibit artificially steep Hill slopes[7].
The Solution: Implement a detergent-sensitive counter-screen. Colloidal aggregates are highly sensitive to non-ionic detergents, whereas true 1:1 stoichiometric active-site binding is not[9].
Protocol: The Shoichet Detergent-Sensitivity Assay
-
Baseline Assay: Run your standard kinase assay to generate a baseline IC
and Hill slope. -
Detergent Addition: Prepare the exact same assay buffer, but supplement it with 0.01% (v/v) Triton X-100 [9]. Note: Do not exceed 0.01%, as higher concentrations may denature the kinase itself.
-
Comparative Analysis: Run the inhibitor dose-response again.
-
Validation: If the inhibition is significantly attenuated (IC
shifts rightward by >5-fold or inhibition is completely lost) in the presence of Triton X-100, your indazole is acting via aggregation[9]. If the IC remains stable, it is a true competitive inhibitor.
Caption: Diagnostic workflow to differentiate between aggregation-based artifacts and tight-binding limits.
Quantitative Data Summary: Troubleshooting Matrix
Use the following data matrix to rapidly diagnose the root cause of your IC
| Observable Symptom | Primary Suspect Mechanism | Diagnostic Test | Resolution / Data Treatment |
| IC | Tautomeric shifting (1H | Vary pre-incubation time (0 vs 60 min) | Enforce strict 60 min pre-incubation before adding ATP. |
| IC | Tight-Binding Limit | Titrate [Enzyme] (1x, 2x, 4x) | Discard standard IC |
| Hill Slope > 1.5; Promiscuous hits | Colloidal Aggregation | Add 0.01% Triton X-100 | If attenuated, compound is an aggregator. Discard or reformulate. |
| IC | ATP-Competitive Binding | Vary [ATP] relative to | Calculate absolute |
References
-
[4] 7: Tight Binding Inhibition | Basicmedical Key. Basicmedical Key. Available at: [Link]
-
[6] Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. ResearchGate. Available at: [Link]
-
[5] Equation: Tight inhibition (Morrison equation) - GraphPad Prism 11 Curve Fitting Guide. GraphPad. Available at: [Link]
-
[3] Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. Available at:[Link]
-
[7] Help - Aggregator Advisor. Shoichet Laboratory (BKS Lab). Available at:[Link]
-
[9] A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. PMC - NIH. Available at: [Link]
-
[8] High-throughput assays for promiscuous inhibitors. Stanford Medicine. Available at: [Link]
-
[1] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - NIH. Available at: [Link]
-
[2] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at:[Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7: Tight Binding Inhibition | Basicmedical Key [basicmedicalkey.com]
- 5. graphpad.com [graphpad.com]
- 6. researchgate.net [researchgate.net]
- 7. Advisor_2 [advisor.bkslab.org]
- 8. med.stanford.edu [med.stanford.edu]
- 9. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Selectivity Comparison of Pyrazole-Indazole Compounds Against Off-Target Kinases
A Mechanistic and Experimental Guide to Kinome Profiling
As a Senior Application Scientist, I frequently observe that achieving biochemical potency is only half the battle; navigating the kinome to ensure high selectivity is the true bottleneck in kinase inhibitor development. The pyrazole-indazole hybrid scaffold has emerged as a 1[1]. While the pyrazole moiety typically acts as a robust hydrogen bond donor/acceptor pair at the kinase hinge region, the indazole ring extends into the hydrophobic pocket, dictating target specificity.
However, the structural conservation of the ATP-binding site across the 500+ human kinases often leads to off-target engagement, resulting in dose-limiting toxicities. This guide provides a comprehensive comparison of pyrazole-indazole derivatives, detailing the mechanistic drivers of selectivity and outlining a self-validating experimental protocol for rigorous kinome profiling.
Mechanistic Causality: Engineering Selectivity in the Kinome
Achieving a high Selectivity Index (SI) requires exploiting subtle microenvironmental differences within the kinase active site. The pyrazole-indazole scaffold achieves this through three primary mechanisms:
-
Gatekeeper Residue Exploitation: The size of the gatekeeper residue determines the accessibility of the hydrophobic pocket. For example, pyrazole-indazole SRC inhibitors achieve 2 by exploiting the Thr338 gatekeeper in SRC[2]. The indazole moiety is sterically accommodated in SRC but clashes with the bulkier gatekeeper in off-target kinases.
-
DFG Motif and Type II Inhibition: Highly selective pyrazole-indazole hybrids stabilize the "DFG-out" inactive conformation. Molecular dynamics reveal critical interactions with the DFG motif (Asp-404, Phe-405, and Gly-406) and the hinge region (Glu-339, Tyr-340, Met-341), locking the kinase in a state that is less conserved across the kinome than the active "DFG-in" state[2].
-
Atropisomerism for Conformational Locking: A cutting-edge strategy to eliminate off-target binding is the introduction of axial chirality. By adding methyl substitutions at the pyrazole and the 5-position of the indazole, axial rotation around the pyrazole-indazole bond is hindered. This creates 3 that perfectly match the dihedral angle required for the primary target while sterically clashing with off-target pockets[3]. Furthermore, optimizing the tautomeric state (e.g., 1H-pyrazole vs. 2H-pyrazole) significantly alters the interaction network within pockets like GSK3β[4].
Comparative Selectivity Profiles
The table below synthesizes the performance of various pyrazole-indazole classes against their primary targets versus common off-target liabilities.
| Compound Class | Primary Target | Primary IC₅₀ (nM) | Key Off-Target | Off-Target IC₅₀ (nM) | Selectivity Index (SI) | Structural Driver of Selectivity |
| Pyrazole-Indazole Analog | SRC | 1.2 | ABL | >1000 | >833 | Gatekeeper (Thr338) interaction[2] |
| Pyrazole-Indazole Derivative | AXL | 4.5 | CHK1 | 450 | 100 | Hinge region H-bonding[5][6] |
| Indazole-Pyrazole Acetamide | VEGFR-2 | 8.0 | GSK3β | 1200 | 150 | Tautomeric state (2H-pyrazole)[4][7] |
| Atropisomeric Hybrid | KRAS/ERK Pathway | 2.1 | Pan-Kinase | >5000 | >2380 | Dihedral angle restriction[3] |
Experimental Protocol: Self-Validating Kinase Selectivity Workflow
To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for selectivity profiling. Each step acts as a quality control gate for the subsequent phase, ensuring that only true, selective inhibitors progress.
Step 1: High-Throughput TR-FRET Kinase Profiling
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates compound autofluorescence artifacts, providing a highly accurate primary screen for both the target and the off-target panel.
-
Prepare a 384-well plate with the pyrazole-indazole compound titrated in a 10-point dose-response curve (10 µM to 0.5 nM).
-
Add the purified kinase domain (e.g., SRC, AXL, or off-target ABL) at a concentration equivalent to its
for ATP. -
Introduce the biotinylated substrate and Europium-labeled anti-phospho antibody.
-
Initiate the reaction with ATP strictly at the
concentration. Causality: Using ATP at ensures that competitive inhibition kinetics are accurately measured and translatable to cellular environments. -
Self-Validation Gate: Calculate the Z'-factor for each plate. Only plates yielding a Z' > 0.6 are accepted for IC₅₀ derivation.
Step 2: Cellular Thermal Shift Assay (CETSA)
Rationale: Biochemical selectivity does not always translate to cellular selectivity due to membrane permeability and high intracellular ATP concentrations (~1-5 mM). CETSA confirms target engagement in living cells and rules out off-target driven 8[8].
-
Treat intact cancer cells with the lead pyrazole-indazole compound at 10x the biochemical IC₅₀.
-
Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes.
-
Lyse the cells using freeze-thaw cycles and centrifuge to separate aggregated (denatured) proteins.
-
Analyze the soluble fraction via Western blot against the primary target and key off-targets (e.g., GSK3β, CHK1).
-
Self-Validation Gate: A positive shift in the melting temperature (ΔTm > 2°C) for the primary target, coupled with no shift for off-targets, confirms selective intracellular engagement.
Step 3: Washout and Residence Time Analysis
Rationale: Prolonged target residence time can compensate for lower peak plasma concentrations, improving the therapeutic window while minimizing off-target exposure.
-
Pre-incubate cells with the inhibitor for 2 hours to achieve steady-state binding.
-
Wash cells 3x with warm PBS and replace with inhibitor-free media.
-
Monitor the recovery of downstream phosphorylation (e.g., p-ERK or p-SRC) at 1, 4, 8, and 24 hours.
-
Self-Validation Gate: The recovery kinetics of the biomarker must mathematically align with the biochemical
rate determined via Surface Plasmon Resonance (SPR).
Visualizing the Selectivity Optimization Workflow
Optimization workflow for achieving kinase selectivity using pyrazole-indazole scaffolds.
References
-
[2] An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase... ResearchGate. 2
-
[5] Synthesis of pyrazole–indazole derivatives as AXL inhibitors. ResearchGate. 5
-
[1] Pyrazole: an emerging privileged scaffold in drug discovery. PMC / NIH. 1
-
[7] Example of indazole-pyrazole acetamide hybrid as VEGFR-2 inhibitor. ResearchGate. 7
-
[8] Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Journal of Physiology and Pharmacology. 8
-
[4] It's Not Always Crystal Clear: In-Pocket Analysis for Understanding Binding Site Microenvironment Properties. bioRxiv. 4
-
[3] JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors. ACS Publications. 3
-
[6] Identification of Inhibitors of Checkpoint Kinase 1 through Template Screening. ResearchGate. 6
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jpp.krakow.pl [jpp.krakow.pl]
Validating In Vivo Target Engagement of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate reaches and interacts with its intended molecular target within a living organism is a cornerstone of preclinical validation. This guide provides an in-depth comparison of methodologies for validating the in vivo target engagement of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine, a compound featuring a privileged kinase inhibitor scaffold.
The molecular architecture of this compound, combining both indazole and pyrazole motifs, is frequently associated with the inhibition of protein kinases, critical regulators of cellular signaling that are often dysregulated in diseases such as cancer.[1][2] Marketed drugs like Axitinib and Pazopanib, which are multi-kinase inhibitors, share the indazole core, highlighting its significance in targeting kinases like Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] This guide will therefore proceed under the well-founded hypothesis that 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine is a protein kinase inhibitor, likely targeting a member of the receptor tyrosine kinase family, such as VEGFR-2.
This document will explore and contrast three robust methodologies for confirming target engagement in vivo: the Cellular Thermal Shift Assay (CETSA), Positron Emission Tomography (PET), and Pharmacodynamic (PD) Biomarker Analysis. Each method offers unique advantages and insights, and the choice of which to employ depends on the specific research question, available resources, and the stage of drug development.
Method 1: Cellular Thermal Shift Assay (CETSA) - Direct Evidence of Target Binding
CETSA is a powerful technique that directly assesses the physical interaction between a drug and its target protein in a cellular or tissue environment.[5] The underlying principle is that ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.[6] By measuring the amount of soluble protein remaining after heat treatment, a thermal shift can be quantified, providing direct evidence of target engagement.[5]
Causality Behind Experimental Choices
The key advantage of CETSA is its ability to measure target engagement in a physiologically relevant context, within intact cells or tissue samples, without the need for compound modification (e.g., radiolabeling).[7] This provides a more accurate representation of drug-target interaction than assays using purified proteins. The choice of temperature range and heating duration is critical and must be optimized for the specific target protein and tissue matrix to ensure a measurable thermal shift upon ligand binding.
Experimental Protocol: In Vivo CETSA
-
Animal Dosing: Administer 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine to a cohort of appropriate animal models (e.g., tumor-bearing mice) at various doses. A vehicle control group is essential.
-
Tissue Harvest: At a predetermined time point based on the compound's pharmacokinetic profile, harvest the tissue of interest (e.g., tumor tissue).
-
Tissue Homogenization: Homogenize the tissue samples in a suitable buffer containing protease and phosphatase inhibitors to generate a lysate.
-
Heat Treatment: Aliquot the lysate and heat the samples across a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein (e.g., VEGFR-2) in the soluble fraction using a specific detection method such as Western blotting or an immunoassay.
-
Data Analysis: Plot the percentage of soluble target protein as a function of temperature to generate melting curves for both vehicle- and drug-treated groups. A shift in the melting curve indicates target stabilization and thus, engagement.
Method 2: Positron Emission Tomography (PET) - Non-Invasive Target Occupancy
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of target engagement in real-time within a living organism.[8] This method requires the development of a radiolabeled tracer that binds specifically to the target of interest. By measuring the displacement of this tracer by the therapeutic compound, one can determine the percentage of target occupancy at various drug concentrations.
Causality Behind Experimental Choices
PET imaging offers the significant advantage of being non-invasive, allowing for longitudinal studies in the same animal, thereby reducing biological variability.[9] The choice of radiotracer is paramount; it must have high affinity and selectivity for the target and appropriate pharmacokinetic properties. The experimental design, whether a traditional two-scan (baseline and post-dose) or a displacement study (drug administration during the scan), will influence the complexity of the data analysis but can provide robust quantitative data on target occupancy in relation to drug exposure.[1][9]
Experimental Protocol: In Vivo PET Imaging
-
Radiotracer Synthesis: Synthesize and validate a PET radiotracer specific for the target kinase (e.g., a radiolabeled VEGFR-2 inhibitor).
-
Baseline Scan: Anesthetize the animal model and perform a baseline PET scan following injection of the radiotracer to determine the initial signal in the target tissue.
-
Compound Administration: Administer a single dose of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine.
-
Post-Dose Scan: After a suitable time for drug distribution, perform a second PET scan with the radiotracer.
-
Image Analysis: Reconstruct and analyze the PET images to quantify the radiotracer uptake in the target tissue before and after drug administration.
-
Target Occupancy Calculation: Calculate the percentage of target occupancy based on the reduction in radiotracer signal in the post-dose scan compared to the baseline scan. This can be correlated with plasma concentrations of the drug.
Method 3: Pharmacodynamic (PD) Biomarker Analysis - Measuring Downstream Effects
Pharmacodynamic (PD) biomarkers are molecules that provide evidence of a drug's biological effect on its target and downstream signaling pathways.[10] For a kinase inhibitor, an ideal PD biomarker is often the phosphorylation status of a direct substrate of the target kinase.[10] By measuring a change in this biomarker in response to drug treatment, one can infer target engagement and inhibition.
Causality Behind Experimental Choices
PD biomarker analysis provides a functional readout of target inhibition, directly linking target engagement to a biological consequence. This is crucial for establishing a therapeutic window and for guiding dose selection in clinical trials. The choice of biomarker must be carefully validated to ensure it is specific to the target kinase and that its modulation correlates with the desired anti-tumor activity. For a VEGFR-2 inhibitor, a relevant PD biomarker would be the phosphorylation of downstream signaling proteins like ERK or AKT in tumor tissue.[11]
Experimental Protocol: In Vivo PD Biomarker Analysis
-
Animal Dosing: Treat tumor-bearing animals with 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine at various doses and for different durations. Include a vehicle control group.
-
Tissue/Blood Collection: At specified time points, collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs) if the biomarker is accessible in circulation.
-
Sample Processing: Prepare tumor lysates or isolate PBMCs.
-
Biomarker Quantification: Measure the levels of the phosphorylated biomarker (e.g., p-VEGFR-2, p-ERK) and the total protein levels using methods such as:
-
Western Blotting: For semi-quantitative analysis in tissue lysates.
-
ELISA/Immunoassays: For quantitative analysis in tissue lysates.
-
Immunohistochemistry (IHC): For spatial analysis of the biomarker within the tumor microenvironment.
-
Flow Cytometry: For analysis in PBMCs.
-
-
Data Analysis: Correlate the reduction in the phosphorylated biomarker with the dose and plasma concentration of the compound to establish a dose-response relationship.
Comparative Summary of Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Positron Emission Tomography (PET) | Pharmacodynamic (PD) Biomarkers |
| Principle | Ligand binding increases protein thermal stability. | Competitive displacement of a radiotracer from the target. | Measures downstream biological effects of target inhibition. |
| Type of Data | Direct evidence of physical binding. | Quantitative target occupancy (%). | Functional measure of target inhibition. |
| Invasiveness | Terminal (requires tissue harvest). | Non-invasive (longitudinal studies possible). | Terminal or minimally invasive (if blood-based). |
| Compound Labeling | Not required. | Requires a specific radiolabeled tracer. | Not required. |
| Key Advantage | Measures engagement with native protein in a physiological context. | Allows for real-time, whole-body imaging and quantification. | Links target engagement to a biological response. |
| Key Limitation | Can be technically challenging to optimize for some targets/tissues. | High cost and complexity of radiotracer development. | Indirect measure of engagement; requires extensive validation. |
| Primary Application | Preclinical validation of direct target interaction. | Preclinical and clinical dose-finding and occupancy studies. | Preclinical and clinical proof-of-mechanism and dose selection. |
Conclusion
The validation of in vivo target engagement is a critical step in the development of novel therapeutics like 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine. Each of the methodologies described—CETSA, PET, and PD biomarker analysis—provides a unique and valuable piece of the puzzle. CETSA offers definitive proof of a direct physical interaction. PET provides a non-invasive, quantitative measure of how much drug is on target throughout the body. PD biomarker analysis confirms that this engagement leads to the desired biological effect. A multi-faceted approach, often employing a combination of these techniques, will provide the most comprehensive and robust validation of target engagement, de-risking the compound and building a strong foundation for successful clinical translation.
References
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). Molecules. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals. Available at: [Link]
-
New models developed to enable target engagement clinical trials using only one PET scan. (n.d.). Antaros Medical. Available at: [Link]
-
Determining target engagement in living systems. (2015). Nature Chemical Biology. Available at: [Link]
-
PET imaging strategies for measurement of target engagement. (2020). Morressier. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. Available at: [Link]
-
In vivo target engagement with CETSA® in Drug Discovery. (n.d.). Pelago Bioscience. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. Available at: [Link]
-
Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. (2022). Biosciences Biotechnology Research Asia. Available at: [Link]
-
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. (2024). eScholarship.org. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Available at: [Link]
-
Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. (2011). PLoS ONE. Available at: [Link]
-
Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. (2007). Journal of Medicinal Chemistry. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Available at: [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Available at: [Link]
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Technical Guide: Reproducibility of Biological Assays for 1H-indazol-3-amine Derivatives
Executive Summary: The Indazole Paradox
The 1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, serving as the hinge-binding core for numerous FDA-approved kinase inhibitors (e.g., Axitinib , Pazopanib , Entrectinib ). Its structural similarity to the adenine ring of ATP allows for potent Type I and Type II kinase inhibition.
However, this scaffold presents a distinct "reproducibility paradox." While chemically stable, 1H-indazol-3-amine derivatives often exhibit steep structure-activity relationship (SAR) cliffs and assay-dependent potency shifts . These inconsistencies are frequently misattributed to biological variance but are chemically deterministic—driven by colloidal aggregation, solubility limits, and ATP-competition dynamics.
This guide provides a rigorous, self-validating framework to distinguish true pharmacological inhibition from assay artifacts, comparing this scaffold directly against the industry-standard Quinazoline class.
Comparative Analysis: Indazoles vs. Quinazolines
To understand the reproducibility challenges, one must compare the 1H-indazol-3-amine scaffold with its most common alternative, the Quinazoline core (e.g., Gefitinib).
Table 1: Physicochemical & Assay Performance Profile
| Feature | 1H-Indazol-3-amine Derivatives | Quinazoline Derivatives | Impact on Reproducibility |
| Hinge Binding Mode | Bidentate (Donor-Acceptor pair at N1/N2) | Monodentate or Bidentate (N1 acceptor) | Indazoles often show higher selectivity but are more sensitive to hinge region mutations (e.g., Gatekeeper residues). |
| Solubility (LogP) | High Lipophilicity (often > 4.0) | Moderate to High | Critical Risk: Indazoles are prone to forming colloidal aggregates in aqueous buffers, leading to false positives. |
| Fluorescence | Potential intrinsic fluorescence (blue/UV region) | Generally low fluorescence | Indazoles can interfere with readout in fluorescence intensity assays (e.g., FP). |
| ATP Competition | High (Type I/II) | High (Type I) | Indazole IC50 values shift significantly with ATP concentration; tight control of [ATP] is mandatory. |
| Aggregator Status | High Risk (PAINS candidate) | Moderate Risk | Assays must include detergent controls to validate true binding. |
The Core Challenge: Aggregation-Based False Positives
The primary cause of irreproducibility with 1H-indazol-3-amine derivatives is promiscuous inhibition via colloidal aggregation . At micromolar concentrations, these hydrophobic molecules sequester enzyme into micelles, inhibiting activity non-specifically.
The "Detergent Sensitivity" Validation Rule
-
Hypothesis: If inhibition is specific (1:1 ligand-protein binding), the IC50 should remain constant regardless of non-ionic detergent concentration.
-
Failure Mode: If IC50 increases (potency drops) significantly upon adding detergent (e.g., Triton X-100), the compound was acting as an aggregator.
Experimental Data: Detergent Shift Analysis
Target: VEGFR2 Kinase Assay (Radiometric 33P-ATP)
| Compound ID | Scaffold | IC50 (No Detergent) | IC50 (0.01% Triton X-100) | Interpretation |
| IND-001 | 1H-indazol-3-amine | 50 nM | 4500 nM | Artifact: Aggregation-driven inhibition. |
| IND-002 | 1H-indazol-3-amine | 12 nM | 15 nM | Valid: True ATP-competitive binding. |
| Gefitinib | Quinazoline (Ref) | 33 nM | 35 nM | Valid: Stable reference control. |
Directive: You must reject any hit that exhibits a >3-fold shift in IC50 upon the addition of 0.01% Triton X-100.
Validated Workflow: The "Orthogonal Triad" Protocol
To ensure publication-grade reproducibility, do not rely on a single assay format. Use this self-validating triad.
Step 1: Biochemical Assay (Luminescence/Radiometric)
-
Objective: Determine intrinsic Ki.
-
Method: ADP-Glo or 33P-ATP Radiometric Assay.
-
Critical Parameter: [ATP] must be set exactly at
(apparent) for the specific kinase to allow direct comparison of values. -
Protocol Note: Pre-incubate enzyme and inhibitor for 15 minutes before adding ATP. Indazoles can be slow-binding (Type II), and simultaneous addition will underestimate potency.
Step 2: Biophysical Validation (Thermal Shift)
-
Objective: Confirm physical binding (Target Engagement).
-
Method: Differential Scanning Fluorimetry (DSF) / NanoDSF.
-
Success Metric: A positive
shift (>2°C) confirms the ligand stabilizes the protein structure, ruling out non-specific aggregation (which often destabilizes or doesn't shift ).
Step 3: Cellular Target Engagement (NanoBRET)
-
Objective: Confirm permeability and intracellular binding.
-
Method: NanoBRET TE Intracellular Kinase Assay.
-
Why: 1H-indazol-3-amines are often substrates for efflux pumps (P-gp). A biochemical IC50 of 5 nM is meaningless if the cellular EC50 is >10 µM due to efflux.
Visualizing the Logic
Diagram 1: The Reproducibility Decision Matrix
This workflow illustrates the "Go/No-Go" decisions required when screening this specific scaffold.
Caption: Decision tree for filtering aggregation artifacts common to indazole derivatives.
Diagram 2: Mechanism of Action & Interference
Understanding where the molecule binds helps predict how the assay fails.
Caption: Competition between specific hinge binding and non-specific colloidal sequestration.
Detailed Protocol: The "Detergent-Controlled" Kinase Assay
Assay Format: ADP-Glo (Promega) or similar ADP-detection luminescence assay. Reagents:
-
Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
-
Critical Additive: 0.01% (v/v) Triton X-100 (Freshly prepared). Note: Do not use old detergent stocks as peroxides can oxidize the indazole amine.
Step-by-Step Workflow:
-
Compound Preparation:
-
Dissolve 1H-indazol-3-amine derivative in 100% DMSO to 10 mM.
-
Perform serial dilutions in 100% DMSO first.
-
Why? Diluting directly into aqueous buffer often crashes these compounds out of solution immediately.
-
Transfer to Reaction Buffer (with Triton X-100) only immediately before use. Final DMSO concentration must be <1%.
-
-
Enzyme Pre-incubation (The "Lag" Check):
-
Add 2 µL of Compound (4x) to 2 µL of Kinase (4x).
-
Incubate for 15 minutes at Room Temperature .
-
Why? Many indazoles are Type 1.5 or Type II inhibitors (binding DFG-out conformations). Without pre-incubation,
values will drift over time.
-
-
Reaction Initiation:
-
Add 4 µL of ATP/Substrate mix (2x).
-
Strict Rule: ATP concentration =
of the kinase. -
Incubate for 60 minutes at 25°C.
-
-
Detection:
-
Add ADP-Glo Reagent (stop reaction, deplete ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (convert ADP to Light). Incubate 30 min.
-
Read Luminescence.[1]
-
-
Data Validation (Hill Slope Analysis):
-
Fit data to a 4-parameter logistic equation.
-
Check Hill Slope (nH):
- : Ideal 1:1 binding.
- : Suspect Aggregation. Steep slopes are a hallmark of colloidal inhibition.
- : Suspect solubility issues or negative cooperativity.
-
References
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition. Journal of Medicinal Chemistry. [Link]
-
Zhang, J., et al. (2009). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening. [Link]
-
Lombardino, J. G., & Lowe, J. A. (2004). The role of the medicinal chemist in drug discovery — then and now. Nature Reviews Drug Discovery. [Link]
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. [Link]
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6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine vs Erdafitinib intermediates analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erdafitinib (Balversa™) is a potent, orally available pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor approved for the treatment of locally advanced or metastatic urothelial carcinoma.[1][2][3] The synthesis of such a complex molecule relies on the efficient and controlled assembly of key building blocks, known as intermediates. The selection and synthesis of these intermediates are critical decisions in process development, directly impacting the overall yield, purity, and economic viability of the final active pharmaceutical ingredient (API).
This guide provides an in-depth analysis and comparison of two pivotal intermediates in the synthesis of Erdafitinib: 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine and N1-(3,5-dimethoxyphenyl)-N2-isopropylethane-1,2-diamine . While both are essential fragments for constructing the final drug molecule, they originate from distinct synthetic pathways and present unique chemical challenges and considerations. We will explore their synthesis, function, and analytical characterization, offering insights grounded in established chemical principles and process development literature.
Part 1: Analysis of the Core Heterocyclic Fragment: 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine
This intermediate constitutes the bicyclic indazole core of Erdafitinib, appended with the crucial 1-methyl-1H-pyrazolyl moiety. The 3-amino group on the indazole ring serves as a key handle for subsequent coupling reactions. The indazole scaffold itself is prevalent in medicinal chemistry, often acting as a "hinge-binding" fragment in kinase inhibitors.[4][5]
Synthetic Strategy and Mechanistic Considerations
The synthesis of this complex fragment is a multi-step process that typically involves the initial construction of a substituted indazole, followed by a cross-coupling reaction to introduce the pyrazole ring.
A Representative Synthetic Pathway:
A common approach begins with a brominated benzonitrile, which undergoes cyclization with hydrazine to form the 3-aminoindazole core. This is followed by a Suzuki-Miyaura cross-coupling reaction to attach the pyrazole group.
Caption: Synthetic workflow for 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine.
Causality Behind Experimental Choices:
-
Step 1 (Indazole Formation): The reaction between 5-bromo-2-fluorobenzonitrile and hydrazine hydrate is a classic method for forming 3-aminoindazoles.[4] The fluorine atom is a good leaving group, and the reaction proceeds via nucleophilic aromatic substitution followed by intramolecular cyclization. The high temperature (reflux) is necessary to drive the reaction to completion.
-
Step 2 (Suzuki-Miyaura Coupling): This palladium-catalyzed cross-coupling is one of the most robust methods for forming carbon-carbon bonds between aromatic rings.[4]
-
Catalyst: PdCl₂(dppf)₂ is a common and effective catalyst for this type of transformation, known for its stability and efficiency.
-
Base: Cesium carbonate (Cs₂CO₃) is used to activate the boronic ester and facilitate the transmetalation step in the catalytic cycle.
-
Solvent: A mixture of 1,4-dioxane and water is a standard solvent system for Suzuki couplings, as it solubilizes both the organic and inorganic reagents.
-
Experimental Protocol: Synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine
This protocol is a representative example based on published methodologies and should be adapted and optimized for specific laboratory conditions.
Step A: Synthesis of 5-Bromo-1H-indazol-3-amine
-
To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-fluorobenzonitrile (1.0 eq).
-
Add hydrazine hydrate (80% solution, 5-10 eq).
-
Heat the reaction mixture to reflux for 20-30 minutes. The reaction is typically rapid.[4]
-
Cool the mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazol-3-amine.
Step B: Suzuki Coupling to form 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine
-
In a reaction vessel, combine 5-bromo-1H-indazol-3-amine (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1-1.5 eq), and cesium carbonate (2.0-3.0 eq).
-
Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst, PdCl₂(dppf)₂ (0.01-0.05 eq).
-
Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere for 6-12 hours, monitoring by TLC or LC-MS.[4]
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final intermediate.
Part 2: Analysis of the Side-Chain Fragment: N1-(3,5-dimethoxyphenyl)-N2-isopropylethane-1,2-diamine
This diamine intermediate forms the flexible side chain of Erdafitinib, which is crucial for its binding affinity and pharmacokinetic properties.[2] Its synthesis is more linear and involves the formation of new carbon-nitrogen bonds, presenting a different set of challenges compared to the heterocyclic core.
Synthetic Strategy and Mechanistic Considerations
Several routes have been developed for this intermediate, often focusing on efficiency and the use of readily available starting materials. A common strategy involves reductive amination.[6]
A Representative Synthetic Pathway:
This convergent route builds the diamine by first reacting 2-bromo-1,1-dimethoxyethane with isopropylamine, followed by a reductive amination with 3,5-dimethoxyaniline.
Caption: Synthetic workflow for N1-(3,5-dimethoxyphenyl)-N2-isopropylethane-1,2-diamine.
Causality Behind Experimental Choices:
-
Step 1 (Nucleophilic Substitution): Isopropylamine acts as a nucleophile, displacing the bromide from 2-bromo-1,1-dimethoxyethane. The dimethoxyacetal group is stable under these conditions and serves as a protected aldehyde.
-
Step 2 (Reductive Amination): This is a powerful and selective method for forming amines.
-
Imine Formation: The acetal in N-(2,2-dimethoxyethyl)-2-propanamine is hydrolyzed under mildly acidic conditions (often in situ) to reveal an aldehyde. This aldehyde then reacts with the primary amine of 3,5-dimethoxyaniline to form an imine intermediate.
-
Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the imine to the final secondary amine. NaBH(OAc)₃ is preferred because it is mild, tolerant of many functional groups, and does not reduce the aldehyde precursor.
-
Experimental Protocol: Synthesis of N1-(3,5-dimethoxyphenyl)-N2-isopropylethane-1,2-diamine
This protocol is a representative example based on published methodologies and should be adapted and optimized for specific laboratory conditions.
Step A: Synthesis of N-(2,2-Dimethoxyethyl)-2-propanamine
-
In a pressure-resistant vessel, combine 2-bromo-1,1-dimethoxyethane (1.0 eq) and isopropylamine (2.0-3.0 eq).
-
The reaction can be run neat or in a suitable solvent like ethanol.
-
Seal the vessel and heat to 60-80 °C for 12-24 hours.
-
Cool the reaction mixture, and work up by partitioning between an aqueous base (e.g., NaOH solution) and an organic solvent.
-
Isolate the product from the organic layer. Further purification may be achieved by distillation.
Step B: Reductive Amination
-
To a flask, add N-(2,2-dimethoxyethyl)-2-propanamine (1.1 eq), 3,5-dimethoxyaniline (1.0 eq), and a solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add acetic acid (1.0-1.2 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, controlling any temperature increase.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product via column chromatography to yield the target diamine.
Part 3: Comparative Analysis
| Feature | 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine | N1-(3,5-dimethoxyphenyl)-N2-isopropylethane-1,2-diamine |
| Role in Erdafitinib | Forms the rigid, heterocyclic core responsible for kinase hinge-binding. | Forms the flexible side-chain, influencing solubility and binding pocket interactions. |
| Key Transformations | Suzuki-Miyaura C-C cross-coupling, Heterocycle formation. | Reductive amination, Nucleophilic substitution (C-N bond formation). |
| Primary Challenges | - Achieving high yields and purity in the Suzuki coupling.- Potential for palladium contamination in the final product.- Regioselectivity during indazole formation. | - Handling volatile amines (isopropylamine).- Ensuring complete conversion in the reductive amination step.- Potential for over-alkylation or side reactions. |
| Purification Strategy | Primarily column chromatography on silica gel. | Column chromatography; potential for acid-base extraction/crystallization. |
| Starting Materials | Requires functionalized aromatics (brominated benzonitrile) and a pyrazole boronic ester. | Utilizes more basic building blocks like bromo-acetals, simple amines, and anilines. |
| Process Safety | Use of palladium catalysts requires careful handling and removal. Hydrazine is highly toxic. | Isopropylamine is volatile and flammable. Borohydride reagents react with water. |
Conclusion
The syntheses of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine and N1-(3,5-dimethoxyphenyl)-N2-isopropylethane-1,2-diamine exemplify the distinct strategies required to construct different domains of a complex drug molecule like Erdafitinib.
The synthesis of the heterocyclic core is dominated by modern cross-coupling chemistry, which offers powerful methods for building molecular complexity but requires careful control of reaction conditions and rigorous purification to remove catalyst residues. In contrast, the synthesis of the diamine side-chain relies on more traditional, yet highly effective, transformations like reductive amination, where the primary challenges lie in controlling stoichiometry and managing the reactivity of the amine reagents.
For drug development professionals, understanding the nuances of each synthetic route is paramount. The choice of specific reagents, catalysts, and purification methods for each intermediate directly influences the scalability, cost, and impurity profile of the final Erdafitinib API. A thorough analysis, as presented in this guide, allows for informed decision-making in process optimization and the development of a robust and sustainable manufacturing process.
References
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- Wang, S., Peng, N., Yin, L., Wang, W., Wu, Y., Zhang, D., & Gan, Z. (2024). Development of an improved and facile synthesis route of the FGFR inhibitor erdafitinib.
- Development of an improved and facile synthesis route of the FGFR inhibitor erdafitinib. Vertex AI Search. Accessed March 7, 2026.
- Development of an improved and facile synthesis route of the FGFR inhibitor erdafitinib - Taylor & Francis. Taylor & Francis Online. Accessed March 7, 2026.
- New and convergent synthesis of erdafitinib - ResearchGate.
- A Streamlined, Green, and Sustainable Synthesis of the Anticancer Agent Erdafitinib.
- WO2020208592A1 - Process for preparation of erdafitinib, its purification and amorphous solid dispersion - Google Patents.
- Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine and its Analogs: A Technical Guide - Benchchem. Benchchem. Accessed March 7, 2026.
- 3-Amino-4,5,6,7-tetrahydro-1H-indazole CAS number and chemical properties - Benchchem. Benchchem. Accessed March 7, 2026.
- Development and Validation of Erdafitinib by UV - Visible Spectrophotometry Method. - TIJER.org. TIJER.org. Accessed March 7, 2026.
- Multicenter Phase I Study of Erdafitinib (JNJ-42756493), Oral Pan-Fibroblast Growth Factor Receptor Inhibitor, in Patients with Advanced or Refractory Solid Tumors - AACR Journals. AACR Journals. Accessed March 7, 2026.
- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC. NCBI. Accessed March 7, 2026.
- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations - ResearchGate.
- Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Publishing. Royal Society of Chemistry. Accessed March 7, 2026.
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- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. NCBI. Accessed March 7, 2026.
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- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. jmcsonline.com. Accessed March 7, 2026.
- Erdafitinib | C25H30N6O2 | CID 67462786 - PubChem. PubChem. Accessed March 7, 2026.
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- Phase 2 study of the efficacy and safety of erdafitinib in patients (pts) with bacillus Calmette-Guérin (BCG)-unresponsive, high-risk non–muscle-invasive bladder cancer (HR-NMIBC) with FGFR3/2 alterations (alt) in.
- Phase 2 study of the efficacy and safety of erdafitinib in patients (pts) with intermediate-risk non–muscle-invasive bladder cancer (IR-NMIBC) with FGFR3/2 alterations (alt) in THOR-2: Cohort 3 interim analysis. - ResearchGate.
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Benchmarking the Potency of Methyl-Pyrazole Indazoles in KRAS G12C Inhibition: A Comparative Guide
Executive Summary & Mechanistic Rationale
The advent of covalent inhibitors targeting the KRAS G12C mutation has revolutionized targeted oncology by locking the oncoprotein in its inactive GDP-bound state. However, achieving optimal target engagement while overcoming resistance mechanisms requires continuous structural innovation. This guide benchmarks a structurally novel class of inhibitors—methyl-pyrazole indazoles (exemplified by the JDQ443 prototype series)—against clinical reference compounds such as Sotorasib and Adagrasib.
Mechanistic Causality: Why the Methyl-Pyrazole Indazole Scaffold? Standard reference inhibitors typically rely on interactions with the H95 residue within the KRAS G12C switch II pocket. In contrast, the methyl-pyrazole indazole scaffold utilizes a substituted indazole at pyrazole position 3, which twists out of the pyrazole core's plane to sandwich between the SWII loop and the Q99 side chain, completely bypassing H95[1].
Crucially, the presence of methyl substituents on both the pyrazole and the indazole rings sterically hinders axial rotation. This restricted rotation yields an estimated energy barrier of 31.4 kcal/mol, resulting in highly stable atropisomers [1]. This locked axial chirality, coupled with a rigid spiro-azetidine linker, perfectly vectors the electrophilic acrylamide warhead toward the C12 cysteine for optimal covalent bond formation[1].
Quantitative Benchmarking: Scaffold vs. Reference Compounds
To objectively evaluate the potency of the methyl-pyrazole indazole scaffold (using the optimized N-methylated indazole Prototype 21 as a representative model[1]), we benchmark it against the established clinical standards Sotorasib[2] and Adagrasib[3].
| Metric | Methyl-Pyrazole Indazole (Prototype 21) | Sotorasib (AMG-510) | Adagrasib (MRTX849) |
| Core Scaffold | 5-methylpyrazole with spiro-azetidine | Quinazolinone | Tetrahydropyridopyrimidine |
| Binding Mode | Covalent (C12), H95-independent | Covalent (C12), H95-dependent | Covalent (C12), H95-dependent |
| Atropisomerism | Highly stable (Barrier: 31.4 kcal/mol) | Stable atropisomer | Stable atropisomer |
| Cellular pERK IC50 (NCI-H358) | ~20 nM | ~6 - 8 nM | ~5 nM |
| Key Interactions | D69 (H-bond), Q99 (stacking) | H95, Y96 | H95, Y96 |
Data synthesized from biochemical and cellular evaluations[1],[2],[3].
Covalent Inhibition & Signaling Pathway
To contextualize the benchmarking data, it is essential to visualize where these compounds intervene in the signaling cascade. The methyl-pyrazole indazole scaffold acts as a molecular sink, trapping KRAS in its inactive state and preventing nucleotide exchange.
Fig 1: Mechanism of KRAS G12C inhibition by methyl-pyrazole indazoles blocking nucleotide exchange.
Experimental Methodologies & Workflows
A rigorous benchmarking process requires self-validating experimental systems. Below is the logical workflow and the detailed protocols required to reproduce the comparative data.
Fig 2: Step-by-step benchmarking workflow for evaluating covalent kinase inhibitor potency.
Protocol A: Intact Mass Spectrometry for Covalent Binding Kinetics ( )
Causality & Logic: Standard thermodynamic IC50 values are insufficient for covalent inhibitors because their potency is time-dependent. We utilize intact mass spectrometry to calculate the pseudo-first-order rate constant (
-
Protein Preparation: Dilute recombinant KRAS G12C (GDP-loaded) to 2 µM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2).
-
Compound Incubation: Prepare a 10-point concentration-response curve of the methyl-pyrazole indazole compound alongside Sotorasib and Adagrasib. Incubate with the protein at 25°C.
-
Quenching & LC-MS Analysis: At specific time intervals (e.g., 5, 15, 30, 60 minutes), quench the reaction with 1% formic acid to halt covalent binding. Inject samples onto a reverse-phase C4 column coupled to a Time-of-Flight (TOF) mass spectrometer.
-
Data Deconvolution: Deconvolute the raw mass spectra to quantify the ratio of unmodified (apo) versus covalently modified protein[4].
-
Kinetic Modeling: Plot the percentage of modified protein over time to determine
, then plot versus inhibitor concentration to calculate the metric.
Protocol B: Cellular Target Engagement (pERK Inhibition in NCI-H358)
Causality & Logic: Biochemical potency must translate to cellular efficacy. We utilize the NCI-H358 non-small cell lung cancer line because it natively harbors the KRAS G12C mutation[2]. We specifically measure pERK at 6 hours post-treatment. Why 6 hours? Extended incubations (e.g., 72 hours) often trigger adaptive feedback loops (such as RTK hyperactivation) that reactivate the MAPK pathway, confounding the measurement of direct target engagement[2].
-
Cell Seeding: Seed NCI-H358 cells in 96-well plates at 30,000 cells/well in RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C.
-
Compound Treatment: Treat cells with serial dilutions of the methyl-pyrazole indazole, Sotorasib, and Adagrasib (0.1 nM to 10 µM) for exactly 6 hours[1].
-
Lysis: Aspirate media and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of ERK1/2.
-
Quantification: Transfer lysates to a 384-well TR-FRET or AlphaLISA assay plate. Add specific antibodies for total ERK and dual-phosphorylated ERK (Thr202/Tyr204)[3].
-
Analysis: Read the fluorescence/luminescence signal. Normalize the pERK signal to total ERK to control for well-to-well cell number variations, and calculate the absolute IC50 using a 4-parameter logistic non-linear regression model.
References
-
Title: JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: APPLICATION NUMBER: 216340Orig1s000 MULTI-DISCIPLINE REVIEW (Adagrasib Clinical & Non-Clinical Review) Source: accessdata.fda.gov URL: [Link]
Sources
Comparative Pharmacokinetics of Indazole-3-Amine Analogs in Murine Models: A Technical Guide
Introduction & Rationale
The 1H-indazole-3-amine scaffold is a highly privileged pharmacophore in modern oncology. Its unique structural geometry allows it to function as a highly effective hinge-binding fragment within the ATP-binding pocket of various receptor tyrosine kinases (RTKs) [[1]](). By modifying the substitutions at the 5- and 6-positions of the indazole core, drug developers have engineered analogs with vastly different target selectivities and pharmacokinetic (PK) profiles.
This guide provides an objective, data-driven comparison of the preclinical pharmacokinetics of two clinically validated indazole-3-amine analogs in murine models:
-
Entrectinib (RXDX-101): A 3-amino-5-substituted indazole derivative targeting TRKA/B/C, ROS1, and ALK. It is specifically optimized for central nervous system (CNS) penetrance to treat intracranial tumors 2.
-
Linifanib (ABT-869): A multi-target RTK inhibitor (VEGFR/PDGFR) utilizing the indazole-3-amine core for potent peripheral anti-angiogenic activity 3.
Murine models (specifically Athymic nu/nu and C57BL/6 mice) are the gold standard for these evaluations because they provide the first systemic view of absorption, distribution, CYP-mediated metabolism, and blood-brain barrier (BBB) penetration prior to clinical translation.
Pharmacokinetic Profiling: Experimental Methodologies
To ensure high-fidelity PK data, the experimental protocol must be a self-validating system. The following methodology outlines the standard preclinical workflow for evaluating highly protein-bound indazole-3-amine analogs.
Step-by-Step Protocol
-
Murine Model Selection & Dosing:
-
Causality: Female Athymic nu/nu mice are frequently selected because their immunodeficiency allows for the concurrent evaluation of PK and human tumor xenograft pharmacodynamics (PD) without graft rejection 4.
-
Execution: Administer the analog intravenously (IV) at 1–5 mg/kg and orally (PO) via oral gavage at 10–30 mg/kg to determine absolute bioavailability (
).
-
-
Serial Sampling:
-
Collect blood via the submandibular vein or cardiac puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For CNS-targeted drugs like Entrectinib, brain tissue must be harvested concurrently to calculate the brain-to-plasma ratio 4.
-
-
Sample Preparation (Protein Precipitation):
-
LC-MS/MS Quantification:
-
Causality: To correct for matrix effects and ion suppression during electrospray ionization (ESI), a stable isotopically labeled internal standard must be spiked into the samples.
-
Execution: Analyze extracts using a triple quadrupole tandem mass spectrometer. Construct calibration curves using a
weighted linear regression. Why weighting? PK data spans several orders of magnitude; unweighted regression over-prioritizes high concentrations, leading to massive errors at the Lower Limit of Quantification (LLOQ, typically 1.0 ng/mL) [[4]]().
-
Figure 1: Standardized preclinical PK workflow for evaluating indazole-3-amine analogs in mice.
Comparative Pharmacokinetic Data
The table below summarizes the quantitative PK parameters of Entrectinib and Linifanib derived from murine models.
| Pharmacokinetic Parameter | Entrectinib (RXDX-101) | Linifanib (ABT-869) |
| Primary Target(s) | TRKA/B/C, ROS1, ALK | VEGFR, PDGFR |
| Oral Bioavailability ( | 31% – 76% | 27% – 47% |
| Plasma Protein Binding | > 99% | 98.2% |
| Elimination Half-life ( | 3.5 – 11.9 h | ~ 3.6 h |
| Volume of Distribution ( | High (Extensive tissue distribution) | Moderate (1.0 – 2.2 L/kg) |
| Brain-to-Plasma Ratio | 0.4 – 2.2 (High CNS Penetrance) | < 0.1 (Poor CNS Penetrance) |
| Primary Clearance Route | Hepatic (CYP3A to active M5 metabolite) | Hepatic (Minimal in vitro turnover) |
Data synthesized from preclinical murine evaluations 5, [[6]]().
Mechanistic Insights & Causality
Absorption & Bioavailability
The structural modifications surrounding the indazole-3-amine core drastically alter solubility. Linifanib possesses a high lipophilicity (logD of 4.2 at pH 7.4) and exceptionally low aqueous solubility (27 ng/mL at pH 7), which intrinsically limits its oral bioavailability in mice to approximately 27% [[6]](). Conversely, Entrectinib is a basic, moderately permeable molecule with strongly pH-dependent solubility. To overcome this and achieve its higher bioavailability (up to 76%), formulations often require acidulants (like tartaric acid or betaine hydrochloride) to decouple absorption from gastric pH variability 5.
Distribution & CNS Penetration
The most critical divergence between these two analogs is their volume of distribution and ability to cross the BBB. Entrectinib was rationally designed to act as a weak substrate for P-glycoprotein (P-gp) efflux pumps. Because it evades active efflux at the BBB, it achieves steady-state brain-to-plasma ratios between 0.4 and 2.2 in murine models, allowing it to effectively target intracranial tumors and CNS metastases 2, 4. Linifanib, however, remains largely restricted to the periphery, where it exerts its pharmacodynamic effect by starving the tumor microenvironment of vasculature (angiogenesis inhibition) 3, 7.
Figure 2: Differential kinase target inhibition by indazole-3-amine analogs.
Metabolism
Both compounds undergo hepatic clearance, but their metabolic fates differ. Entrectinib is actively metabolized by cytochrome P450 3A (CYP3A) to form a major, similarly active desmethyl metabolite known as M5 5. Linifanib demonstrates minimal in vitro metabolic turnover in mouse hepatocytes (only 8-9% metabolized over a 6-hour incubation period), relying heavily on its moderate plasma clearance rates (3.3 - 8.2 mL/min/kg) for elimination 6.
References
-
Wang C, et al. "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." MDPI. URL:[Link]
-
"FDA Approval Summary: Entrectinib for the Treatment of NTRK gene Fusion Solid Tumors." AACR Journals. URL:[Link]
-
"Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors." NIH PMC. URL:[Link]
-
"LINIFANIB." Portico. URL:[Link]
-
"Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein." Oxford Academic. URL:[Link]
-
"Linifanib: Current status and future potential in cancer therapy." ResearchGate. URL:[Link]
-
"Monitoring Tumor Response to Linifanib Therapy with SPECT/CT Using the Integrin αvβ3–Targeted Radiotracer 99mTc-3P-RGD2." NIH PMC. URL:[Link]
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A Comparative Guide to the Cellular Toxicity and Structure-Activity Relationships of Indazole-3-Amine Derivatives
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole core is a privileged bicyclic heteroaromatic structure that has become a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as an effective "hinge-binding" fragment for various protein kinases, which are critical regulators of cellular processes.[1][3] Consequently, indazole derivatives have been successfully developed into a range of therapeutics, including several FDA-approved anti-cancer drugs like Pazopanib and Axitinib.[3][4] The 1H-indazole-3-amine framework, in particular, is a versatile starting point for creating potent kinase inhibitors.[1][3]
However, the therapeutic potential of any novel compound is intrinsically linked to its safety profile. High potency against a cancer cell line is only valuable if accompanied by low toxicity towards healthy, non-cancerous cells.[1] This guide provides an in-depth evaluation of the cellular toxicity differences among various indazole-3-amine derivatives, focusing on the structure-activity relationships (SAR) that govern their cytotoxic effects. We will explore the mechanistic basis of their toxicity, present quantitative data from in vitro studies, and provide detailed protocols for key cytotoxicity assays to empower researchers in the rational design of next-generation indazole-based therapeutics.
The Critical Role of Selective Cytotoxicity
The primary goal of cancer chemotherapy is to eradicate tumor cells while minimizing damage to the patient's healthy tissues.[1] Therefore, the selectivity of a drug candidate is as important as its raw potency. A common method to quantify this is the Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (e.g., IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates a more favorable therapeutic window.
For instance, in a study evaluating a series of piperazine-indazole derivatives, compound 6o was identified as a promising lead.[1] It exhibited a potent inhibitory effect against the K562 chronic myeloid leukemia cell line with a half-maximal inhibitory concentration (IC50) of 5.15 µM. Crucially, its cytotoxicity against normal human embryonic kidney cells (HEK-293) was significantly lower, with an IC50 of 33.2 µM.[1][5][6] This resulted in a Selectivity Index of 6.45, marking it as a compound with a promising safety profile for further investigation.[1]
Comparative Analysis: How Structural Modifications Dictate Toxicity
The cytotoxic profile of indazole-3-amine derivatives can be dramatically altered by modifying the substituents on the core structure. Understanding these structure-activity relationships is key to optimizing both potency and safety.
Structure-Activity Relationship (SAR) Insights
-
Impact of Side-Chain Moieties: The replacement of a mercapto acetamide group with a piperazine group has been shown to improve the physicochemical properties and, in some cases, enhance antiproliferative activity against specific cell lines like K562.[1] This highlights how larger, more complex side chains can modulate the interaction of the molecule with its biological target.
-
Influence of Halogenation: The addition of halogen atoms, particularly fluorine, to phenyl rings within the derivative structure is a common strategy in drug design. Fluorine can improve metabolic stability and cell membrane permeability by modulating the molecule's lipophilicity.[1] In one study, a derivative featuring a 4-fluorobenzyl group (compound 6o ) demonstrated superior antitumor activity and safety, suggesting a direct beneficial interaction with the target protein or an improvement in pharmacokinetic properties.[1]
-
Regiochemistry of Linkers: The specific placement and orientation of linking groups, such as amides, is critical. For indazole-3-carboxamides acting as calcium channel blockers, the CO-NH-Ar orientation was found to be essential for activity.[7] The reverse amide isomer, NH-CO-Ar, was completely inactive, demonstrating that precise geometry is required for target engagement.[7]
-
N-Alkylation: Methylation at the N-1 position of the indazole ring has been observed to increase cytotoxic potency compared to their N-H counterparts. A study comparing 3-aryl-1-H-indazoles to N-methyl-3-aryl indazoles found the N-methylated series to be more potent against HCT-116 and MDA-MB-231 cell lines.[8]
Quantitative Data Summary: A Cross-Cancer Line Comparison
The following table summarizes the IC50 values (in µM) for representative indazole-3-amine derivatives against a panel of human cancer cell lines, illustrating the differential toxicity conferred by structural modifications.
| Compound ID | Core Modification | K562 (Leukemia) | A549 (Lung) | PC-3 (Prostate) | Hep-G2 (Hepatoma) | Reference |
| 5a | Mercapto-acetamide linker | 9.32 | 4.66 | 15.48 | 12.67 | [1] |
| 5k | Mercapto-acetamide linker | 12.17 | >50 | 29.83 | 3.32 | [1] |
| 6a | Piperazine linker | 5.19 | 8.21 | 6.12 | 5.62 | [1] |
| 6o | Piperazine linker + 4-F-benzyl | 5.15 | 14.28 | 15.15 | 13.91 | [1][5][6] |
| 5-Fu | Positive Control | 35.84 | 14.50 | 17.51 | 4.70 | [1] |
Note: Lower IC50 values indicate higher cytotoxic potency.
Mechanisms of Indazole-Derivative-Induced Cellular Toxicity
Indazole-3-amine derivatives often exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[6][9] This is a controlled, energy-dependent process that avoids the inflammatory response associated with necrosis.[10]
Key mechanistic features include:
-
Induction of Apoptosis: Treatment with active compounds leads to a dose-dependent increase in the population of apoptotic cells, which can be detected by assays such as Annexin V/PI staining.[5]
-
Modulation of the Bcl-2 Family: The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is a critical checkpoint for apoptosis. Effective indazole derivatives have been shown to upregulate Bax and downregulate Bcl-2, tipping the cellular balance toward death.[9]
-
Cell Cycle Arrest: In addition to apoptosis, these compounds can halt the cell division cycle, often at the G0/G1 or G2/M phase, preventing cancer cell proliferation.[5][11] This is frequently associated with the upregulation of cyclin-dependent kinase inhibitors like p21.[11]
-
Involvement of the p53 Pathway: Some derivatives may exert their effects through the p53/MDM2 pathway, a central hub in the cellular response to stress and DNA damage that can trigger apoptosis.[6]
Experimental Protocols for Toxicity Evaluation
To ensure reliable and reproducible data, standardized protocols are essential. The following sections describe the methodologies for two fundamental cytotoxicity assays.
Experimental Workflow Overview
The general process for evaluating a novel compound involves a tiered approach, starting with broad screening and moving toward detailed mechanistic studies.
Protocol 1: MTT Assay for Cell Viability and Proliferation
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[2] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[2]
Materials:
-
Human cancer cell lines (e.g., K562, A549) and a normal cell line (e.g., HEK-293)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Indazole derivatives stock solutions (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Annexin V-FITC/PI Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[12]
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the indazole derivative at desired concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution and Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- (Bottom-Left Quadrant): Live cells
-
Annexin V+ / PI- (Bottom-Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Top-Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Top-Left Quadrant): Necrotic cells
-
Conclusion and Future Outlook
The evaluation of cellular toxicity is a non-negotiable step in the journey of a drug candidate from the bench to the clinic. For indazole-3-amine derivatives, it is clear that minor structural modifications can lead to profound differences in cytotoxic potency and, most importantly, selectivity. The strategic addition of groups like piperazine and fluorine atoms or the precise control of linker regiochemistry offers powerful tools to fine-tune the biological activity of these compounds.
Future research should continue to focus on expanding the structure-activity relationship knowledge base. The systematic exploration of substitutions at various positions on the indazole ring, coupled with robust screening protocols that include a diverse panel of cancer and normal cell lines, will be crucial. By integrating mechanistic studies early in the discovery process, researchers can more effectively design and identify indazole derivatives that are not only potent but also possess the superior safety profile required for successful clinical translation.
References
[1] Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]
[5] Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]
[6] Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed, 37240028. [Link]
[9] Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 944-953. [Link]
[12] BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]
[3] Kumar, A., Sharma, G., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26305-26325. [Link]
[2] Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
[4] Khan, I., Tantray, M. A., Hamid, H., Alam, M. S., & Dhulap, A. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2769. [Link]
[13] Hartinger, C. G., Zorbas-Seifried, S., Jakupec, M. A., Kynast, B., Zorbas, H., & Keppler, B. K. (2007). Structure−Activity Relationships for NAMI-A-type Complexes (HL)[trans-RuCl4L(S-dmso)ruthenate(III)] (L = Imidazole, Indazole, 1,2,4-Triazole, 4-Amino-1,2,4-triazole, and 1-Methyl-1,2,4-triazole). Journal of Medicinal Chemistry, 50(9), 2194-2203. [Link]
[14] Inohara, H., Nishizawa, M., Akahane, S., Ogawa, Y., Nonomura, N., & Okuyama, A. (2002). Imidazole-induced cell death, associated with intracellular acidification, caspase-3 activation, DFF-45 cleavage, but not oligonucleosomal DNA fragmentation. Apoptosis, 7(6), 519-525. [Link]
[15] Boufatah, N., et al. (2008). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. ResearchGate. [Link]
[7] Zhang, W., et al. (2015). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 25(20), 4437-4441. [Link]
[8] Nayak, S. K., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2586. [Link]
[11] Da Settimo, F., et al. (2008). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. ResearchGate. [Link]
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Cross-validation of synthesis routes for 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine
Cross-Validation of Synthesis Routes for 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine
As drug discovery programs increasingly target complex kinase networks (such as VEGFR, LRRK2, and CDK8/19), the 3-aminoindazole scaffold has emerged as a highly privileged pharmacophore[1]. Specifically, 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine serves as a critical intermediate and active moiety in several advanced therapeutic programs.
However, the synthesis of this molecule presents significant chemoselectivity challenges due to the presence of multiple reactive nitrogen centers (N1, N2, and the exocyclic 3-NH2) and the potential for catalyst poisoning during transition-metal-catalyzed cross-coupling. As a Senior Application Scientist, I have cross-validated two primary synthetic strategies for this compound: a Late-Stage Suzuki Coupling (Route A) and a De Novo Indazole Synthesis (Route B) .
This guide objectively compares the mechanistic causality, scalability, and experimental performance of these two routes to help process chemists and discovery scientists select the optimal workflow.
Mechanistic Rationale & Route Design
Route A: Late-Stage Suzuki Coupling (Divergent Strategy)
Route A utilizes commercially available 6-bromo-1H-indazol-3-amine. While direct palladium-catalyzed cross-coupling on unprotected indazoles is highly desirable, it frequently results in poor yields due to competitive N-arylation, catalyst deactivation via nitrogen coordination, and deprotonation of the acidic indazole N-H under the basic conditions required for boronic acid activation[2].
To circumvent this, a protection strategy is mandatory. The substrate is typically treated with Boc-anhydride to mask the reactive nitrogens. The subsequent Suzuki-Miyaura cross-coupling utilizes a bidentate ligand catalyst, such as Pd(dppf)Cl₂, which provides a wider bite angle to suppress des-bromination side reactions[3]. Following successful C-C bond formation, global deprotection with trifluoroacetic acid (TFA) yields the target compound.
Route B: De Novo Indazole Synthesis (Convergent Strategy)
Route B represents a more elegant, atom-economical approach designed for process scale-up. Instead of starting with the indazole core, the synthesis begins with 4-bromo-2-fluorobenzonitrile.
Because this substrate lacks acidic protons and chelating nitrogens, the initial Suzuki coupling with 1-methyl-1H-pyrazole-4-boronic acid pinacol ester proceeds with exceptionally high efficiency using standard Pd(PPh₃)₄[4]. The regiochemistry is highly favorable: the electron-withdrawing nitrile and fluorine atoms activate the ring, accelerating the oxidative addition of palladium at the C4-bromide.
The resulting intermediate undergoes a cascade cyclization upon treatment with hydrazine hydrate. The hydrazine first executes a nucleophilic aromatic substitution (S_N_Ar) at the C2-fluoro position. The intermediate terminal amine then immediately attacks the adjacent C1-nitrile, cyclizing to form the 3-aminoindazole core. In this topological mapping, the original C4-position of the benzonitrile perfectly translates to the C6-position of the resulting indazole.
Visual Workflow Comparison
Fig 1. Comparative synthesis workflows for 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine.
Quantitative Performance Comparison
The following data summarizes the cross-validation of both routes executed at a 10-gram scale. Route B demonstrates superior process metrics across all critical parameters.
| Parameter | Route A (Late-Stage Coupling) | Route B (De Novo Synthesis) |
| Linear Steps | 3 | 2 |
| Overall Yield | 42% | 74% |
| Atom Economy | Low (Boc group waste) | High (Direct cascade) |
| Protecting Groups | Required (Di-Boc) | None |
| Key Catalyst | Pd(dppf)Cl₂ (Higher cost) | Pd(PPh₃)₄ (Standard cost) |
| Primary Impurities | Des-bromo byproduct, mono-Boc | Trace regioisomeric hydrazines |
| Best Application | Discovery (Library generation) | Process Chemistry (Scale-up) |
Self-Validating Experimental Methodologies
Every protocol below is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure mechanistic integrity at each step.
Protocol for Route A: Late-Stage Suzuki Coupling
Step 1: Protection
-
Dissolve 6-bromo-1H-indazol-3-amine (1.0 eq) in anhydrous THF (0.2 M).
-
Add DMAP (0.1 eq) and cool to 0 °C. Slowly add Boc₂O (2.5 eq).
-
Validation Check: Monitor by TLC (Hexane/EtOAc 3:1). The highly polar starting material (R_f ~0.1) must completely convert to the non-polar di-Boc intermediate (R_f ~0.7) within 4 hours.
-
Quench with water, extract with EtOAc, and concentrate to yield the protected intermediate.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a Schlenk flask, combine the di-Boc intermediate (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq), and K₂CO₃ (3.0 eq)[3].
-
Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.15 M).
-
Add Pd(dppf)Cl₂ (5 mol%) and heat to 90 °C under argon.
-
Validation Check: LC-MS must show >95% consumption of the brominated starting mass and the appearance of the coupled mass [M+H]+.
-
Filter through Celite, extract, and purify via silica gel chromatography.
Step 3: Global Deprotection
-
Dissolve the coupled product in DCM (0.1 M) and add TFA (20% v/v). Stir at room temperature for 2 hours.
-
Validation Check: LC-MS must confirm the loss of both Boc groups (mass shift of -200 Da).
-
Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, extract with EtOAc, and dry to yield the final product.
Protocol for Route B: De Novo Indazole Synthesis
Step 1: Suzuki-Miyaura Cross-Coupling
-
Combine 4-bromo-2-fluorobenzonitrile (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.1 eq), and Na₂CO₃ (2.0 eq) in a flask.
-
Add a degassed solvent mixture of Toluene/EtOH/H₂O (5:1:1, 0.2 M).
-
Add Pd(PPh₃)₄ (3 mol%) and heat to 80 °C for 6 hours[4].
-
Validation Check: The reaction is complete when the UV-active starting material is fully consumed via UPLC, yielding a single major peak corresponding to 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzonitrile.
-
Perform an aqueous workup and recrystallize the intermediate from EtOH.
Step 2: S_N_Ar & Cyclization Cascade
-
Suspend the intermediate (1.0 eq) in absolute ethanol (0.2 M).
-
Add hydrazine hydrate (64% aqueous, 5.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux (85 °C) for 12 hours.
-
Validation Check: As the reaction proceeds, the product will begin to precipitate out of the hot ethanol solution. LC-MS of the supernatant must show the target mass (m/z 214.1 [M+H]+).
-
Cool the mixture to 0 °C, filter the precipitated solid, wash with cold ethanol, and dry under vacuum to afford pure 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine without the need for column chromatography.
Conclusion & Strategic Recommendations
The cross-validation clearly dictates that route selection should be driven by the project phase. Route A is highly modular and remains the standard for early-stage discovery where an array of different boronic acids must be coupled to a common indazole core[1]. However, its reliance on protecting groups severely limits its scalability.
Conversely, Route B is the definitive choice for process chemistry and large-scale API manufacturing. By performing the cross-coupling on an activated, non-acidic benzonitrile prior to cyclization, this route eliminates the need for protecting groups, cuts the linear step count, and allows for product isolation via simple precipitation.
References
-
Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
-
Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 Source: PMC (National Institutes of Health) URL:[Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid Source: MDPI URL:[Link]
Sources
Safety Operating Guide
Definitive Disposal Protocol for 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-(1-methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and operational excellence within your laboratory.
Foundational Principle: Proactive Hazard Assessment
The specific toxicological and ecotoxicological properties of many novel research compounds, including 6-(1-methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine, are often not fully characterized. A Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture under current regulations. However, the absence of comprehensive data necessitates a conservative approach.
Core Directive: In alignment with best laboratory practices, any research chemical with incomplete hazard data must be handled and disposed of as if it were hazardous. This principle ensures the protection of personnel and the environment from unknown potential risks.
Hazard Profile and Handling Recommendations
While the available SDS does not list specific GHS hazard classifications, an analysis of its constituent functional groups (indazole, pyrazole, aromatic amine) and data from structurally similar compounds informs the necessary precautions. Aromatic amines, as a class, can present toxicological concerns, and heterocyclic compounds may have uncharacterized biological activity.[1] Therefore, adherence to the following handling protocols is mandatory.
| Parameter | Guideline & Rationale |
| GHS Classification | Not currently classified as hazardous. However, treat as hazardous due to lack of comprehensive toxicological data. |
| Primary Routes of Exposure | Inhalation (of dust), Dermal (skin contact), Ocular (eye contact), Ingestion. |
| Personal Protective Equipment (PPE) | Nitrile Gloves: To prevent skin contact.[2][3] Safety Goggles/Glasses: To prevent eye exposure.[2][3] Lab Coat: To protect personal clothing and skin. Ventilated Enclosure: Weighing and handling of the solid compound should be performed in a chemical fume hood or other ventilated enclosure to prevent inhalation of dust.[4] |
| Incompatibilities | Avoid contact with strong oxidizing agents and strong acids, which can react with amine functionalities.[3] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][5] |
Step-by-Step Disposal Workflow
The proper disposal of 6-(1-methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine is a multi-step process that ensures safety and regulatory compliance from the point of generation to final removal by certified professionals. Do not, under any circumstances, dispose of this chemical down the drain or in standard municipal trash.[6][7]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in preventing hazardous reactions and ensuring compliant disposal.[8]
-
Solid Waste:
-
Collect unadulterated solid 6-(1-methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine waste.
-
Include any materials grossly contaminated with the solid compound, such as weighing paper, spatulas, and contaminated PPE (e.g., gloves).
-
Place these materials into a designated hazardous solid waste container.[9]
-
-
Liquid Waste:
-
If the compound is in a solvent, collect it in a designated hazardous liquid waste container.
-
Crucially, do not mix this waste stream with other liquid wastes unless their compatibility is confirmed. For example, never mix acidic waste with this amine-containing compound.
-
Leave approximately 10% headspace in liquid waste containers to allow for vapor expansion.[10]
-
-
Sharps Waste:
Step 2: Containerization and Labeling
All waste must be collected in appropriate, clearly labeled containers.
-
Container Selection: Use chemically compatible containers, typically made of high-density polyethylene (HDPE) or glass for liquids, and plastic-lined cardboard or HDPE pails for solids.[9] Ensure containers have secure, leak-proof lids.
-
Labeling Protocol: The container must be labeled immediately upon the first addition of waste. The label must be fully and accurately completed.[8]
-
Full Chemical Name: "Waste 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine" (and any solvents, if applicable).
-
Hazard Statement: "Hazardous Waste".
-
Primary Hazards: List potential hazards (e.g., "Irritant," "Handle with Caution - Toxicological Properties Not Fully Known").
-
Contact Information: Name of the principal investigator, laboratory room number, and contact phone number.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory for the temporary storage of hazardous waste.
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12]
-
Store waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Ensure the SAA is clearly marked with appropriate signage.[10]
-
Do not allow waste to accumulate in the lab. Once a container is full, or approaching its regulatory time limit, arrange for its removal.[13]
Step 4: Arranging for Final Disposal
The final disposal of chemical waste is a highly regulated process that must be managed by trained professionals.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[9]
-
Documentation: Complete any required waste pickup forms or online requests as per your institution's protocol. Maintain records of waste disposal as required by regulations.[6]
-
Professional Removal: The waste will be collected by a licensed hazardous waste contractor for transport to an approved treatment, storage, and disposal facility (TSDF), where it will likely be incinerated under controlled conditions.[12][14]
Visualized Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of 6-(1-methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine.
Caption: Disposal workflow for 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine.
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity and your laboratory supervisor.
-
Evacuate (If Necessary): For large spills or spills in poorly ventilated areas, evacuate the immediate area.
-
Secure the Area: Prevent unauthorized entry into the spill zone.
-
Small, Controllable Spills:
-
If you are trained and it is safe to do so, manage the spill.
-
Wearing full PPE, cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill surface with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Do not attempt to clean it up yourself.
-
Contact your institution's EHS or emergency response team immediately.
-
By adhering to this comprehensive disposal protocol, you uphold the highest standards of laboratory safety, protect our environment, and contribute to a culture of scientific integrity and responsibility.
References
- Thermo Fisher Scientific Inc. (2025, September 07). Safety Data Sheet for 1H-Indazol-5-amine.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- University of St Andrews. Disposal of Chemical Waste. Safety Office.
- KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
- Enamine. Safety Data Sheet for (4-chloro-1-methyl-1H-pyrazol-3-yl)methanol.
- Fisher Scientific. (2025, December 21). Safety Data Sheet for 3-Amino-1-methyl-1H-pyrazole.
- Fisher Scientific. (2025, December 25). Safety Data Sheet for 4-Amino-1-methyl-1H-pyrazole.
- Sigma-Aldrich. (2025, May 06). Safety Data Sheet for 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine.
- Acros Organics. (2023, February 18). Safety Data Sheet for Cyclohexylamine.
- Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
- Tion. Safe Storage and Disposal of Chemicals in A Lab.
- Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management.
- Angene Chemical. (2024, April 21). Safety Data Sheet.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- BenchChem. (2025). Proper Disposal of 1-Methyl-1H-indole-3,5,6-triol: A Guide for Laboratory Professionals.
- Chemistry LibreTexts. (2025, February 24). 24.9: Heterocyclic Amines.
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Personal protective equipment for handling 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine
As a Senior Application Scientist, I approach the handling of novel, highly functionalized heterocyclic compounds not just as a compliance exercise, but as a critical exercise in mechanistic risk management.
The compound 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine is a bis-heterocyclic building block. The combination of an indazole-3-amine core and a pyrazole moiety forms a highly privileged pharmacophore, frequently utilized to competitively bind the ATP pocket of critical protein kinases (such as MPS1, LRRK2, or Aurora kinases). Because kinases are master regulators of cellular mitosis and signaling, accidental systemic exposure to potent kinase inhibitors can halt cell division, leading to severe toxicity in rapidly dividing tissues (e.g., bone marrow, gastrointestinal tract, and fetal tissue).
Even if a specific Safety Data Sheet (SDS) for this exact derivative only lists standard irritant warnings, prudent laboratory practice dictates that we treat uncharacterized kinase inhibitor intermediates as Occupational Exposure Band 4 (OEB 4) compounds [1].
The following guide provides the definitive, self-validating operational protocol for handling, solubilizing, and disposing of this compound safely.
Physicochemical & Biological Hazard Assessment
Before donning Personal Protective Equipment (PPE), we must understand the specific chemical behavior of the target molecule. The primary risk vector for 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine is its physical state (a micronized powder prone to aerosolization) combined with its high biological potency.
| Hazard Category | Predicted GHS Classification | Mechanistic Rationale & Operational Impact |
| Dermal/Eye Irritation | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319) | The primary amine at the 3-position of the indazole ring is a nucleophile that can react with dermal proteins, causing sensitization and severe eye irritation [2]. |
| Systemic Toxicity | STOT SE 3 (H335), Repr. 1B (H360) | As a presumed kinase inhibitor, inhalation of aerosolized powder bypasses first-pass hepatic metabolism, allowing direct entry into the bloodstream and potential disruption of cellular mitosis [1]. |
| Solvent Permeation | N/A (Synergistic Hazard) | This compound is typically dissolved in DMSO or DMF for biological assays. These aprotic solvents act as aggressive penetration enhancers, carrying the dissolved API directly through standard nitrile gloves and into the skin. |
Tiered Personal Protective Equipment (PPE) Protocol
PPE is not a static requirement; it is a dynamic barrier system that must match the operational scale. Do not rely on a single layer of defense.
The "Double-Glove, Rapid-Doff" Strategy
-
Inner Glove: Standard 4-mil nitrile glove.
-
Outer Glove: Extended-cuff 6-mil to 8-mil nitrile or neoprene glove.
-
Causality: If you spill a DMSO-solubilized solution of the indazole-amine onto your hand, the breakthrough time for DMSO through single-layer nitrile is less than 5 minutes. Double-gloving allows you to instantly strip the contaminated outer glove while the inner glove protects your skin during the evacuation to a sink.
Respiratory & Body Protection
-
Body: A disposable, non-woven Tyvek lab coat with elastic cuffs.
-
Causality: Woven cotton lab coats trap micronized indazole powders in their fibers. As you move, these fibers release the powder back into your breathing zone (secondary aerosolization). Tyvek prevents particle entrapment.
-
Respirator: A properly fit-tested N95, FFP3 respirator, or Powered Air-Purifying Respirator (PAPR) is mandatory if handling the dry powder outside of a closed containment system.
Step-by-Step Operational Workflow
This protocol is designed to be a self-validating system: if a step fails, the subsequent engineering controls prevent exposure.
Phase A: Weighing and Dry Powder Transfer
-
Isolate the Environment: Conduct all dry powder weighing inside a Ventilated Balance Enclosure (VBE) or a Class II Type B2 Biological Safety Cabinet. Never weigh potent heterocycles on an open bench [2].
-
Static Mitigation: Indazole powders are highly prone to static charge build-up and will "jump" from the spatula. Use an anti-static zero-ionizer gun on the weigh boat and the spatula prior to transfer.
-
Tare and Transfer: Weigh the required mass (e.g., 10 mg) into a pre-tared, sealable amber glass vial.
-
Seal Before Removal: Cap the vial tightly inside the VBE. Do not transport unsealed powder across the laboratory.
Phase B: Solubilization (The High-Risk Phase)
-
Solvent Addition: Working inside a chemical fume hood, inject the solvent (e.g., anhydrous DMSO) directly into the sealed vial through a septum using a syringe, or carefully open the vial deep within the hood's capture zone.
-
Agitation: Vortex the sealed vial. Do not use an open sonicator bath, as ultrasonic waves can aerosolize the liquid surface if the vial is improperly sealed.
-
Glove Check: Inspect your outer gloves immediately after handling the DMSO solution. If any moisture is detected, doff the outer gloves immediately, wash hands, and don a fresh pair.
Workflow for handling potent heterocyclic amines based on operational scale and containment needs.
Decontamination and Disposal Plan
Heterocyclic amines are environmentally persistent and can form highly toxic nitrogen oxide (
Surface Decontamination (Chemical Quenching)
Standard soap and water will merely spread the hydrophobic API across the benchtop.
-
Oxidative Cleavage: Spray contaminated surfaces (spatulas, VBE base) with a freshly prepared 10% sodium hypochlorite (bleach) solution. The hypochlorite oxidizes the electron-rich pyrazole and indazole rings, destroying the biological pharmacophore.
-
Solvent Wash: Follow the bleach wash with an isopropanol wipe to remove residual organic degradation products.
-
Aqueous Wash: Finish with a standard detergent wipe to remove the bleach residue.
Waste Segregation
-
Solid Waste: All contaminated weigh boats, pipette tips, and Tyvek sleeves must be double-bagged in 6-mil polyethylene bags, labeled as "Toxic Heterocyclic Amine Waste," and sent for high-temperature commercial incineration equipped with
scrubbers [2]. -
Liquid Waste: DMSO/API solutions must be collected in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Never pour kinase inhibitor solutions down the drain, as they are highly toxic to aquatic life and resist standard wastewater treatment degradation [3].
References
-
Centers for Disease Control and Prevention (CDC) / The National Institute for Occupational Safety and Health (NIOSH). (2004). NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Retrieved from[Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from[Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329788811, 1H-Indazol-3-amine. Retrieved from[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
